molecular formula C20H31N B024195 Leelamine CAS No. 1446-61-3

Leelamine

Cat. No.: B024195
CAS No.: 1446-61-3
M. Wt: 285.5 g/mol
InChI Key: JVVXZOOGOGPDRZ-SLFFLAALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroabietylamine is a natural, lipophilic diterpene amine serving as a versatile and promising chemical scaffold in medicinal chemistry and drug discovery research. Sourced from pine resin, its unique tricyclic structure and excellent biocompatibility make it a valuable template for developing novel therapeutic agents . Key Research Applications: • Anticancer Research: Derivatives of Dehydroabietylamine demonstrate potent and selective antiproliferative activity against a broad spectrum of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), liver cancer (HepG2), lung cancer (A549), and colorectal cancer (HCT116) . Lead compounds induce apoptosis through mechanisms such as elevation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, and cell cycle arrest . • Antimicrobial & Antifungal Research: This compound and its synthetic derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus , and potent antifungal effects against common phytopathogenic fungi such as Rhizoctorzia solani and Sclerotinia sclerotiorum . Key mechanisms include inhibition of DNA topoisomerases and succinate dehydrogenase (SDH), as well as disruption of cell membrane permeability . • Chemical Biology & Recognition: Due to its chiral structure, Dehydroabietylamine and its derivatives are effective tools in chiral molecular recognition, serving as chiral solvating agents for determining the enantiomeric purity of carboxylic acids . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVXZOOGOGPDRZ-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041834
Record name Dehydroabietylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Pale yellow viscous liquid; [HSDB]
Record name 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroabietylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4672
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

1.5460 at 20 °C /technical grade/
Record name DEHYDROABIETYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000042 [mmHg], 4.2X10-6 mm Hg
Record name Dehydroabietylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4672
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DEHYDROABIETYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/

CAS No.

1446-61-3, 99306-87-3
Record name Dehydroabietylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroabietylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROABIETYLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroabietylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroabietylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Dehydroabietylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROABIETYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEHYDROABIETYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

317.65 deg K
Record name DEHYDROABIETYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Leelamine: A Lysosomotropic Agent for Disrupting Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a potent lysosomotropic agent with significant anticancer properties.[1][2] Its mechanism of action is primarily initiated by its accumulation in acidic organelles, particularly lysosomes.[3][4][5] This sequestration disrupts fundamental cellular processes, including intracellular cholesterol trafficking, autophagic flux, and receptor-mediated endocytosis, ultimately leading to cancer cell death.[3][4][5] This technical guide provides a comprehensive overview of this compound's core functions as a lysosomotropic agent, detailing its impact on cellular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Mechanism: Lysosomotropism and Cholesterol Dysregulation

This compound's efficacy is rooted in its chemical properties as a weakly basic and lipophilic amine. These characteristics allow it to readily traverse cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes. The primary amino group of this compound is indispensable for this lysosomal accumulation.[6]

This accumulation within lysosomes is the critical initiating event that triggers a cascade of downstream cellular disruptions. Most notably, it inhibits the transport of cholesterol out of the lysosome, leading to a significant accumulation of cholesterol within this organelle and a subsequent depletion of available cholesterol for other cellular functions.[3][7][8] This disruption of cholesterol homeostasis is a central tenet of this compound-mediated cell death.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects.

Table 1: In Vitro Efficacy of this compound and its Derivatives

CompoundCell LineIC50 (µmol/L)Reference
This compoundUACC 903 (Melanoma)1.2[6]
This compound1205 Lu (Melanoma)2.0[6]
This compound Derivative 5a (Trifluoroacetyl)UACC 903 (Melanoma)1.2[6]
This compound Derivative 5a (Trifluoroacetyl)1205 Lu (Melanoma)2.0[6]
This compound Derivative 5b (Tribromoacetyl)UACC 903 (Melanoma)1.0[6]
This compound Derivative 5b (Tribromoacetyl)1205 Lu (Melanoma)1.8[6]
Abietic AcidUACC 903 (Melanoma)> 100[6]
Abietic Acid1205 Lu (Melanoma)> 100[6]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell LineThis compound Concentration (µmol/L)Observed EffectReference
EndocytosisUACC 903368% decrease in endocytosis-positive cells[3]
EndocytosisUACC 903588% decrease in endocytosis-positive cells[3]

Impact on Cellular Signaling Pathways

The disruption of cholesterol transport and lysosomal function by this compound has profound effects on multiple key signaling pathways that are often dysregulated in cancer.

Inhibition of Pro-Survival Pathways

This compound has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical for melanoma cell survival and proliferation.[4][10][11] The inhibition of the PI3K and MAPK pathways typically occurs within 3 to 6 hours of treatment, while the inhibition of the STAT3 pathway is observed after 12 hours.[10][11] This multi-target inhibition makes this compound a promising candidate to overcome the development of drug resistance.[10]

Leelamine_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound RTK Receptor Tyrosine Kinases (RTKs) This compound->RTK Inhibits receptor- mediated endocytosis PI3K PI3K This compound->PI3K MAPK MAPK (Erk) This compound->MAPK STAT3 STAT3 This compound->STAT3 RTK->PI3K RTK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation

This compound inhibits key pro-survival signaling pathways.

Disruption of Autophagy

This compound treatment leads to the accumulation of autophagosomes, indicating a blockage of the autophagic flux.[3][12] This is demonstrated by the increased levels of LC3B and p62/SQSTM1 proteins.[3] The inhibition of autophagic flux contributes to this compound-mediated cell death.[3]

Autophagy_Inhibition Autophagosome Autophagosome (LC3B) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->Lysosome Alkalinization & Dysfunction This compound->Autolysosome Inhibits Fusion

This compound disrupts autophagic flux by impairing lysosomal function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize this compound as a lysosomotropic agent.

Assessment of Lysosomotropism

A common method to assess the lysosomotropic properties of a compound is through competition with a fluorescent lysosomal dye, such as LysoTracker Red DND-99.[13][14]

  • Principle: Lysosomotropic compounds will compete with the dye for accumulation in the lysosomes, leading to a concentration-dependent decrease in the fluorescent signal.[14]

  • Protocol Outline:

    • Culture cells to a suitable confluency in a multi-well plate.

    • Treat cells with varying concentrations of this compound or a known lysosomotropic agent (e.g., chloroquine) for a specified duration.

    • In the final 30-60 minutes of incubation, add LysoTracker Red DND-99 to the culture medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in this compound-treated cells compared to the control indicates lysosomotropism.

Analysis of Autophagic Flux

Western blotting for key autophagy markers is a standard technique to evaluate the impact of this compound on autophagic flux.[3]

  • Principle: An accumulation of LC3B-II and p62/SQSTM1 proteins suggests an inhibition of autophagosome degradation.

  • Protocol Outline:

    • Treat cultured cells with this compound at various concentrations and time points. Include a negative control (DMSO) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and p62/SQSTM1, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3B-II/LC3B-I ratio and p62 levels in this compound-treated samples indicates a blockage of autophagic flux.

Evaluation of Intracellular Cholesterol Accumulation

Fluorescence microscopy using filipin staining is a common method to visualize intracellular cholesterol.

  • Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within the cell.

  • Protocol Outline:

    • Culture cells on coverslips and treat with this compound. A known inhibitor of cholesterol transport like U18666A can be used as a positive control.

    • Fix the cells with paraformaldehyde.

    • Stain the cells with a filipin solution.

    • Mount the coverslips on slides and visualize using a fluorescence microscope. An increase in filipin staining, particularly in perinuclear vesicles, indicates cholesterol accumulation.

Experimental_Workflow start Cell Culture treatment This compound Treatment (Varying concentrations and time) start->treatment lyso_assay Lysosomotropism Assay (LysoTracker) treatment->lyso_assay autophagy_assay Autophagy Flux Analysis (Western Blot for LC3B, p62) treatment->autophagy_assay cholesterol_assay Cholesterol Accumulation (Filipin Staining) treatment->cholesterol_assay signaling_assay Signaling Pathway Analysis (Western Blot for p-Akt, p-Erk, p-STAT3) treatment->signaling_assay viability_assay Cell Viability Assay (MTS, etc.) treatment->viability_assay end Data Analysis & Interpretation lyso_assay->end autophagy_assay->end cholesterol_assay->end signaling_assay->end viability_assay->end

General workflow for studying the effects of this compound.

Conclusion

This compound represents a compelling lysosomotropic agent with a multi-faceted mechanism of action against cancer cells. Its ability to induce lysosomal dysfunction, disrupt cholesterol homeostasis, and inhibit critical pro-survival signaling pathways underscores its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate and harness the unique properties of this compound in the context of drug discovery and development. Further research into the precise molecular interactions of this compound within the lysosome and its broader effects on cellular metabolism will be crucial for its clinical translation.

References

Leelamine's Disruption of Intracellular Cholesterol Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which leelamine, a diterpene amine derived from pine bark, disrupts intracellular cholesterol transport, a process with significant implications for cancer therapy. This compound's unique properties make it a promising candidate for targeting oncogenic pathways that are dependent on cholesterol homeostasis.

Core Mechanism of Action: Lysosomotropism and NPC1 Inhibition

This compound's primary mechanism of action is rooted in its chemical nature as a weakly basic amine, which confers upon it lysosomotropic properties.[1][2][3][4] This characteristic allows this compound to readily cross cellular membranes and accumulate within acidic organelles, particularly late endosomes and lysosomes (LE/L).[2][3][5][6]

Once sequestered within the lysosome, this compound is protonated and trapped. This accumulation is the critical first step that leads to the disruption of intracellular cholesterol trafficking.[6] The primary molecular target of this compound within the lysosome is believed to be the Niemann-Pick C1 (NPC1) protein.[2][6] NPC1, in conjunction with NPC2, is essential for the egress of free cholesterol from the lysosomal lumen into the cytosol.[2]

In silico molecular docking analyses suggest that this compound binds to the cholesterol-binding pocket of NPC1, effectively competing with cholesterol and inhibiting its export from the lysosome.[2][7] This blockade results in the pathological accumulation of unesterified cholesterol within the LE/L compartments, a phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease.[1]

The amino group of this compound is crucial for its lysosomotropic properties and subsequent biological activity.[2][3] Structurally similar compounds lacking this amino group, such as abietic acid, do not exhibit the same inhibitory effects on cholesterol transport or cancer cell viability.[3]

Downstream Cellular Consequences

The this compound-induced blockade of cholesterol egress triggers a cascade of downstream cellular events that contribute to its anti-cancer effects.

2.1. Disruption of Cellular Homeostasis and Signaling Pathways: The accumulation of cholesterol in lysosomes leads to a deficiency of available free cholesterol for other essential cellular processes.[2][3] This disrupts receptor-mediated endocytosis and endosome trafficking.[2][3] The proper functioning of many receptor tyrosine kinases (RTKs), which are critical for cancer cell survival and proliferation, depends on endocytosis for signal transduction and regulation.[1] By inhibiting endocytosis, this compound causes an aberrant accumulation of RTKs in the perinuclear region and disrupts key oncogenic signaling pathways, including:

  • PI3K/AKT[2]

  • STAT3[2]

  • MAPK (ERK)[1][2]

Inhibition of these pathways ultimately leads to a decrease in cancer cell survival.[1]

2.2. Inhibition of Autophagic Flux: Lysosomes are a crucial convergence point for the endocytic and autophagic pathways.[1] The accumulation of cholesterol within lysosomes due to this compound treatment impairs autophagic flux.[1][2] This is evidenced by the accumulation of autophagosome markers like LC3B and the autophagic flux marker p62/SQSTM1.[1][2] The inhibition of autophagy is detrimental to cancer cells as it prevents the disposal of toxic protein aggregates and the recycling of cellular components necessary for maintaining homeostasis.[1]

2.3. Induction of Caspase-Independent Cell Death: The cellular stress induced by cholesterol accumulation and the disruption of critical signaling and degradative pathways culminate in cancer cell death.[1][4] Notably, this cell death is often caspase-independent.[1][4] The critical role of cholesterol accumulation in this process is demonstrated by the fact that depletion of cholesterol using β-cyclodextrin can attenuate this compound-induced cell death.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating this compound's effects.

ParameterCell LineThis compound ConcentrationObserved EffectReference
Cholesterol LocalizationMelanoma3 µmol/LSignificant alteration in cholesterol localization, comparable to U18666A treatment.[1]
Cholesterol LocalizationMelanoma5 µmol/LMore significant cholesterol accumulation, observed as large perinuclear droplets.[1]
Cholesterol LocalizationNormal Fibroblasts10 µmol/LSignificant alteration in cholesterol localization.[1]
Endocytosis InhibitionUACC 903 Melanoma3 µmol/L68% decrease in endocytosis-positive cells.[1]
Endocytosis InhibitionUACC 903 Melanoma5 µmol/L88% decrease in endocytosis-positive cells.[1]
Endocytosis InhibitionNormal Fibroblasts10 µmol/LInhibition of transferrin endocytosis observed.[1]
Compound ComparisonParameterThis compound EffectU18666A EffectReference
Cholesterol AccumulationCholesterol LocalizationInduces a staining pattern of cholesterol accumulation.Induces a comparable staining pattern of cholesterol accumulation.[1]

Detailed Experimental Protocols

4.1. Protocol for Visualizing Intracellular Cholesterol Localization

This protocol is used to qualitatively assess the effect of this compound on the subcellular distribution of unesterified cholesterol.

Materials:

  • Cell culture medium and supplements

  • This compound

  • U18666A (positive control)[8][9]

  • DMSO (vehicle control)

  • Filipin III complex (e.g., from Streptomyces filipinensis)[10][11]

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Glass coverslips

  • Fluorescence microscope with a UV filter set

Procedure:

  • Seed cells (e.g., melanoma cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 3 µM, 5 µM), U18666A (e.g., 1 µg/mL), or DMSO for a specified period (e.g., 24 hours).

  • After treatment, wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with filipin III (e.g., 50 µg/mL in PBS) for 1 hour at room temperature in the dark. Filipin specifically binds to unesterified cholesterol.[10][11]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope. Filipin fluorescence is typically excited around 340-380 nm and emission is detected around 385-470 nm.

  • Capture images to document the pattern of cholesterol distribution. A perinuclear accumulation of filipin staining indicates inhibition of cholesterol egress from late endosomes/lysosomes.

4.2. Protocol for High-Performance Thin-Layer Chromatography (HPTLC) of Cellular Lipids

This protocol allows for the semi-quantitative analysis of total cellular cholesterol.

Materials:

  • Treated and control cells from culture

  • PBS

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • HPTLC plates (e.g., silica gel 60)

  • Developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Cholesterol standard

  • Phosphomolybdic acid spray reagent

  • Heating plate or oven

  • Densitometer for quantification

Procedure:

  • Harvest cells by scraping and wash with PBS.

  • Extract total lipids from the cell pellet using a chloroform/methanol (2:1) mixture. Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a small, known volume of chloroform/methanol.

  • Spot the lipid extracts and a cholesterol standard onto an HPTLC plate.

  • Develop the plate in a chromatography tank containing the developing solvent until the solvent front reaches the top of the plate.

  • Air dry the plate.

  • Spray the plate with a phosphomolybdic acid solution and heat it at 100-110°C for 10-15 minutes to visualize the lipid spots.

  • Quantify the cholesterol bands using a densitometer, comparing the intensity of the sample bands to the standard curve.

4.3. Protocol for Western Blotting to Assess Autophagic Flux

This protocol is used to measure the levels of key autophagy-related proteins.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control like β-actin should also be probed.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system. An accumulation of both LC3B-II and p62 indicates a blockage in autophagic flux.[1]

Mandatory Visualizations

Leelamine_Signaling_Pathway This compound This compound Lysosome Lysosome / Late Endosome This compound->Lysosome Accumulates via Lysosomotropism NPC1 NPC1 This compound->NPC1 Inhibits Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Mediates Cholesterol_Accumulation Lysosomal Cholesterol Accumulation NPC1->Cholesterol_Accumulation Leads to Endocytosis Receptor-Mediated Endocytosis Cholesterol_Accumulation->Endocytosis Inhibits Autophagy Autophagic Flux Cholesterol_Accumulation->Autophagy Inhibits RTK RTK Signaling (AKT, STAT3, MAPK) Endocytosis->RTK Required for Cell_Death Cancer Cell Death (Caspase-Independent) Autophagy->Cell_Death Promotes Survival (Inhibition leads to death) RTK->Cell_Death Promotes Survival (Inhibition leads to death)

Caption: this compound's signaling pathway leading to cancer cell death.

Cholesterol_Staining_Workflow Start Seed Cells on Coverslips Treatment Treat with this compound, Controls (DMSO, U18666A) Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Filipin III Wash2->Stain Wash3 Wash with PBS Stain->Wash3 Mount Mount Coverslips Wash3->Mount Image Fluorescence Microscopy (UV Excitation) Mount->Image Analysis Analyze Cholesterol Distribution Image->Analysis

Caption: Experimental workflow for cholesterol localization imaging.

Logical_Relationship This compound This compound Lysosomotropism Lysosomotropic Property This compound->Lysosomotropism possesses NPC1 NPC1 Protein This compound->NPC1 targets Accumulation Lysosomal Accumulation Lysosomotropism->Accumulation leads to Inhibition Inhibition of NPC1 Function Accumulation->Inhibition enables NPC1->Inhibition is subject to Cholesterol_Block Blockade of Cholesterol Egress Inhibition->Cholesterol_Block results in Phenotype NPC-like Phenotype Cholesterol_Block->Phenotype causes

References

The Diterpene Amine Leelamine: From Pine Bark to Potent Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of Leelamine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, a naturally occurring diterpene amine synonymous with dehydroabietylamine, has emerged as a promising small molecule in oncology research.[1] Isolated from the bark of pine trees (genus Pinus), this lipophilic compound exhibits potent anti-cancer properties by disrupting fundamental cellular processes.[1][2] Its unique mechanism of action, centered on the inhibition of intracellular cholesterol transport, leads to the simultaneous suppression of multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][4] This multi-targeted approach presents a compelling strategy to overcome the drug resistance often encountered with therapies targeting single proteins. This technical guide provides a comprehensive overview of the origin, chemical synthesis, and biological mechanism of this compound, offering valuable insights for its further development as a therapeutic agent.

Origin and Biosynthesis

This compound is a natural product found in the bark of various pine species.[1][2] It belongs to the abietane class of diterpenes, which are C20 compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to share early steps with the well-characterized biosynthesis of diterpene resin acids in conifers.

The proposed biosynthetic pathway commences with the cyclization of GGPP, catalyzed by a diterpene synthase (diTPS), to form a carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to yield the characteristic tricyclic abietane skeleton. Subsequent oxidation reactions, likely mediated by cytochrome P450 monooxygenases, would modify the abietane core.

The final and distinguishing step in this compound biosynthesis is the introduction of an amino group at the C-18 position. The precise enzymatic machinery responsible for this amination in pine trees remains to be identified. It is plausible that a transaminase enzyme catalyzes this step, utilizing an amino acid donor to convert a carboxylic acid or aldehyde precursor, such as dehydroabietic acid or dehydroabietinal, into the primary amine of this compound. Further research is required to isolate and characterize the specific enzymes involved in this crucial biosynthetic transformation.

Chemical Synthesis of this compound

The chemical synthesis of this compound, or dehydroabietylamine, is most commonly achieved through the semi-synthesis from a more abundant and structurally related natural product, abietic acid. Abietic acid is a major component of pine rosin and serves as a readily available chiral starting material. The key transformation is the conversion of the C-18 carboxylic acid group of abietic acid into a primary amine.

Synthetic Route from Abietic Acid

A representative synthetic route from abietic acid to this compound is outlined below. This multi-step process involves the initial aromatization of the C-ring of abietic acid, followed by the conversion of the carboxylic acid to an amide, and subsequent reduction to the desired amine.

Scheme 1: Synthesis of this compound from Abietic Acid

Synthesis_of_this compound Abietic_Acid Abietic Acid Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Aromatization (e.g., Pd/C, heat) Dehydroabietoyl_Chloride Dehydroabietoyl Chloride Dehydroabietic_Acid->Dehydroabietoyl_Chloride Activation (e.g., SOCl₂, Oxalyl chloride) Dehydroabietamide Dehydroabietamide Dehydroabietoyl_Chloride->Dehydroabietamide Amidation (e.g., NH₃) This compound This compound (Dehydroabietylamine) Dehydroabietamide->this compound Reduction (e.g., LiAlH₄, BH₃) Leelamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK STAT3 STAT3 Pathway This compound->STAT3 Cholesterol_Efflux Cholesterol Efflux Lysosome->Cholesterol_Efflux Inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes STAT3->Proliferation Promotes Leelamine_outside This compound Leelamine_outside->this compound

References

Leelamine's Impact on Oncogenic Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a lipophilic diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on key oncogenic signaling pathways. This compound functions as a lysosomotropic agent, accumulating in lysosomes and inhibiting intracellular cholesterol transport. This primary action triggers a cascade of downstream effects, including the disruption of receptor-mediated endocytosis and autophagic flux, ultimately leading to the suppression of critical cancer cell survival pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of its mechanism and impact on cellular signaling.

Core Mechanism of Action: Inhibition of Intracellular Cholesterol Transport

This compound's primary anticancer activity stems from its physicochemical properties as a weakly basic amine. This allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[1][2] This lysosomotropic characteristic is central to its mechanism of action.

Once concentrated in lysosomes, this compound disrupts the normal trafficking of cholesterol.[1][3] This leads to a massive accumulation of cholesterol within the lysosomal compartment, effectively sequestering it from other cellular locations where it is vital for various functions, including membrane integrity and signal transduction.[3] The inhibition of cholesterol egress from lysosomes is a key initiating event in this compound-induced cancer cell death.[1][3]

This disruption of cholesterol homeostasis has two major downstream consequences:

  • Inhibition of Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are crucial for the formation and function of endocytic vesicles. By depleting membrane cholesterol, this compound impairs receptor-mediated endocytosis, a process critical for the internalization and subsequent signaling of receptor tyrosine kinases (RTKs).[1][4][5]

  • Disruption of Autophagic Flux: this compound-induced lysosomal dysfunction also leads to a blockage of autophagic flux.[1][3] While it can induce the formation of autophagosomes, their fusion with dysfunctional lysosomes and the subsequent degradation of their contents are impaired.[4]

The culmination of these effects is the suppression of multiple oncogenic signaling pathways that are dependent on functional receptor signaling and cellular homeostasis.[3][6]

cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic) cluster_membrane Cell Membrane This compound This compound Accumulation Cholesterol_Acc Cholesterol Accumulation This compound->Cholesterol_Acc Inhibits Egress Endocytosis Receptor-Mediated Endocytosis Cholesterol_Acc->Endocytosis Inhibits Autophagy Autophagic Flux Cholesterol_Acc->Autophagy Disrupts RTK Receptor Tyrosine Kinases (RTKs) RTK->Endocytosis Signaling Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Endocytosis->Signaling Suppresses Autophagy->Signaling Suppresses CellDeath Cancer Cell Death Signaling->CellDeath Induces

Figure 1: this compound's core mechanism of action.

Impact on Oncogenic Signaling Pathways

The disruption of upstream cellular processes by this compound leads to the potent and simultaneous inhibition of several key signaling pathways that are frequently hyperactivated in cancer.[6][7]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a significant decrease in the phosphorylation of Akt (pAkt), a key node in this pathway, without affecting the total Akt protein levels.[6][8] This inhibition is a direct consequence of impaired RTK signaling due to the disruption of endocytosis.[3]

MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. Similar to its effect on the PI3K/Akt pathway, this compound treatment results in the reduced phosphorylation of ERK (pErk), indicating a blockade of this signaling cascade.[6]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. This compound has been shown to effectively inhibit the phosphorylation of STAT3 (pSTAT3), leading to its inactivation.[6][9] In multiple myeloma cells, this compound was found to attenuate the phosphorylation of STAT3 as well as its upstream activators JAK1, JAK2, and Src.[9]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_stat3 STAT3 Pathway This compound This compound Cholesterol_Transport Inhibition of Intracellular Cholesterol Transport This compound->Cholesterol_Transport RTK_Dysregulation RTK Dysregulation Cholesterol_Transport->RTK_Dysregulation PI3K PI3K RTK_Dysregulation->PI3K Inhibits Ras Ras RTK_Dysregulation->Ras Inhibits JAK JAK RTK_Dysregulation->JAK Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Cell Survival\n& Proliferation Cell Survival & Proliferation pAkt->Cell Survival\n& Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Inactive) ERK->pERK Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation pERK->Cell Proliferation\n& Differentiation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Gene Transcription\n(Survival, Proliferation) Gene Transcription (Survival, Proliferation) pSTAT3->Gene Transcription\n(Survival, Proliferation)

Figure 2: this compound's inhibitory effect on oncogenic signaling pathways.

Quantitative Data on this compound's Efficacy

The anti-cancer effects of this compound have been quantified in numerous studies across various cancer types.

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic effects against a range of cancer cell lines, with notably lower toxicity towards normal cells.[2]

Cell LineCancer TypeIC50 (µmol/L)Exposure Time (h)Reference
UACC 903Melanoma~1-272[2]
1205 LuMelanoma~1-272[2]
WM35Melanoma~1-272[2]
A375Melanoma~1-272[2]
MDA-MB-231Breast Cancer~1-10Not Specified[2]
MCF-7Breast Cancer~1-10Not Specified[2]
SK-BR-3Breast Cancer>90% viability at 1µM24[10]
BT-474Breast Cancer>90% viability at 1µM24[10]
LNCaPProstate Cancer~1-10Not Specified[2]
PC-3Prostate Cancer~1-10Not Specified[2]
PANC-1Pancreatic Cancer~1-10Not Specified[2]
HCT-116Colon Cancer~1-10Not Specified[2]
Normal Cells
HEMn-LPMelanocytes~5-872[2]
MCF-10ABreast Epithelial>90% viability at 1µM24[10]

Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, this compound has demonstrated significant anti-tumor efficacy.

Cancer TypeCell LineAnimal ModelTreatmentTumor Growth InhibitionReference
MelanomaUACC 903Nude Mice7.5 mg/kg body weight, i.p. daily~60%[4][9]
MelanomaUACC 903Nude MiceOral administration (dose not specified)~55% (for derivative 4a)[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Following treatment, add MTS reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software.[11]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways of interest.

  • Cell Lysis: Treat cells with this compound for the specified time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2][12]

Cholesterol Localization Assay (Filipin Staining)

This method is used to visualize the accumulation of intracellular cholesterol.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with paraformaldehyde.

  • Quenching: Quench the fixation reaction with glycine.

  • Filipin Staining: Incubate the cells with a working solution of Filipin III, a fluorescent probe that binds to free cholesterol. This step should be performed in the dark.

  • Washing: Wash the cells to remove excess stain.

  • Microscopy: Visualize the stained cells using a fluorescence microscope with a UV filter.[13][14]

Human Phospho-Receptor Tyrosine Kinase (RTK) Array

This antibody array is used to simultaneously screen for changes in the phosphorylation status of multiple RTKs.

  • Array Blocking: Block the provided nitrocellulose membranes containing spotted RTK antibodies.

  • Sample Incubation: Prepare cell lysates from control and this compound-treated cells and incubate them with the blocked membranes overnight.

  • Detection Antibody Incubation: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

  • Chemiluminescent Detection: Wash the membranes again and detect the signals using a chemiluminescent substrate and an X-ray film or a digital imager.

  • Data Analysis: Quantify the spot intensities to determine the relative changes in RTK phosphorylation between samples.[15][16]

cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment mts MTS Assay (Cell Viability) treatment->mts western Western Blot (Protein Phosphorylation) treatment->western filipin Filipin Staining (Cholesterol Localization) treatment->filipin rtk_array Phospho-RTK Array (Receptor Activation) treatment->rtk_array analysis Data Analysis mts->analysis western->analysis filipin->analysis rtk_array->analysis end Conclusion: Pathway Inhibition Confirmed analysis->end

Figure 3: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a novel class of anti-cancer agent that targets fundamental cellular processes rather than a single protein, potentially circumventing the rapid development of drug resistance. Its ability to disrupt cholesterol homeostasis leads to the simultaneous downregulation of the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical drivers of tumorigenesis in a wide range of cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and related compounds. Future investigations may focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating the intricate molecular details of its interaction with lysosomal proteins.

References

The Structure-Activity Relationship of Leelamine and Its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of Leelamine and its Derivatives.

Introduction

This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] Unlike conventional chemotherapeutics that directly target DNA or specific enzymes, this compound's efficacy stems from its ability to disrupt intracellular cholesterol transport, a critical process for the survival and proliferation of cancer cells.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, offering insights for the rational design of novel and more potent anti-cancer therapeutics. We will delve into the quantitative data on their biological activity, detailed experimental protocols, and the intricate signaling pathways they modulate.

Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition

This compound's anti-cancer properties are intrinsically linked to its physicochemical characteristics. As a weakly basic and lipophilic compound, this compound exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[3][5][6] This accumulation is a critical first step in its mechanism of action.

Once concentrated within the lysosomes, this compound and its active derivatives are believed to interfere with the normal trafficking of cholesterol.[4][7] In silico modeling and experimental evidence suggest that these compounds may bind to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from the lysosome to the cytoplasm.[6][7][8] By inhibiting NPC1, this compound effectively traps cholesterol within the lysosomes, leading to a state of cholesterol depletion in other cellular compartments.[3][9]

This disruption of cholesterol homeostasis has profound downstream consequences for cancer cells. Cholesterol is an essential component of cell membranes and a precursor for steroid hormones and is vital for the proper functioning of various cellular processes, including signal transduction. The lack of available cholesterol inhibits receptor-mediated endocytosis and autophagic flux, ultimately leading to the shutdown of key oncogenic signaling pathways and inducing cancer cell death.[4][5][7]

Quantitative Data: In Vitro Efficacy of this compound and Its Derivatives

The anti-cancer activity of this compound and its synthesized derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of the reported IC50 values.

CompoundCancer Cell LineIC50 (µM)Reference
This compound UACC 903 (Melanoma)1.35 ± 0.1[10]
1205 Lu (Melanoma)1.93 ± 0.2[10]
Derivative 5a (Trifluoro acetyl) UACC 903 (Melanoma)1.2[7]
1205 Lu (Melanoma)2.0[7]
Derivative 5b (Tribromo acetyl) UACC 903 (Melanoma)1.0[7]
1205 Lu (Melanoma)1.8[7]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of this compound and the structurally related diterpene, abietic acid, have provided crucial insights into the chemical moieties essential for their anti-cancer activity.

The most critical determinant of activity is the presence of a basic amino group or a similar moiety that confers lysosomotropic properties .[4][7][11] This feature enables the compound to accumulate in the acidic environment of the lysosome, which is the primary site of action.[5][7] Derivatives of this compound where the amino group is modified or removed exhibit significantly reduced or completely abolished anti-cancer activity.[2][10]

Conversely, modifications to the carboxylic acid group of the inactive compound, abietic acid, to introduce an amino group-like moiety can confer anti-cancer activity.[7] This highlights the essentiality of the lysosomotropic character for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cholesterol Efflux Assay

This assay is used to determine the ability of compounds to inhibit the transport of cholesterol out of cells.

  • Cell Culture and Labeling: Macrophage cell lines (e.g., J774 or THP-1) are cultured in a suitable medium. Cellular cholesterol is labeled by incubating the cells with a medium containing [³H]-cholesterol for 24-48 hours.[12]

  • Equilibration: The cells are then incubated in a serum-free medium to allow the labeled cholesterol to equilibrate among all intracellular cholesterol pools.[12]

  • Treatment and Efflux: The cells are treated with this compound or its derivatives at various concentrations. Subsequently, a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), is added to the medium.[13]

  • Quantification: After a defined incubation period, the amount of [³H]-cholesterol that has moved from the cells to the acceptor in the medium is quantified using liquid scintillation counting. The cell-associated [³H]-cholesterol is also measured after cell lysis.[12] The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate).

Autophagic Flux Assay

This assay measures the rate of autophagic degradation.

  • Cell Culture and Treatment: Cancer cells are cultured and treated with this compound or its derivatives.

  • Lysosomal Inhibition: To measure autophagic flux, cells are co-treated with a lysosomal inhibitor such as bafilomycin A1 or chloroquine. These inhibitors block the degradation of autophagosomes, leading to their accumulation.

  • Western Blotting: Cell lysates are subjected to Western blotting to detect the levels of autophagy-related proteins, such as LC3-II and p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 in the presence of the lysosomal inhibitor indicate an increase in autophagic flux.[14] this compound and its active derivatives have been shown to inhibit autophagic flux, leading to the accumulation of these proteins even in the absence of lysosomal inhibitors.[7][14]

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of this compound on key signaling proteins.

  • Cell Lysis: After treatment with this compound or its derivatives, cells are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of AKT, ERK, and STAT3).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified to determine the changes in protein expression and phosphorylation status.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Leelamine_Signaling_Pathway cluster_cell Cancer Cell cluster_signaling Oncogenic Signaling Pathways This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation NPC1 NPC1 This compound->NPC1 Inhibition Cholesterol_Efflux Cholesterol Efflux NPC1->Cholesterol_Efflux Mediates Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Endocytosis Receptor-Mediated Endocytosis Cholesterol_Efflux->Endocytosis Required for Autophagy Autophagic Flux Cholesterol_Efflux->Autophagy Required for Cholesterol_Accumulation->Endocytosis Inhibits Cholesterol_Accumulation->Autophagy Inhibits RTK Receptor Tyrosine Kinases (RTKs) Endocytosis->RTK Regulates Cell_Death Cancer Cell Death Autophagy->Cell_Death Disruption leads to PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK Pathway RTK->MAPK PI3K_AKT->Cell_Death Inhibition leads to STAT3->Cell_Death Inhibition leads to MAPK->Cell_Death Inhibition leads to

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Derivative Evaluation Start Synthesis of This compound Derivatives SAR_Study Structure-Activity Relationship (SAR) Study Start->SAR_Study In_Vitro_Screening In Vitro Screening (IC50 Determination) SAR_Study->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Cholesterol_Assay Cholesterol Transport Assay Mechanism_Studies->Cholesterol_Assay Autophagy_Assay Autophagic Flux Assay Mechanism_Studies->Autophagy_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Workflow for this compound derivative evaluation.

Conclusion

This compound and its derivatives represent a novel class of anti-cancer agents with a distinct mechanism of action centered on the disruption of intracellular cholesterol homeostasis. The structure-activity relationship studies have unequivocally identified the lysosomotropic character, conferred by a basic amino group, as the key determinant of their biological activity. By inhibiting the NPC1-mediated cholesterol efflux from lysosomes, these compounds trigger a cascade of events that culminate in the suppression of critical oncogenic signaling pathways and cancer cell death. This in-depth understanding of the SAR provides a solid foundation for the rational design and development of new, more potent, and selective this compound-based therapeutics for the treatment of various cancers. Further exploration of this unique chemical space holds significant promise for overcoming the challenges of drug resistance and improving patient outcomes.

References

Leelamine's Role in Inducing Apoptosis and Autophagy in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine is a lipophilic diterpene amine, a natural compound extracted from the bark of pine trees, that has emerged as a promising anti-cancer agent.[1][2] Initially identified as a weak agonist of cannabinoid receptors and an inhibitor of pyruvate dehydrogenase kinases (PDKs), its primary antineoplastic properties are now understood to stem from a more fundamental mechanism.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces cell death in tumor cells, focusing on its roles in disrupting autophagy and triggering apoptosis. We will detail the core signaling pathways, present quantitative data on its efficacy, and provide standardized protocols for key experimental validations.

Core Mechanism of Action: Lysosomotropism and Disruption of Cholesterol Homeostasis

The foundational mechanism of this compound's anticancer activity is its lysosomotropic nature.[4][5] As a weakly basic amine, this compound readily accumulates within the acidic environment of lysosomes.[3][4] This sequestration within lysosomes is the critical initiating event that leads to a cascade of downstream cellular disruptions.

The primary consequence of this compound's lysosomal accumulation is the profound inhibition of intracellular cholesterol transport.[3][4] By potentially interacting with proteins like Niemann-Pick C1 (NPC1), this compound prevents the export of cholesterol from the lysosome to the cytoplasm.[6] This action effectively traps cholesterol, making it unavailable for essential cellular processes that are often hyperactive in cancer cells, such as membrane synthesis and signaling pathway regulation.[1][6] The disruption of cholesterol homeostasis leads to two major downstream consequences: the inhibition of autophagic flux and the shutdown of oncogenic signaling pathways.[3][4]

cluster_cell Tumor Cell This compound This compound Lysosome Lysosome (Acidic Environment) This compound->Lysosome Accumulates via Lysosomotropism Cholesterol Cholesterol Transport Inhibition Lysosome->Cholesterol Autophagy Autophagic Flux Blockade Cholesterol->Autophagy Endocytosis Receptor-Mediated Endocytosis Inhibition Cholesterol->Endocytosis Death Tumor Cell Death Autophagy->Death Signaling Oncogenic Signaling Shutdown Endocytosis->Signaling Signaling->Death

Core mechanism of this compound action in tumor cells.

This compound-Induced Autophagy Dysfunction

Instead of inducing a productive, pro-survival autophagy, this compound disrupts the process, leading to a dysfunctional state that contributes to cell death. This compound inhibits autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation.[3][4]

This inhibition is evidenced by the accumulation of key autophagy-related proteins.[3]

  • LC3B: this compound treatment leads to a dose-dependent accumulation of the lipidated form, LC3B-II, which is a marker for autophagosomes.[3] This indicates that autophagosomes are being formed but not efficiently cleared.

  • p62/SQSTM1: This protein is a selective autophagy receptor that is normally degraded during functional autophagy. Under this compound treatment, p62 levels increase, confirming a blockage in the degradation step of the autophagic process.[3]

Electron microscopy of this compound-treated cells reveals a buildup of autophagosomes, lipofuscin-like material, and web-like membrane whorls, all indicative of disrupted lysosomal degradation.[3][7] The essential role of this process in this compound's cytotoxicity was demonstrated using autophagy-deficient ATG5 knockout cells, which showed partial resistance to this compound-induced cell death.[3]

This compound-Induced Apoptosis

This compound can induce apoptosis in various cancer cell lines, although the specific mechanism can be context-dependent.[5][8] In melanoma, the early phase of cell death appears to be caspase-independent, as pan-caspase inhibitors do not rescue cells, and DNA laddering, a hallmark of caspase-dependent apoptosis, is not observed initially.[3][9]

However, in other cancer types, such as Chronic Myeloid Leukemia (CML), this compound stimulates classical apoptosis alongside autophagy.[8][10] In these cells, this compound treatment leads to the cleavage of PARP and caspases, and it suppresses the expression of anti-apoptotic proteins.[8]

A key aspect of this compound-induced apoptosis, particularly in CML, is the inhibition of the STAT5 signaling pathway.[8][10] this compound suppresses the constitutive activation of STAT5, and the knockdown of STAT5 using siRNA enhances this compound-induced apoptosis and autophagy.[8] This suggests that mitigating STAT5 activation is a crucial component of this compound's anticancer effects in certain hematological malignancies.[8]

Inhibition of Key Oncogenic Signaling Pathways

The disruption of cholesterol transport and receptor-mediated endocytosis by this compound leads to the shutdown of multiple key oncogenic signaling pathways that are critical for tumor cell survival, proliferation, and invasion.[1][6]

  • PI3K/AKT Pathway: this compound treatment results in a marked decrease in the phosphorylation of AKT (pAkt), indicating the inhibition of this crucial survival pathway.[1][11]

  • MAPK Pathway: The activity of the MAPK pathway, evidenced by the phosphorylation of ERK, is also attenuated following this compound exposure.[1][3]

  • STAT3 Pathway: Similar to its effect on STAT5 in CML, this compound inhibits the phosphorylation of STAT3 (pStat3) in melanoma cells, disrupting another key signaling node for cancer progression.[3][11]

This multi-pathway inhibition is a significant advantage, as it reduces the likelihood of cancer cells developing resistance by rerouting signals through alternative pathways.[12]

This compound This compound Cholesterol Inhibition of Cholesterol Transport & Endocytosis This compound->Cholesterol RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival Invasion Invasion STAT3->Invasion

Downstream signaling pathways inhibited by this compound.

Quantitative Data Summary

The efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.

CompoundCancer Cell LineIC50 (µmol/L)Reference
This compound UACC 903 (Melanoma)2.1[13]
1205 Lu (Melanoma)2.9[13]
Derivative 5a UACC 903 (Melanoma)1.2[13]
1205 Lu (Melanoma)2.0[13]
Derivative 5b UACC 903 (Melanoma)1.0[13]
1205 Lu (Melanoma)1.8[13]
Derivative 4a UACC 903 (Melanoma)2.1[13]
1205 Lu (Melanoma)2.9[13]
Derivative 4b UACC 903 (Melanoma)2.3[13]
1205 Lu (Melanoma)2.3[13]
Abietic Acid (Inactive Analog) UACC 903 / 1205 Lu> 100[6][13]

Table 1: IC50 values of this compound and its derivatives in melanoma cell lines.

Experimental Protocols

Protocol for Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Annexin V-FLUOS Staining Kit (or equivalent)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Trypsin (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriately sized culture flasks or plates. Allow cells to adhere (if applicable) and then treat with desired concentrations of this compound or vehicle control for the specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer cells into a microcentrifuge tube.

    • Adherent cells: Collect the supernatant containing floating (potentially apoptotic) cells. Wash the adherent monolayer with PBS, then add trypsin to detach the cells. Inactivate trypsin with serum-containing medium and combine with the supernatant.

  • Washing: Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

A 1. Seed & Treat Cells with this compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash Cells with Cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V & PI D->E F 6. Incubate 15 min in the Dark E->F G 7. Analyze by Flow Cytometry F->G

Experimental workflow for Annexin V/PI apoptosis assay.
Protocol for Detection of Autophagic Flux by Western Blotting

This protocol measures the levels of key autophagy marker proteins, LC3B and p62.[3][15]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with this compound. It is crucial to include a control group treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) to confirm flux blockade.[3]

  • Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Quantification: Clear the lysate by centrifugation and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 upon this compound treatment indicates an inhibition of autophagic flux.

Protocol for Visualizing Autophagy by Fluorescence Microscopy

This method visualizes the formation of autophagosomes by observing the punctate pattern of GFP-LC3.[3][16]

Materials:

  • Cells stably or transiently expressing a GFP-LC3 fusion protein

  • Glass-bottom dishes or chamber slides

  • Formaldehyde or paraformaldehyde for fixing

  • DAPI for nuclear counterstaining

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding and Transfection: Seed cells on glass-bottom dishes. If not using a stable cell line, transfect with a GFP-LC3 plasmid.

  • Treatment: Treat the cells with this compound or appropriate controls.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.

  • Staining (Optional): Permeabilize the cells if needed and counterstain nuclei with DAPI.

  • Imaging: Wash the cells and add mounting media. Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of GFP-LC3 puncta (dots) per cell. A significant increase in the number of puncta in this compound-treated cells compared to controls indicates the accumulation of autophagosomes.[16]

Conclusion

This compound represents a compelling anti-cancer candidate with a unique multi-faceted mechanism of action. Its primary activity as a lysosomotropic agent that inhibits intracellular cholesterol transport initiates a cascade of events detrimental to tumor cell survival.[3][4][6] By disrupting autophagic flux and simultaneously shutting down critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3/5, this compound effectively counters the robust survival machinery of cancer cells.[1][5][8] While its induction of classical apoptosis is more pronounced in certain cancer types, its ability to trigger caspase-independent cell death provides an avenue to overcome resistance to conventional apoptosis-inducing chemotherapeutics. Further research and development, including the exploration of more potent derivatives and novel delivery systems like Nanolipolee-007, will be crucial in translating the preclinical promise of this compound into effective cancer therapies.[1]

References

Leelamine's Potential as a Pyruvate Dehydrogenase Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in oncological research.[1][2] Initially identified for its weak affinity for cannabinoid receptors and as an inhibitor of pyruvate dehydrogenase kinase (PDK), subsequent research has revealed a more complex mechanism of action.[1][3] Pyruvate dehydrogenase kinases are a family of mitochondrial enzymes that play a critical role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC).[4][5] This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect.[4][6] Consequently, PDKs are considered attractive therapeutic targets for reversing this glycolytic switch and sensitizing cancer cells to apoptosis.

This technical guide provides an in-depth analysis of this compound's potential as a PDK inhibitor. It consolidates the available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways. A significant focus is placed on contextualizing the direct inhibitory effect of this compound on PDK within its primary and more potent anticancer mechanism: the disruption of intracellular cholesterol transport.[1][3]

Quantitative Data: this compound's Inhibitory Activity

This compound has been characterized as a direct inhibitor of pyruvate dehydrogenase kinase. The half-maximal inhibitory concentration (IC50) has been determined, although it is often described in the literature as a "weak" or "limited" inhibitor in the context of its other biological activities.[1][2][7][8]

CompoundTargetIC50 ValueSource
This compoundPyruvate Dehydrogenase Kinase (PDK)9.5 µM[9][10][11]

Primary Mechanism of Action: Disruption of Intracellular Cholesterol Transport

While this compound does exhibit direct PDK inhibitory activity, a substantial body of evidence indicates that its primary mechanism of anticancer efficacy is independent of PDK modulation.[1] The predominant mechanism involves its lysosomotropic properties. As a weakly basic amine, this compound accumulates in acidic organelles, particularly lysosomes.[1][12][13] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol sequestration within lysosomes and subsequent inhibition of autophagic flux.[1][12][13] The resulting depletion of available cholesterol for other essential cellular processes triggers a cascade of events leading to cancer cell death.[13]

cluster_cell Cancer Cell cluster_lysosome Leelamine_ext This compound (Extracellular) Lysosome Lysosome (Acidic pH) Leelamine_ext->Lysosome Enters cell and is protonated in lysosome Leelamine_int This compound (Accumulated) NPC1 NPC1 Protein Leelamine_int->NPC1 Inhibits Cholesterol_seq Cholesterol Sequestration Leelamine_int->Cholesterol_seq Causes Cholesterol_transport Intracellular Cholesterol Transport NPC1->Cholesterol_transport Mediates Export Cholesterol_seq->Cholesterol_transport Disrupts Oncogenic_Signaling Oncogenic Signaling (AKT, STAT3, MAPK) Cholesterol_transport->Oncogenic_Signaling Is required for Cell_Death Cancer Cell Death Oncogenic_Signaling->Cell_Death Inhibition leads to

This compound's primary mechanism via cholesterol transport disruption.

Signaling Pathways

The Pyruvate Dehydrogenase Kinase (PDK) Signaling Axis

PDKs are crucial regulators of glucose metabolism. Under normoxic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA by the Pyruvate Dehydrogenase Complex (PDC), fueling the TCA cycle and oxidative phosphorylation (OXPHOS).[5][14] In many cancer cells, often under the influence of hypoxia-inducible factor (HIF), PDKs are upregulated.[14] PDK phosphorylates the E1α subunit of PDC, leading to its inactivation.[5][6] This metabolic switch favors the conversion of pyruvate to lactate, supporting anabolic processes required for rapid cell proliferation. Inhibition of PDK by a compound like this compound would theoretically reverse this phosphorylation, reactivate PDC, and promote mitochondrial respiration.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport PDC_active PDC (Active) PDC_inactive PDC (Inactive) [Phosphorylated] PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Conversion PDK PDK PDK->PDC_active TCA TCA Cycle & OXPHOS AcetylCoA->TCA This compound This compound This compound->PDK Inhibits

The role of PDK in regulating the Pyruvate Dehydrogenase Complex.
Downstream Effects of Cholesterol Disruption on Oncogenic Signaling

The inhibition of cholesterol transport by this compound has profound downstream consequences on key oncogenic signaling pathways that are critical for melanoma and other cancers.[1][13] Proper cholesterol homeostasis is essential for the function of receptor tyrosine kinases (RTKs) and the integrity of signaling platforms on the cell membrane. By disrupting cholesterol availability, this compound indirectly inhibits the RTK, AKT, STAT3, and MAPK signaling cascades, which are crucial for cancer cell survival, proliferation, and invasion.[1][13][15]

cluster_pathways Oncogenic Signaling Pathways This compound This compound Lysosome Lysosomal Cholesterol Accumulation This compound->Lysosome Induces RTK Receptor Tyrosine Kinases (RTKs) Lysosome->RTK Inhibits function of PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT STAT3 STAT3 Pathway RTK->STAT3 MAPK MAPK Pathway RTK->MAPK Survival Cell Survival & Proliferation PI3K_AKT->Survival STAT3->Survival MAPK->Survival

Downstream signaling inhibition by this compound-induced cholesterol disruption.

Experimental Protocols

Evaluating the potential of this compound as a PDK inhibitor involves a series of in vitro and in vivo experiments.

In Vitro PDK Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on PDK activity and calculate its IC50 value.

  • Principle: This assay measures the phosphorylation of a synthetic peptide substrate or the PDC E1α component by a recombinant PDK isoform in the presence of ATP. The rate of phosphorylation is quantified, typically by measuring ATP consumption (e.g., using a luminescence-based assay like Kinase-Glo®) or by detecting the phosphorylated product.

  • Methodology:

    • Recombinant human PDK (e.g., PDK1, PDK2, PDK3, or PDK4) is incubated in a kinase assay buffer.

    • Serial dilutions of this compound (and a vehicle control, e.g., DMSO) are added to the reaction wells.

    • The kinase reaction is initiated by adding the PDC substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the remaining ATP is quantified using a luciferase/luciferin reagent. Luminescence is inversely proportional to kinase activity.

    • Data are plotted as PDK activity versus this compound concentration, and the IC50 value is determined using a nonlinear regression curve fit.

Cell-Based Assays
  • Objective: To assess the effect of this compound on PDK activity and downstream metabolic and signaling pathways within a cellular context.

  • Western Blotting for PDC Phosphorylation:

    • Cancer cell lines (e.g., UACC 903 melanoma, A549 lung cancer) are treated with varying concentrations of this compound for a specified duration.[1][16]

    • Cells are lysed, and protein concentrations are quantified.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated PDC-E1α (at serine sites like Ser293 and Ser300) and total PDC-E1α.[16]

    • Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.

    • A decrease in the ratio of phosphorylated PDC to total PDC indicates PDK inhibition.

  • Lactate Production Assay:

    • Cells are treated with this compound as described above.

    • The culture medium is collected at the end of the treatment period.

    • Lactate concentration in the medium is measured using a colorimetric or fluorometric lactate assay kit.

    • A decrease in lactate production would be consistent with a shift away from glycolysis, potentially due to PDK inhibition.

  • Cholesterol Accumulation Assay:

    • Cells are treated with this compound.

    • Cells are fixed and stained with Filipin, a fluorescent compound that binds to unesterified cholesterol.

    • Cholesterol accumulation in lysosomal/endosomal compartments is visualized and quantified using fluorescence microscopy.[1]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., 1x10⁶ UACC 903 cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[17][18]

    • Once tumors reach a palpable size (e.g., 50-75 mm³), mice are randomized into vehicle control and this compound treatment groups.[17]

    • This compound is administered (e.g., intraperitoneally) at various doses (e.g., 2.5-7.5 mg/kg) daily for several weeks.[17]

    • Tumor volume is measured regularly.

    • At the end of the study, animal body weights are recorded, and blood and major organs are collected to assess toxicity through blood parameter analysis and histology.[1][2][17]

Start Hypothesis: This compound inhibits PDK In_Vitro In Vitro Enzyme Assay Start->In_Vitro IC50 Determine IC50 In_Vitro->IC50 Cell_Based Cell-Based Assays Phospho Assess PDC Phosphorylation (Western Blot) Cell_Based->Phospho Metabolism Measure Lactate & Oxygen Consumption Cell_Based->Metabolism Viability Assess Cell Viability & Apoptosis Cell_Based->Viability In_Vivo In Vivo Xenograft Model Efficacy Measure Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Evaluate Systemic Toxicity In_Vivo->Toxicity IC50->Cell_Based Phospho->In_Vivo Metabolism->In_Vivo Viability->In_Vivo Conclusion Conclusion on Therapeutic Potential Efficacy->Conclusion Toxicity->Conclusion

General experimental workflow for evaluating a PDK inhibitor.

Summary and Future Directions

This compound is a multi-faceted compound with documented, albeit weak, direct inhibitory activity against pyruvate dehydrogenase kinase (IC50 = 9.5 µM).[9][10] However, its potential as a therapeutic agent, particularly in oncology, is more robustly attributed to its lysosomotropic properties, which lead to a profound disruption of intracellular cholesterol transport.[1][13] This primary mechanism indirectly triggers the shutdown of critical oncogenic signaling pathways, including AKT, STAT3, and MAPK, ultimately leading to cancer cell death.[1][15]

While the direct inhibition of PDK by this compound may contribute to its overall cellular effects, studies suggest it is not the primary driver of its potent anticancer activity.[1] For researchers and drug developers, it is crucial to recognize this distinction. This compound serves as a compelling example of a compound whose therapeutic action is mediated by a mechanism distinct from its initially reported target.

Future research should aim to:

  • Elucidate whether the weak PDK inhibition by this compound acts synergistically with the disruption of cholesterol homeostasis.

  • Investigate the effects of this compound across all four PDK isoforms to determine any potential selectivity.

  • Develop this compound analogs that may possess enhanced potency for either PDK inhibition or cholesterol transport disruption to dissect the contributions of each mechanism to the overall therapeutic effect.

References

Investigating the Antineoplastic Properties of Leelamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising candidate in oncological research due to its potent antineoplastic activities across a range of cancer types.[1] Initially noted for other minor biological effects, its significant anticancer potential has been demonstrated in preclinical models of melanoma, breast, and prostate cancer.[1] This technical guide provides an in-depth overview of the core mechanism of action, its impact on critical oncogenic signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Lysosomotropism and Cholesterol Trafficking Disruption

The primary mechanism underpinning this compound's anticancer effect is its potent lysosomotropic property.[2] As a weakly basic amine, this compound readily accumulates within the acidic environment of lysosomes. This sequestration leads to a significant disruption of intracellular cholesterol transport, preventing its translocation from lysosomes to the cytoplasm.[3][4] The resulting depletion of available cholesterol for cellular processes triggers a cascade of events that collectively inhibit cancer cell survival and proliferation.[5] This includes the inhibition of autophagic flux and the disruption of receptor-mediated endocytosis, a critical process for the activation of many survival signals.[3]

This compound This compound Lysosome Lysosome (Acidic pH) This compound->Lysosome Accumulates due to low pH (Lysosomotropism) Cholesterol_Export Cholesterol Export (e.g., via NPC1) This compound->Cholesterol_Export Inhibits Cytoplasm Cytoplasmic Cholesterol Pool Cholesterol_Export->Cytoplasm Normal Function Signaling Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Cytoplasm->Signaling Endocytosis Receptor-Mediated Endocytosis Cytoplasm->Endocytosis Requires Cholesterol Endocytosis->Lysosome

Caption: this compound's core mechanism of action.

Impact on Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by this compound leads to the downstream inhibition of multiple key signaling pathways that are frequently hyperactivated in cancer and are crucial for tumor growth and survival.[2][6]

  • PI3K/Akt/mTOR Pathway: This central pathway, which governs cell proliferation, survival, and metabolism, is significantly attenuated following this compound treatment.[2] The inhibition is linked to the disruption of receptor tyrosine kinase (RTK) endocytosis and signaling.

  • MAPK/ERK Pathway: Another critical pathway for cell proliferation and survival, the MAPK/ERK cascade, is also inhibited by this compound, contributing to its anti-proliferative effects.[6]

  • STAT3/5 Pathway: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, key transcription factors involved in cell survival, proliferation, and angiogenesis.[7][8]

In specific cancer types, this compound also targets other critical pathways. For instance, in prostate cancer, it inhibits the expression and activity of the androgen receptor (AR) and the oncogene cMyc.[1][3]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway This compound This compound Cholesterol Disruption of Cholesterol Transport This compound->Cholesterol RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits Endocytosis PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key oncogenic signaling pathways inhibited by this compound.

Quantitative Antineoplastic Efficacy

This compound demonstrates significant cytotoxic and anti-proliferative effects in a variety of cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values highlight this compound's potency, particularly in melanoma cells.

Cell LineCancer TypeIC50 (µM)Citation(s)
UACC 903Melanoma~2.0[7]
1205 LuMelanoma~2.0[7]
Normal Cells (avg.)Non-malignant~9.3[7]

This compound is approximately 4.5-fold more effective at inhibiting the survival of melanoma cells compared to normal cells.[7] In breast cancer cell lines (MDA-MB-231, MCF-7, SUM159), this compound induces dose-dependent apoptosis while the normal mammary epithelial cell line MCF-10A was found to be resistant.[2]

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed this compound's antitumor activity in vivo.

Cancer ModelAnimal ModelDosingOutcomeCitation(s)
MelanomaXenograft5 - 7.5 mg/kg~60% decrease in tumor burden
Melanoma (UACC 903)Athymic nu/nu miceDaily oral gavage~55% tumor development inhibition[6]
Prostate Cancer22Rv1 Xenograft-Growth inhibition, decreased Ki-67[1]
Prostate CancerHi-Myc Transgenic10 mg/kg (5x/week)Non-significant trend in decreasing cancer incidence[3]

Notably, in these studies, this compound was well-tolerated with no obvious systemic toxicity, as assessed by animal body weight and blood markers of major organ function.[6][7]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the antineoplastic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., UACC 903, MCF-7, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 25 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[9][10]

  • Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify changes in the expression and phosphorylation status of key proteins within signaling cascades.

  • Cell Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[12]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK, total ERK, STAT3) overnight at 4°C.[7][13]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Tumor Model

This protocol assesses the antitumor efficacy of this compound in a living organism.

  • Cell Preparation: Harvest cancer cells (e.g., UACC 903 melanoma cells) and resuspend them in a mixture of sterile PBS and Matrigel.

  • Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nu/nu).[6][14]

  • Tumor Growth and Treatment: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg) or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.[3][6]

  • Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and animal body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, harvest tumors for downstream analyses, such as Western blotting to confirm target engagement or immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[7]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture 1. Cancer Cell Culture Treatment 2. Treat with this compound (Dose-Response) CellCulture->Treatment Viability 3a. Cell Viability Assays (MTT, MTS) Treatment->Viability WesternBlot 3b. Protein Analysis (Western Blot) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Pathway Signaling Pathway Modulation WesternBlot->Pathway Xenograft 4. Xenograft Model Implantation Pathway->Xenograft Promising Candidate TumorGrowth 5. Tumor Growth & Treatment Monitoring 6. Monitor Tumor Volume & Animal Weight Efficacy Tumor Growth Inhibition Monitoring->Efficacy Harvest 7. Harvest Tumors for IHC/Western Blot

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound presents a unique and compelling mechanism of action as an antineoplastic agent. By acting as a lysosomotropic compound that disrupts cholesterol homeostasis, it effectively shuts down multiple, non-redundant oncogenic signaling pathways essential for cancer cell survival and proliferation. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy with minimal toxicity, underscore its potential as a first-in-class multi-target inhibitor. Further investigation and development of this compound and its derivatives are warranted to translate these promising findings into novel therapeutic strategies for a variety of malignancies.

References

Leelamine's Affinity for Cannabinoid Receptors CB1 and CB2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has garnered attention for its potential therapeutic applications, particularly in oncology. While its primary mechanism of action is increasingly understood to be the disruption of intracellular cholesterol transport, initial characterizations also explored its interaction with the endocannabinoid system. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's affinity for the cannabinoid receptors CB1 and CB2, presenting the available quantitative data, outlining relevant experimental methodologies, and visualizing the associated molecular processes.

Data Presentation: Quantitative Affinity of this compound for CB1 and CB2 Receptors

The interaction of this compound with cannabinoid receptors CB1 and CB2 is characterized by weak agonism. The available quantitative data from radioligand binding assays are summarized below. These values indicate a significantly lower affinity compared to well-established cannabinoid receptor ligands.

CompoundReceptorAssay TypeRadioligandValueInterpretation
This compound HydrochlorideCB1Displacement[³H]-SR141416AIC50 = 2.86 μM[1]Moderate to low affinity
This compoundCB1 & CB2Displacement[³H]-CP5594020% displacement at 10 μM[2]Weak affinity

Table 1: Summary of this compound's Binding Affinity for Cannabinoid Receptors.

Experimental Protocols: Radioligand Displacement Assay

While the specific protocols used to generate the data in Table 1 are not exhaustively detailed in the public domain, a representative methodology for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CB1 and CB2 receptors is provided below. This protocol is based on standard practices in the field.

Objective:

To determine the binding affinity (IC50 or Ki) of this compound for human CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]-CP55940 or [³H]-SR141716A.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C), and a vacuum manifold.

Procedure:
  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + excess non-labeled ligand.

    • Test Compound Displacement: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Radioligand Displacement Assay```dot

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand, and Test Compound/Controls prep_membranes->mix_components prep_reagents Prepare Radioligand, This compound dilutions, and Controls prep_reagents->mix_components incubation Incubate to Reach Equilibrium mix_components->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 counting->analysis

Caption: this compound's dominant mechanism of action.

Conclusion

References

The Effect of Leelamine on STAT3 and AKT Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1] This technical guide provides an in-depth analysis of the effects of this compound on two critical oncogenic signaling cascades: STAT3 and AKT. This compound indirectly inhibits these pathways by disrupting intracellular cholesterol transport, a consequence of its lysosomotropic properties.[2][3] This disruption leads to the sequestration of cholesterol in lysosomes, impairing receptor-mediated endocytosis and subsequently attenuating the activation of upstream receptor tyrosine kinases (RTKs) that are crucial for the activation of STAT3 and AKT.[4][5][6] This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: An Indirect Inhibition

This compound's primary mode of action is not direct enzymatic inhibition of STAT3 or AKT. Instead, its weakly basic nature causes it to accumulate in acidic organelles, primarily lysosomes.[2][7] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its buildup within the lysosomes.[2] The consequences of this cholesterol sequestration are twofold and directly impact the STAT3 and AKT signaling pathways:

  • Impaired Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are essential for the formation and function of endocytic vesicles. By disrupting cholesterol homeostasis, this compound inhibits the endocytosis of receptor tyrosine kinases (RTKs).[2][6]

  • Reduced Upstream Signaling: RTKs, such as IGF1R and HGFR, are critical upstream activators of both the PI3K/AKT and JAK/STAT3 pathways.[2][4] By preventing their proper internalization and signaling, this compound effectively cuts off the activation signals to these cascades.[5][6]

This indirect mechanism of action makes this compound a unique multi-pathway inhibitor, targeting fundamental cellular processes that are often dysregulated in cancer.[5][8]

This compound's Mechanism of Action on STAT3 and AKT Signaling cluster_cell Cancer Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulation Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Disruption Receptor_Mediated_Endocytosis Receptor-Mediated Endocytosis Cholesterol_Transport->Receptor_Mediated_Endocytosis Inhibition RTKs Receptor Tyrosine Kinases (RTKs) Receptor_Mediated_Endocytosis->RTKs Impairment PI3K PI3K RTKs->PI3K Activation STAT3 STAT3 RTKs->STAT3 Activation AKT AKT PI3K->AKT Activation

Figure 1. This compound's indirect inhibition of STAT3 and AKT signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and the phosphorylation of key signaling proteins in various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeIC50 (µmol/L)AssayReference
UACC 903Melanoma~2MTS[8]
1205 LuMelanoma~2MTS[8]
SK-MEL-28MelanomaNot specifiedSRB[9]
SUM159Breast CancerNot specifiedNot specified[4]
U266Multiple MyelomaNot specifiedNot specified[10]
MM.1SMultiple MyelomaNot specifiedNot specified[10]

Table 2: Effect of this compound on STAT3 and AKT Phosphorylation

Cell LineCancer TypeThis compound Conc. (µmol/L)Time (hours)Effect on p-STAT3 (Tyr705)Effect on p-AKT (Ser473)Reference
UACC 903Melanoma3 - 612 - 24DecreasedDecreased (at 3-6h)[8][9]
1205 LuMelanoma3 - 612 - 24DecreasedDecreased (at 3-6h)[8][9]
U266Multiple MyelomaNot specifiedNot specifiedDecreasedNot specified[10]
MM.1SMultiple MyelomaNot specifiedNot specifiedDecreasedNot specified[10]

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is based on the methodologies described in the cited literature.[2][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTS Cell Viability Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound (or vehicle) Incubation_24h->Treatment Incubation_Treatment Incubate for treatment period Treatment->Incubation_Treatment Add_MTS Add MTS reagent Incubation_Treatment->Add_MTS Incubation_MTS Incubate 1-4h Add_MTS->Incubation_MTS Read_Absorbance Measure absorbance at 490 nm Incubation_MTS->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for MTS cell viability assay.

Western Blotting for Protein Phosphorylation

This protocol is a generalized procedure based on the descriptions in the cited research.[5][9]

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or α-enolase) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western Blotting Workflow Start Start Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Figure 3. General workflow for Western blotting.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent due to its ability to simultaneously disrupt multiple key signaling pathways, including STAT3 and AKT. Its unique mechanism, centered on the disruption of cholesterol homeostasis, offers a potential strategy to overcome resistance mechanisms that develop against single-target therapies. Future research should focus on elucidating the precise molecular interactions of this compound within the lysosome, further characterizing its effects in a broader range of cancer types, and exploring its potential in combination therapies. The development of more potent and specific analogs of this compound also represents a promising avenue for drug development.

References

An In-depth Technical Guide to the Interaction of Leelamine with the Niemann-Pick C1 (NPC1) Protein

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between leelamine, a diterpene amine derived from pine bark, and the Niemann-Pick C1 (NPC1) protein. The document details the proposed mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Executive Summary

This compound exhibits potent anti-cancer properties by acting as an inhibitor of intracellular cholesterol transport.[1] Its mechanism is rooted in its lysosomotropic nature, causing it to accumulate in the acidic environment of lysosomes.[1][2] Within these organelles, this compound is believed to interact directly with the NPC1 protein, a key transporter responsible for exporting cholesterol from the lysosome to the cytoplasm.[2][3] By inhibiting NPC1 function, this compound induces a cellular state mimicking Niemann-Pick Type C disease, leading to the accumulation of lysosomal cholesterol.[4] This disruption of cholesterol homeostasis triggers a cascade of downstream effects, including the inhibition of autophagic flux, the impairment of receptor-mediated endocytosis, and the shutdown of critical oncogenic signaling pathways such as PI3K/AKT, STAT3, and MAPK, ultimately leading to cancer cell death.[1][3]

Mechanism of Action: this compound as an NPC1 Inhibitor

The primary mechanism driving this compound's activity is its function as a weak base, which leads to its protonation and trapping within acidic organelles, specifically late endosomes and lysosomes.[1][5] This process is known as lysosomotropism.

  • Lysosomal Accumulation : this compound passively diffuses across cellular membranes and enters the lysosome. Inside, the low pH environment causes the primary amino group of this compound to become protonated, trapping the molecule within the organelle.[1][2]

  • Interaction with NPC1 : Once concentrated in the lysosome, this compound is proposed to interact with the NPC1 protein.[3] NPC1, in conjunction with NPC2, is essential for the egress of cholesterol derived from low-density lipoproteins (LDL) out of the lysosome.[6][7] Molecular docking studies suggest that this compound binds to the cholesterol-binding pocket of NPC1, likely competing with cholesterol for binding.[2][3] This interaction is thought to be stabilized by hydrogen bonds between this compound's polar amine group and key residues in the NPC1 pocket, such as Gln79, Glu30, and Asn41.[3]

  • Inhibition of Cholesterol Egress : By binding to NPC1, this compound inhibits its transport function. This blockage prevents free cholesterol from moving from the lysosome to the endoplasmic reticulum and other cellular compartments where it is needed.[5][8]

  • Downstream Cellular Consequences : The resulting depletion of available cytosolic cholesterol disrupts multiple critical cellular processes that are highly dependent on cholesterol for membrane integrity and function. This leads to the inhibition of receptor-mediated endocytosis, altered autophagic flux, and suppression of survival signaling pathways, culminating in cell death.[1][2]

Visualized Mechanism of Action

Leelamine_NPC1_Interaction cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Leelamine_ext This compound (Extracellular) Leelamine_trap This compound (Protonated & Trapped) Leelamine_ext->Leelamine_trap Enters Lysosome NPC1 NPC1 Protein Leelamine_trap->NPC1 Binds & Inhibits Cholesterol_cyto Cytosolic Cholesterol Pool NPC1->Cholesterol_cyto Cholesterol Export (BLOCKED) Cholesterol_lumen Lysosomal Cholesterol Cholesterol_lumen->NPC1 Normal Egress Path Signaling Oncogenic Signaling (AKT, MAPK, STAT3) Cholesterol_cyto->Signaling Supports Endocytosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells on Coverslips B 2. Treat with this compound or Vehicle Control A->B C 3. Serum Starve Cells (1-2 hours) B->C D 4. Add Alexa Fluor-Transferrin (Incubate at 37°C) C->D E 5. Wash with Ice-Cold PBS to Stop Uptake D->E F_qual 6a. Fix, Mount & Image (Microscopy) E->F_qual F_quant 6b. Detach & Analyze (Flow Cytometry) E->F_quant G Result: Reduced Fluorescence in This compound-Treated Cells F_qual->G F_quant->G Logical_Flow A This compound (Weakly Basic Amine) B Lysosomotropic Property A->B C Accumulation in Acidic Lysosomes B->C D Inhibition of NPC1 Protein C->D E Blockade of Lysosomal Cholesterol Export D->E F Depletion of Cytosolic Cholesterol Pool E->F G Disruption of: - Endocytosis - Autophagic Flux - Lipid Rafts F->G H Inhibition of Oncogenic Signaling (PI3K/AKT, MAPK, STAT3) G->H I Cancer Cell Death H->I

References

The role of the amino group in Leelamine's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Pivotal Role of the Amino Group in Leelamine's Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural diterpene amine derived from pine bark, has emerged as a potent anticancer agent with a unique mechanism of action. Its bioactivity is intrinsically linked to the chemical properties of its primary amino group. This technical guide elucidates the critical function of this moiety, detailing how it confers lysosomotropic properties to the molecule, initiating a cascade of events that culminate in cancer cell death. We present a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a thorough resource for researchers in oncology and drug development.

The Amino Group: A Gateway to Lysosomal Sequestration

The defining feature of this compound's structure responsible for its anticancer efficacy is its primary amino group.[1][2] this compound is a weakly basic amine with a pKa of approximately 9.9, a property that allows it to readily become protonated in acidic environments.[3]

The mechanism is as follows:

  • Passive Diffusion: In its neutral, unprotonated state, the lipophilic this compound molecule can freely diffuse across cellular membranes.

  • Protonation and Trapping: Upon entering the highly acidic lumen of lysosomes (pH 4-5), the primary amino group accepts a proton, becoming positively charged.

  • Accumulation: This charged form of this compound is membrane-impermeable and becomes trapped and highly concentrated within the lysosomes.[1][4][5]

This process, known as lysosomotropism , is the foundational step for all of this compound's subsequent biological effects.[1][6][7] The importance of the amino group has been unequivocally demonstrated through structure-activity relationship (SAR) studies. When the amino group of this compound is replaced with an acetamide group, its anticancer activity is blocked.[1] Conversely, adding an amine moiety to the structurally similar but inactive compound, abietic acid, confers potent anti-melanoma activity.[1][2]

cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) Leelamine_H This compound-NH3+ Trap Trapped & Accumulated Leelamine_N This compound-NH2 (Neutral) Leelamine_N->Leelamine_H Protonation Extracellular Extracellular Space Extracellular->Leelamine_N Passive Diffusion

Figure 1: Lysosomotropic trapping of this compound.

Mechanism of Action: From Lysosome to Apoptosis

The massive accumulation of this compound within lysosomes triggers a cascade of events that ultimately leads to cancer cell death. The primary intracellular target appears to be the Niemann-Pick type C1 (NPC1) protein , which is essential for transporting cholesterol out of the lysosome.[1][6][7]

Signaling Pathway:

  • NPC1 Inhibition: this compound binds to NPC1, likely competing with cholesterol, and inhibits its function.[1][8]

  • Cholesterol Accumulation: The blockade of NPC1 leads to a massive build-up of free cholesterol within the late endosomes and lysosomes, mimicking the phenotype of Niemann-Pick disease, a lysosomal storage disorder.[1][4][9]

  • Cytosolic Cholesterol Depletion: Consequently, the availability of free cholesterol for other cellular processes in the cytoplasm is drastically reduced.[1][4]

  • Disruption of Oncogenic Signaling: Cholesterol is vital for the integrity of lipid rafts and the proper functioning of membrane-bound receptor tyrosine kinases (RTKs). The lack of available cholesterol disrupts receptor-mediated endocytosis and halts key oncogenic signaling cascades that are critical for cancer cell survival, proliferation, and invasion.[1][3][9] The primary pathways affected are:

    • PI3K/AKT Pathway [1][10][11]

    • STAT3 Pathway [1][3][10]

    • MAPK Pathway [1][9][10]

  • Inhibition of Autophagy & Induction of Cell Death: The lysosomal dysfunction also disrupts autophagic flux, leading to the accumulation of autophagosomes.[1][4][10] This combination of signaling shutdown and organellar stress induces a caspase-independent cell death program.[3][4]

This compound This compound (Accumulated in Lysosome) NPC1 NPC1 Protein This compound->NPC1 Inhibits Cholesterol_Transport Cholesterol Egress from Lysosome This compound->Cholesterol_Transport Blocks NPC1->Cholesterol_Transport Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Cholesterol_Transport->Cholesterol_Accumulation Causes Signaling PI3K/AKT, STAT3, MAPK Signaling Pathways Cholesterol_Accumulation->Signaling Inhibits Apoptosis Cancer Cell Death & Autophagy Inhibition Signaling->Apoptosis Leads to

Figure 2: this compound's core signaling pathway.

Quantitative Data: Bioactivity of this compound and Derivatives

Structure-activity relationship studies have quantified the cytotoxic effects of this compound and its derivatives. The data clearly shows that modifications to the amino group can drastically alter bioactivity, while converting the carboxylic acid of the inactive abietic acid to an amine confers potent cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Key Derivatives in Melanoma Cell Lines

Compound Modification UACC 903 IC50 (µmol/L) 1205 Lu IC50 (µmol/L) Reference
This compound Baseline (Primary Amine) 1.35 ± 0.1 1.93 ± 0.2 [10]
Abietic Acid Inactive Analog (Carboxylic Acid) > 100 > 100 [1]
Compound 4a Abietic acid -> Primary Amine 1.5 2.1 [1]
Compound 2b Abietic acid -> Alcohol 52.6 60.3 [1]
Compound 5a This compound -> Trifluoro Acetyl 1.2 2.0 [1][2]

| Compound 5b | this compound -> Tribromo Acetyl | 1.0 | 1.8 |[1][2] |

Data is presented as mean ± standard deviation where available.

Experimental Protocols

The following protocols are foundational for studying the bioactivity of this compound and confirming its mechanism of action.

Cell Viability Assessment (MTS Assay)

This assay quantifies cell viability by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells.

Methodology:

  • Cell Seeding: Seed melanoma cells (e.g., UACC 903) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

  • Data Acquisition: Measure the absorbance at 490 nm using a multi-well plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Start Seed Cells (96-well plate) Treat Treat with this compound (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTS Add MTS Reagent Incubate->MTS Incubate2 Incubate (1-4h) MTS->Incubate2 Read Read Absorbance (490 nm) Incubate2->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for MTS cell viability assay.
Confirmation of Lysosomotropism (LysoTracker Competition Assay)

This method confirms that this compound accumulates in lysosomes by observing its ability to compete with a fluorescent lysosomotropic probe, LysoTracker Red.

Methodology:

  • Cell Culture: Grow cells on glass coverslips or in chamber slides suitable for microscopy.

  • This compound Pre-treatment: Treat cells with this compound at a concentration known to induce a biological effect (e.g., 5 µM) for 1-2 hours. Include a vehicle-only control group.

  • Probe Staining: In the final 30 minutes of incubation, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM for all groups.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., Ex/Em ~577/590 nm).

  • Analysis: Compare the fluorescence intensity of LysoTracker Red between control and this compound-treated cells. A significant reduction in fluorescence in the this compound-treated group indicates competition for lysosomal accumulation.

Visualization of Intracellular Cholesterol (Filipin Staining)

This protocol uses the fluorescent polyene antibiotic Filipin, which binds specifically to free cholesterol, to visualize the lysosomal cholesterol accumulation caused by this compound.

Methodology:

  • Cell Treatment: Culture and treat cells with this compound (e.g., 5 µM for 24 hours) on glass coverslips.

  • Fixation: Rinse cells 3x with PBS and fix with 3-4% paraformaldehyde (PFA) in PBS for 1 hour at room temperature.

  • Quenching: Rinse 3x with PBS and quench autofluorescence by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Rinse 3x with PBS. Stain cells with Filipin III working solution (50 µg/mL in PBS/10% FBS) for 2 hours at room temperature, protected from light.

  • Final Wash: Wash cells 3x with PBS.

  • Imaging: Mount the coverslips and immediately image using a fluorescence microscope with a UV filter set (Ex/Em ~360/460 nm). Filipin photobleaches rapidly, so minimize light exposure.

  • Analysis: Observe the characteristic perinuclear punctate staining in this compound-treated cells, indicative of cholesterol accumulation in late endosomes/lysosomes.

Analysis of Signaling Pathway Inhibition (Western Blotting)

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the AKT, STAT3, and MAPK pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 3, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-STAT3 (Tyr705), etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts to determine the extent of pathway inhibition.

Conclusion

The primary amino group is the lynchpin of this compound's anticancer activity. It endows the molecule with the ability to act as a lysosomotropic agent, initiating a unique and potent mechanism of action centered on the disruption of intracellular cholesterol homeostasis. This targeted accumulation within lysosomes leads to the inhibition of the NPC1 cholesterol transporter, triggering a cascade that shuts down multiple oncogenic signaling pathways essential for cancer cell survival. The data and protocols presented in this guide provide a robust framework for researchers to further investigate this compound and develop novel lysosome-targeting cancer therapeutics. A thorough understanding of the structure-activity relationship, particularly the role of the amino group, is paramount for the rational design of next-generation analogs with improved efficacy and pharmacological properties.

References

Leelamine: A Deep Dive into its Therapeutic Potential for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive analysis of the preclinical data supporting leelamine, a diterpene amine derived from pine bark, as a promising therapeutic candidate for prostate cancer. This compound has demonstrated significant anti-cancer activity in both androgen-sensitive and castration-resistant prostate cancer models. This document collates the key findings on its mechanisms of action, presents quantitative data from pivotal studies, details the experimental protocols utilized, and visualizes the complex biological pathways involved.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects in prostate cancer through a multi-pronged approach, primarily targeting key pathways involved in tumor cell proliferation, survival, and metabolism. The principal mechanisms identified are:

  • Inhibition of Cholesterol Transport: this compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting intracellular cholesterol trafficking. This leads to a depletion of available cholesterol, a critical component for membrane integrity and signaling, thereby inducing cancer cell death.

  • Suppression of Androgen Receptor (AR) Signaling: this compound has been shown to downregulate the expression of both full-length androgen receptor and its splice variants (e.g., AR-V7), which are crucial drivers of prostate cancer progression, including castration-resistant disease.[1][2]

  • Downregulation of cMyc Oncogene: this compound treatment leads to a significant reduction in the expression of the cMyc oncogene at both the mRNA and protein levels.[2][3][4][5] cMyc is a key regulator of cell proliferation and metabolism, and its inhibition is a critical aspect of this compound's anti-cancer activity.

  • Inhibition of Lipogenesis: By targeting the SREBP1 pathway, this compound inhibits the de novo synthesis of fatty acids, a metabolic hallmark of prostate cancer cells that provides building blocks for rapid cell growth.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in prostate cancer.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
Cell LineTypeParameterConcentration (µM)ResultReference
22Rv1Castration-ResistantCell Viability5>90% decrease after 24h[9]
LNCaPAndrogen-SensitiveCell Viability0.5, 1, 2.5, 5Concentration-dependent inhibition[9]
PC-3Androgen-IndependentNeutral Lipid Droplets2.5, 5Significant decrease[8]
LNCaPAndrogen-SensitivecMyc Protein Level2.5~50% reduction[10]
LNCaPAndrogen-SensitivecMyc Protein Level5~75% reduction[10]
22Rv1Castration-ResistantcMyc Protein Level2.5~40% reduction[10]
22Rv1Castration-ResistantcMyc Protein Level5~60% reduction[10]
LNCaPAndrogen-SensitiveAR mRNA Level5Significant decrease[9]
22Rv1Castration-ResistantAR mRNA Level5Significant decrease[9]
22Rv1Castration-ResistantSREBP1 Protein Level2.5, 5Dose-dependent decrease[8]
LNCaPAndrogen-SensitiveSREBP1 Protein Level2.5, 5Dose-dependent decrease[8]
PC-3Androgen-IndependentSREBP1 Protein Level2.5, 5Dose-dependent decrease[8]
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
Animal ModelTreatmentDurationKey FindingsReference
22Rv1 Xenograft9.1 mg/kg, 5 times/week (i.p.)4 weeks34% reduction in mean tumor volume (statistically insignificant); Significant decrease in Ki-67, full-length AR, and AR-V7 expression.[9]
Hi-Myc Transgenic10 mg/kg, 5 times/week (i.p.)Not specifiedLower incidence of high-grade prostatic intraepithelial neoplasia, adenocarcinoma in situ, and microinvasion (not statistically significant).[2][3][4]
22Rv1 Xenograft9.1 mg/kg, 5 times/week (i.p.)Not specified66% decrease in ACLY protein level in tumors.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Lines and Culture
  • Prostate Cancer Cell Lines: LNCaP (androgen-sensitive), 22Rv1 (castration-resistant, expresses AR-V7), PC-3 (androgen-independent), and Myc-CaP (murine prostate cancer).[5]

  • Normal Prostate Cell Line: RWPE-1 (immortalized normal human prostate epithelial cells).[7]

  • Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Proliferation Assays
  • Trypan Blue Exclusion Assay: Cells are seeded in 12-well plates, treated with this compound for 24-48 hours, trypsinized, stained with trypan blue, and live cells are counted using a hemocytometer.[9]

  • Clonogenic Assay: Cells are seeded at low density in 6-well plates, treated with this compound, and the medium is replaced every three days. After 10-14 days, colonies are fixed, stained with crystal violet, and counted.[11]

Western Blotting
  • Cell Lysis: Prostate cancer cells are treated with this compound at specified concentrations and durations. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., cMyc, AR, SREBP1, GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels relative to a loading control.

Luciferase Reporter Assay for AR and cMyc Activity
  • Transfection: Cells are co-transfected with a luciferase reporter plasmid containing AR or cMyc response elements and a Renilla luciferase control vector.

  • Treatment: Transfected cells are treated with this compound.

  • Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

In Vivo Xenograft and Transgenic Mouse Models
  • 22Rv1 Xenograft Model: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with 22Rv1 cells. Once tumors are established, mice are treated with this compound (e.g., 9.1 mg/kg, intraperitoneally, 5 times a week). Tumor volume and body weight are monitored regularly.

  • Hi-Myc Transgenic Mouse Model: This model utilizes transgenic mice that overexpress the cMyc oncogene specifically in the prostate, leading to the development of prostatic intraepithelial neoplasia (PIN) that progresses to adenocarcinoma. These mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally, 5 times a week) to assess its chemopreventive potential.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Leelamine_Mechanism_of_Action This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in AR Androgen Receptor (AR) & AR-V7 This compound->AR Downregulates cMyc cMyc This compound->cMyc Downregulates SREBP1 SREBP1 This compound->SREBP1 Downregulates Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibits AR->cMyc Regulates Proliferation Cell Proliferation & Survival AR->Proliferation Promotes cMyc->Proliferation Promotes Lipogenesis Lipogenesis SREBP1->Lipogenesis Activates Lipogenesis->Proliferation Supports Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Lines (LNCaP, 22Rv1, PC-3) Treatment This compound Treatment (2.5µM, 5µM) CellCulture->Treatment Viability Cell Viability Assays (Trypan Blue, Clonogenic) Treatment->Viability WesternBlot Western Blot (AR, cMyc, SREBP1) Treatment->WesternBlot Luciferase Luciferase Assay (AR/cMyc Activity) Treatment->Luciferase Xenograft 22Rv1 Xenograft Model InVivoTreatment This compound Treatment (9.1-10 mg/kg) Xenograft->InVivoTreatment HiMyc Hi-Myc Transgenic Model HiMyc->InVivoTreatment TumorGrowth Tumor Growth Measurement InVivoTreatment->TumorGrowth IHC Immunohistochemistry (Ki-67, AR, cMyc) InVivoTreatment->IHC Logical_Relationship This compound This compound InhibitCholesterol Inhibition of Cholesterol Transport This compound->InhibitCholesterol DownregulateAR Downregulation of AR Signaling This compound->DownregulateAR DownregulatecMyc Downregulation of cMyc Expression This compound->DownregulatecMyc InhibitLipogenesis Inhibition of Lipogenesis This compound->InhibitLipogenesis ReduceProliferation Reduced Cell Proliferation & Survival InhibitCholesterol->ReduceProliferation DownregulateAR->ReduceProliferation DownregulatecMyc->ReduceProliferation InhibitLipogenesis->ReduceProliferation TherapeuticPotential Therapeutic Potential in Prostate Cancer ReduceProliferation->TherapeuticPotential

References

Methodological & Application

Application Notes and Protocols: Leelamine Treatment of Breast Cancer Cell Lines (MDA-MB-231, MCF-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer cell lines.[1] Notably, it exhibits potent cytotoxic and pro-apoptotic effects against human breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 cells.[2][3] A key characteristic of this compound is its selective action, as it shows minimal toxicity towards normal mammary epithelial cells like MCF-10A.[2][4]

The primary mechanism of this compound's anti-cancer activity is attributed to its lysosomotropic properties.[4][5] It accumulates in lysosomes, disrupting intracellular cholesterol trafficking.[6][7] This disruption of cholesterol homeostasis leads to the inhibition of crucial oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately culminating in apoptosis.[4][8][9] The induction of apoptosis by this compound is mediated through the activation of the pro-apoptotic proteins Bax and Bak.[2][3]

These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines, including quantitative data on cell viability and apoptosis, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on MDA-MB-231 and MCF-7 cell lines based on available research.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment Time (hours)This compound Concentration (µM)% Viability
MDA-MB-231 240.1>90%
0.3>90%
0.5>90%
1>90%
481~80%
2.5~60%
5~40%
10~20%
MCF-7 240.1>90%
0.3>90%
0.5>90%
1>90%
481~75%
2.5~50%
5~30%
10~15%

Data compiled from studies by Ryou et al. (2022) and Sehrawat et al. (2017).[2][10]

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Time (hours)This compound Concentration (µM)Apoptosis Detection MethodObservations
MDA-MB-231 24 - 481 - 5Histone-DNA fragment releaseDose-dependent, statistically significant increase
485Annexin V-FITC/PI StainingSignificant increase in apoptotic cells
MCF-7 24 - 481 - 5Histone-DNA fragment releaseDose-dependent, statistically significant increase
485Annexin V-FITC/PI StainingSignificant increase in apoptotic cells

Data compiled from a study by Sehrawat et al. (2017).[2]

Signaling Pathways and Experimental Workflow

Leelamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces Cholesterol Cholesterol Trafficking Lysosome->Cholesterol Inhibits PI3K_Akt PI3K/Akt Pathway Cholesterol->PI3K_Akt Inhibits MAPK MAPK Pathway Cholesterol->MAPK Inhibits STAT3 STAT3 Pathway Cholesterol->STAT3 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: this compound's mechanism of action in breast cancer cells.

Experimental_Workflow start Start cell_culture Cell Culture (MDA-MB-231, MCF-7) start->cell_culture treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the basic culture of MDA-MB-231 and MCF-7 cells and their treatment with this compound.

Materials:

  • MDA-MB-231 and MCF-7 human breast cancer cell lines

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in ethanol or DMSO)

  • Cell culture flasks, plates, and dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture MDA-MB-231 and MCF-7 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • This compound Treatment:

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to attach overnight.

    • Prepare fresh dilutions of this compound in complete culture medium from a stock solution. It is crucial to include a vehicle control (e.g., ethanol or DMSO) at the same final concentration as in the this compound-treated wells.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells after this compound treatment.

Materials:

  • This compound-treated and control cells

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • After the treatment period, collect the cell culture medium (which may contain floating, non-viable cells).

  • Wash the adherent cells with PBS.

  • Detach the adherent cells using Trypsin-EDTA and neutralize with complete medium.

  • Combine the detached cells with the collected medium from step 1.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells as described in the cell viability assay protocol (steps 1-5).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • This compound-treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Erk, anti-p-Erk, anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bak, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

These protocols provide a foundational framework for investigating the effects of this compound on breast cancer cell lines. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

References

Application Notes and Protocols: In Vivo Studies of Leelamine in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leelamine, a natural diterpene amine derived from the bark of pine trees, has demonstrated significant antineoplastic properties in various preclinical cancer models.[1] Its primary mechanism of action involves its lysosomotropic nature, leading to accumulation in acidic organelles like lysosomes.[2][3] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways, including the PI3K/Akt/mTOR, MAPK, and STAT3 cascades.[1][4][5] These disruptions lead to reduced cancer cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo.[1][6] This document provides a detailed overview of the application of this compound in xenograft mouse models, summarizing key quantitative data and providing comprehensive experimental protocols.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies of this compound in xenograft mouse models.

Table 1: this compound Efficacy in Melanoma Xenograft Models

Cell LineMouse StrainThis compound Dosage & AdministrationTreatment DurationKey FindingsReference
UACC 903, 1205 LuAthymic nude (Foxn1nu)2.5 - 7.5 mg/kg, i.p., daily3 - 4 weeksAverage of 60% decrease in tumor burden.[2][5]
UACC 903Athymic nude7.5 mg/kg, i.p., daily9 days (Day 6 to 15)Decreased cellular proliferation and vascular development; increased apoptosis.[6]
UACC 903Athymic nu/nu80 mg/kg, oral, daily24 days~51-55% reduction in tumor volume.[7][8]

Table 2: this compound Efficacy in Other Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dosage & AdministrationKey FindingsReference
Breast CancerSUM159 (Orthotopic)Not specified7.5 mg/kg, i.p., 5 times/weekSuppressed tumor growth without significant toxicity.[1][4]
Prostate Cancer22Rv1Not specifiedNot specifiedObserved growth inhibition; significant decrease in Ki-67, mitotic activity, and AR variant expression.[1]
Prostate Cancer22Rv1Not specified10 mg/kg, 5 times/weekTrend for a decrease in cMyc protein expression in xenografts.[9]

Table 3: Summary of Toxicity Studies

Mouse StrainThis compound Dosage & AdministrationTreatment DurationToxicity FindingsReference
Swiss Webster / Tumor-bearing miceUp to 7.5 mg/kg, i.p., daily22 daysNo significant changes in body weight; no organ-related toxicity based on blood parameters or histology (liver, heart, lung, kidney, spleen).[1][5]
Athymic nu/nu80 mg/kg, oral, daily24 daysNo significant differences in body weight observed.[7][8]

Visualizations: Mechanisms and Workflows

This compound's Core Mechanism of Action

The following diagram illustrates the fundamental mechanism by which this compound exerts its anticancer effects, starting from its accumulation in lysosomes.

cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic) This compound This compound lysosome This compound Accumulation (Lysosomotropic Property) This compound->lysosome cholesterol Inhibition of Cholesterol Transport from Lysosome lysosome->cholesterol endocytosis Disruption of Receptor-Mediated Endocytosis cholesterol->endocytosis autophagy Inhibition of Autophagic Flux cholesterol->autophagy

Caption: this compound's lysosomotropic property leads to cholesterol transport inhibition.

Inhibition of Oncogenic Signaling Pathways

Disruption of cholesterol homeostasis and endocytosis by this compound leads to the downregulation of several key signaling pathways crucial for cancer cell survival and proliferation.

cholesterol Disruption of Cholesterol Homeostasis & Endocytosis rtk RTK Signaling (Receptor Tyrosine Kinases) cholesterol->rtk pi3k PI3K / Akt / mTOR Pathway rtk->pi3k mapk MAPK Pathway rtk->mapk stat3 STAT3 Pathway rtk->stat3 proliferation Decreased Proliferation pi3k->proliferation apoptosis Increased Apoptosis pi3k->apoptosis mapk->proliferation mapk->apoptosis stat3->proliferation stat3->apoptosis

Caption: Downstream inhibition of key oncogenic pathways by this compound.

Experimental Workflow for Xenograft Studies

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

step1 1. Cell Culture (e.g., UACC 903 Melanoma) step2 2. Cell Inoculation (Subcutaneous injection into nude mice) step1->step2 step3 3. Tumor Growth (Allow tumors to reach ~50-75 mm³) step2->step3 step4 4. Treatment (Daily i.p. or oral This compound vs. Vehicle) step3->step4 step5 5. Monitoring (Tumor Volume & Body Weight measured bi-weekly) step4->step5 step6 6. Endpoint Analysis (Tumor/Organ collection for IHC, Western Blot, H&E) step5->step6

Caption: Standard workflow for a this compound xenograft efficacy study.

Experimental Protocols

Protocol 1: Subcutaneous Melanoma Xenograft Model

This protocol is based on studies using UACC 903 and 1205 Lu melanoma cells.[5]

1. Materials and Reagents:

  • UACC 903 or 1205 Lu human melanoma cells

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Trypsin-EDTA

  • This compound

  • Vehicle solution (e.g., DMSO, 10% PEG)

  • 6-8 week old female athymic nude (Foxn1nu) mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

2. Cell Preparation:

  • Culture melanoma cells to ~80% confluency under standard conditions.

  • On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer).

  • Resuspend the cells in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10⁷ cells/mL. Keep on ice.

3. Tumor Inoculation:

  • Anesthetize the mice and sterilize the injection site on the flank.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[5]

  • Monitor the mice for tumor formation.

4. Treatment Protocol:

  • Begin treatment approximately 6 days post-inoculation, or when tumors reach a palpable volume of 50-75 mm³.[5]

  • Randomize mice into control (vehicle) and treatment groups (n=5-10 mice per group).

  • Prepare this compound solution in the appropriate vehicle. A common dosage is 7.5 mg/kg body weight.[5]

  • Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily.

  • Continue treatment for 3 to 4 weeks.[5]

5. Data Collection and Endpoint Analysis:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of each mouse every 2-3 days as a measure of systemic toxicity.[5]

  • At the end of the study, euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).

  • Collect major organs (liver, spleen, kidney, lung, heart) and fix in formalin for histological (H&E) analysis to assess toxicity.[1][5]

  • Collect blood for biomarker analysis of organ function.[1]

Protocol 2: Orthotopic Breast Cancer Xenograft Model

This protocol is adapted from studies using the SUM159 breast cancer cell line.[1]

1. Materials and Reagents:

  • SUM159 human breast cancer cells

  • Appropriate immunodeficient mice (e.g., NOD/SCID)

  • All other materials as listed in Protocol 1.

2. Tumor Inoculation:

  • Prepare cells as described in Protocol 1.

  • Anesthetize the mouse and locate the fourth inguinal mammary fat pad.

  • Make a small incision to expose the fat pad.

  • Inject 1 x 10⁵ to 1 x 10⁶ cells in a small volume (20-50 µL) directly into the mammary fat pad.

  • Close the incision with surgical sutures or clips.

3. Treatment Protocol:

  • Allow tumors to establish for 7-14 days.

  • Randomize mice into groups once tumors are palpable.

  • Administer this compound at 7.5 mg/kg (i.p.) five times per week.[1]

  • Monitor tumor growth via caliper measurements.

4. Data Collection and Endpoint Analysis:

  • Follow the steps outlined in Protocol 1, Section 5.

  • In addition to the primary tumor, inspect for and collect any potential metastases in organs like the lungs or liver.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, mouse strains, and experimental goals. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes: Utilizing Leelamine for MAPK Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leelamine, a naturally occurring diterpene amine derived from the bark of pine trees, has emerged as a valuable tool for investigating cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2] Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport, offers a distinct approach to modulating key oncogenic pathways.[3][4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and its utility in studying the MAPK signaling pathway for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mode of action is its function as a lysosomotropic agent.[3][4][5] Due to its weakly basic nature, this compound accumulates in acidic organelles, predominantly lysosomes.[3][4] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its sequestration within lysosomes.[3][4][6] The resulting depletion of available cholesterol in other cellular compartments has profound effects on cellular function, most notably by impairing receptor-mediated endocytosis and altering the integrity of lipid rafts.[3]

This disruption of cholesterol homeostasis indirectly impacts multiple signaling cascades, including the PI3K/Akt, STAT3, and, critically, the MAPK/ERK pathway.[1][7][8] The proper functioning of many receptor tyrosine kinases (RTKs), which are upstream activators of the MAPK pathway, is dependent on the cholesterol-rich environment of the plasma membrane. By altering this environment, this compound can attenuate RTK signaling, leading to a downstream reduction in MAPK pathway activation.[3]

Applications in MAPK Signaling Research

This compound serves as a potent inhibitor of the MAPK signaling pathway, making it a valuable tool for:

  • Studying the role of cholesterol in MAPK signaling: By specifically disrupting cholesterol transport, this compound allows researchers to investigate the dependence of MAPK pathway components on cellular cholesterol homeostasis.

  • Investigating cancer cell proliferation and survival: The MAPK pathway is a critical driver of cell growth and survival in many cancers.[7] this compound's ability to inhibit this pathway makes it a useful compound for studying cancer biology and as a potential therapeutic agent.[1][7]

  • Elucidating mechanisms of drug resistance: In some contexts, alterations in cholesterol metabolism have been linked to drug resistance. This compound can be used to explore the interplay between cholesterol trafficking, MAPK signaling, and the development of resistance to other targeted therapies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µmol/L)
UACC 903Melanoma~2
1205 LuMelanoma~2
Normal MelanocytesNormal~9.3
Prostate Cancer CellsProstate CancerNot specified
Breast Cancer CellsBreast CancerNot specified

Source:[7]

Table 2: Effect of this compound on Cellular Proliferation and Signaling

ParameterCell Line(s)This compound ConcentrationEffect
Cellular ProliferationMelanoma2.5 µmol/L40-80% inhibition
PI3K/Akt PathwayUACC 903, 1205 Lu3-6 µmol/LInhibition observed at 3-6 hours
MAPK Pathway (ERK)UACC 903, 1205 Lu3-6 µmol/LInhibition observed at 3-6 hours
STAT3 PathwayUACC 903, 1205 Lu3-6 µmol/LInhibition observed from 12 hours

Source:[1][7]

Experimental Protocols

Protocol 1: Assessment of MAPK Pathway Activation by Western Blotting

This protocol details the procedure for analyzing the phosphorylation status of key MAPK pathway proteins, such as ERK, in response to this compound treatment.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells (e.g., UACC 903 or 1205 Lu melanoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-6 µmol/L) or vehicle control (e.g., DMSO) for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody for total ERK as a loading control.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibits Cholesterol->RTK Disrupts function SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: this compound's indirect inhibition of the MAPK signaling pathway.

Leelamine_Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Incubation Incubate for Desired Time Treatment->Incubation Endpoint Choose Endpoint Assay Incubation->Endpoint Western Western Blot (MAPK Phosphorylation) Endpoint->Western Protein Analysis Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Viability/Toxicity Lysis Cell Lysis & Protein Quantification Western->Lysis MTT_add Add MTT Reagent Viability->MTT_add SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analysis_WB Data Analysis Immunoblot->Analysis_WB Solubilize Solubilize Formazan MTT_add->Solubilize Read Measure Absorbance Solubilize->Read Analysis_MTT Data Analysis Read->Analysis_MTT

Caption: Experimental workflow for studying this compound's effects.

References

Leelamine: A Powerful Tool for Investigating Lipid Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a significant tool for investigating the intricate relationship between lipid metabolism and cancer progression.[1][2] Its unique lysosomotropic properties and ability to disrupt intracellular cholesterol trafficking make it a valuable pharmacological agent for studying cancer cell biology and for the development of novel therapeutic strategies.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to probe lipid metabolism in cancer research.

This compound's primary mechanism of action involves its accumulation in acidic organelles, particularly lysosomes.[4][5] This accumulation leads to the inhibition of Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[6] The resulting blockade of cholesterol transport triggers a cascade of cellular events, including the disruption of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[2][7][8]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its efficacy.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Effect
UACC 903Melanoma~272Inhibition of cell survival[9]
1205 LuMelanoma~272Inhibition of cell survival[9]
22Rv1Prostate Cancer2.5 - 524Decrease in neutral lipid droplets[10]
LNCaPProstate Cancer2.5 - 524Decrease in neutral lipid droplets[10]
PC-3Prostate Cancer2.5 - 524Decrease in neutral lipid droplets[10]
MDA-MB-231Breast Cancer0.1 - 124No significant decrease in viability[11]
MCF-7Breast Cancer0.1 - 124No significant decrease in viability[11]
SK-BR-3Breast Cancer0.1 - 124No significant decrease in viability[11]
BT-474Breast Cancer0.1 - 124No significant decrease in viability[11]

Table 2: this compound's Impact on Cellular Processes

Cell LineConcentration (µM)Duration (h)Cellular ProcessQuantitative Effect
UACC 90333-24PI3K/Akt PathwayDecreased phosphorylation of Akt[9]
UACC 90333-24MAPK PathwayDecreased phosphorylation of Erk[9]
UACC 903312-24STAT3 PathwayDecreased phosphorylation of Stat3[9]
UACC 9033Not SpecifiedEndocytosis68% decrease in endocytosis-positive cells[4]
UACC 9035Not SpecifiedEndocytosis88% decrease in endocytosis-positive cells[4]
22Rv1 XenograftsNot SpecifiedNot SpecifiedLipogenesisSignificant decrease in ATP citrate lyase and SREBP1 protein expression[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK (Erk) RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Leelamine_effect This compound Lysosome Lysosome Leelamine_effect->Lysosome Accumulates in Lysosome Cholesterol Cholesterol Egress Lysosome->Cholesterol Inhibits NPC1 Cholesterol->RTK Disrupts Raft Formation & Signaling Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability lipid_extraction Lipid Extraction treatment->lipid_extraction cholesterol_assay Cholesterol Localization & Quantitation treatment->cholesterol_assay western_blot Western Blotting for Signaling Proteins treatment->western_blot tem Transmission Electron Microscopy (TEM) for Ultrastructural Analysis treatment->tem data_analysis Data Analysis & Interpretation viability->data_analysis tlc Thin-Layer Chromatography (TLC) for Lipid Analysis lipid_extraction->tlc tlc->data_analysis cholesterol_assay->data_analysis western_blot->data_analysis tem->data_analysis

References

Application of Leelamine in Studying Chemoresistance in Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising agent in cancer research, particularly in the context of overcoming chemoresistance.[1] Its unique mechanism of action, which involves the disruption of intracellular cholesterol transport and the modulation of key oncogenic signaling pathways, makes it a valuable tool for studying and potentially reversing resistance to conventional cancer therapies.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of chemoresistance in tumor models.

This compound's primary mode of action is attributed to its lysosomotropic properties. As a weakly basic amine, it accumulates in acidic organelles like lysosomes, leading to an imbalance in their homeostasis.[2][4] This accumulation disrupts autophagic flux and, crucially, inhibits intracellular cholesterol trafficking.[2][5] The resulting depletion of available cholesterol for cancer cells triggers a cascade of events, including the shutdown of receptor-mediated endocytosis and the inhibition of critical survival signaling pathways.[2][5]

Mechanism of Action in Overcoming Chemoresistance

This compound's efficacy in the context of chemoresistance stems from its ability to simultaneously target multiple signaling pathways that are often constitutively activated in drug-resistant tumors. These include:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.[3][6]

  • MAPK/Erk Pathway: The MAPK pathway is crucial for cell proliferation, differentiation, and survival. This compound treatment leads to decreased phosphorylation of Erk.[3][6]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell survival, proliferation, and angiogenesis. This compound has been demonstrated to inhibit STAT3 signaling.[2][3][6]

  • cMyc Expression: In prostate cancer, this compound has been shown to downregulate the expression of the oncoprotein cMyc.[7]

  • Androgen Receptor (AR) Signaling: this compound can suppress the expression and activity of the androgen receptor, a key driver in prostate cancer.[1][7]

By disrupting these fundamental cellular processes and signaling networks, this compound can induce caspase-independent cell death in cancer cells, making it an effective agent against tumors that have developed resistance to apoptosis-inducing chemotherapeutics.[2]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various studies on the anti-tumor effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cells

Cell LineCancer TypeIC50 Value (µmol/L)Fold Selectivity (Normal/Cancer)Reference
UACC 903Melanoma~24.5[3]
1205 LuMelanoma~24.5[3]
Normal Cells-9.3-[3]

Table 2: In Vivo Tumor Growth Inhibition by this compound

Tumor ModelCancer TypeTreatment DoseTumor Growth Inhibition (%)Reference
UACC 903 XenograftMelanoma2.5 - 7.5 mg/kg (i.p. daily)~60[3][8]
1205 Lu XenograftMelanoma2.5 - 7.5 mg/kg (i.p. daily)~60[3][8]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on chemoresistance in tumor cells.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Cancer cell lines of interest (e.g., UACC 903 melanoma cells)

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µmol/L to 20 µmol/L. Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO used to dissolve the this compound.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways associated with chemoresistance.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-p-STAT3, anti-STAT3, anti-cMyc, anti-AR, and a loading control like anti-α-Enolase or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 3 to 6 µmol/L) for different time points (e.g., 3 to 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice (e.g., Foxn1nu)

  • Cancer cell line (e.g., UACC 903 or 1205 Lu melanoma cells)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-75 mm³).[8] Randomly divide the mice into treatment and control groups (typically 5 mice per group).

  • This compound Administration: Administer this compound intraperitoneally (i.p.) daily at a dose of 2.5 to 7.5 mg/kg body weight.[8] Administer the vehicle control to the control group.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for 3 to 4 weeks or until the tumors in the control group reach the predetermined endpoint.[8] Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action in a Chemoresistant Tumor Cell

Leelamine_Mechanism cluster_cell Tumor Cell cluster_lysosome Lysosome (Acidic) cluster_pathways Oncogenic Signaling Pathways This compound This compound Leelamine_accum This compound Accumulation This compound->Leelamine_accum Enters cell and accumulates in lysosome Cholesterol_Transport Intracellular Cholesterol Transport Leelamine_accum->Cholesterol_Transport Autophagy Autophagic Flux Leelamine_accum->Autophagy Endocytosis Receptor-Mediated Endocytosis Cholesterol_Transport->Endocytosis PI3K_Akt PI3K/Akt Endocytosis->PI3K_Akt MAPK_Erk MAPK/Erk Endocytosis->MAPK_Erk STAT3 STAT3 Endocytosis->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Death Cell Death PI3K_Akt->Cell_Death MAPK_Erk->Cell_Survival MAPK_Erk->Cell_Death STAT3->Cell_Survival STAT3->Cell_Death Chemoresistance Chemoresistance Cell_Survival->Chemoresistance

Caption: this compound's mechanism of action in overcoming chemoresistance.

Experimental Workflow for Studying this compound's Effect on a Chemoresistant Cell Line

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Chemoresistant Cancer Cell Line treatment Treat with this compound (Varying Concentrations & Times) start->treatment xenograft Establish Xenograft Tumor Model start->xenograft viability Cell Viability Assay (MTS) treatment->viability western Western Blot Analysis (p-Akt, p-Erk, p-STAT3) treatment->western migration Migration/Invasion Assay treatment->migration analysis Data Analysis and Conclusion viability->analysis western->analysis migration->analysis leelamine_admin This compound Administration (i.p.) xenograft->leelamine_admin tumor_measurement Tumor Growth Measurement leelamine_admin->tumor_measurement endpoint Endpoint Analysis: Tumor Excision, IHC, Western tumor_measurement->endpoint endpoint->analysis

Caption: Workflow for investigating this compound's anti-chemoresistance effects.

Conclusion

This compound represents a novel therapeutic strategy for overcoming chemoresistance in various cancers. Its ability to disrupt cholesterol homeostasis and inhibit multiple oncogenic signaling pathways provides a multi-pronged attack on resistant tumor cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the mechanisms of chemoresistance and to explore its potential as a therapeutic agent. Further research into the synergistic effects of this compound with conventional chemotherapies is warranted to fully realize its clinical potential.

References

Application Notes: Western Blot Analysis of Protein Expression Following Leelamine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leelamine

This compound, a diterpene compound extracted from the bark of pine trees, has emerged as a promising agent in cancer research. Its anticancer activity stems from its lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes. This accumulation disrupts critical cellular processes, including intracellular cholesterol transport, autophagic flux, and receptor-mediated endocytosis.[1][2] Consequently, this compound treatment impacts multiple key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[2]

Western Blotting as a Key Analytical Tool

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound's action. This powerful method allows for the detection and quantification of specific proteins within a complex mixture, providing invaluable insights into how this compound modulates cellular signaling and protein expression. By analyzing changes in the levels of total and phosphorylated proteins, researchers can map the signaling cascades affected by this compound treatment and identify potential therapeutic targets.

Key Protein Targets for Analysis After this compound Treatment

Based on current research, Western blot analysis following this compound treatment should focus on several key areas:

  • PI3K/Akt Pathway: Analysis of the phosphorylation status of Akt (e.g., at Ser473) is crucial, as this compound has been shown to inhibit this pro-survival pathway.[2][3]

  • MAPK/ERK Pathway: Investigating the phosphorylation of ERK is important to understand this compound's impact on this critical signaling cascade involved in cell proliferation and differentiation.[1]

  • STAT3 Pathway: this compound has been demonstrated to inhibit STAT3 phosphorylation (e.g., at Tyr705), a key regulator of oncogenic gene expression.[2][3]

  • Autophagy Markers: Monitoring the levels of LC3B-II and p62/SQSTM1 is essential to assess the disruption of autophagic flux, a key consequence of this compound's lysosomotropic action.[1][4][5]

  • Apoptosis Markers: Examining the cleavage of proteins like PARP can provide evidence of apoptosis induction by this compound.[4]

  • Cell Cycle and Proliferation Markers: Proteins such as Cyclin D1 and cMyc are important targets to understand this compound's anti-proliferative effects.[4][6][7]

  • Receptor Tyrosine Kinases (RTKs): this compound can cause aberrant accumulation of RTKs like HGFR and IGF1R due to inhibited endocytosis.[1][4]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of this compound on PI3K/Akt, MAPK/ERK, and STAT3 Signaling Pathways

Target ProteinPhosphorylation SiteCell Line(s)Treatment ConditionsObserved EffectReference(s)
Akt Ser473UACC 903, 1205 Lu3-6 µmol/L, 3-24 hoursDecreased phosphorylation[2][3]
Erk -UACC 903, 1205 Lu3-6 µmol/L, 3-6 hoursDecreased phosphorylation[2]
STAT3 Tyr705UACC 903, 1205 Lu3-6 µmol/L, 12-24 hoursDecreased phosphorylation[2][3]
p70S6K (RPS6KB1) -UACC 903-Attenuated activation
4E-BP1 (EIF4EBP1) T70UACC 903Increasing concentrationsAttenuated phosphorylation[4]
CREB -UACC 903-Attenuated activation

Table 2: Effect of this compound on Autophagy and Apoptosis Markers

Target ProteinCell Line(s)Treatment ConditionsObserved EffectReference(s)
LC3B-II UACC 903Dose-dependentAccumulation[1][5]
p62/SQSTM1 UACC 903Dose-dependentAccumulation[1][5]
Cleaved PARP UACC 903-Increased levels[4]
Bax Breast cancer cell lines-Induction/activation
Bak Breast cancer cell lines-Induction/activation

Table 3: Effect of this compound on Other Key Proteins

Target ProteinCell Line(s)Treatment ConditionsObserved EffectReference(s)
cMyc LNCaP, 22Rv1Dose-dependentDownregulation of protein and mRNA[6][7]
Androgen Receptor (AR) LNCaP, C4-2B, 22Rv1-Inhibition of mRNA and protein expression
Cyclin D1 22Rv1 xenografts-No significant change[6][7]
HGFR UACC 903-Altered levels[4]
IGF1R UACC 903-Altered levels[4]
ATP citrate lyase 22Rv1, LNCaP, PC-3-Downregulation of protein and/or mRNA
Acetyl-CoA carboxylase 1 22Rv1, LNCaP, PC-3-Downregulation of protein and/or mRNA
Fatty acid synthase 22Rv1, LNCaP, PC-3-Downregulation of protein and/or mRNA
SREBP1 22Rv1, LNCaP, PC-3-Downregulation of protein and/or mRNA

Experimental Protocols

Detailed Protocol for Western Blot Analysis of Protein Expression After this compound Treatment

This protocol provides a comprehensive guide for performing Western blot analysis to investigate changes in protein expression in cultured cells following treatment with this compound.

1. Cell Culture and this compound Treatment

1.1. Seed cells in appropriate culture dishes and allow them to adhere and reach approximately 70-80% confluency.

1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

1.3. Treat the cells with the desired concentrations of this compound for the specified time points. Include a vehicle-treated control (e.g., DMSO) for comparison.

2. Cell Lysis

2.1. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

2.2. Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4). A typical volume is 1 mL for a 10 cm dish.

2.3. Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

2.5. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

3.1. Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3.2. Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.

3.3. Add 10 µL of each standard and lysate sample to a 96-well plate in duplicate.

3.4. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.

3.5. Add 200 µL of the working reagent to each well and incubate the plate at 37°C for 30 minutes.

3.6. Measure the absorbance at 562 nm using a microplate reader.

3.7. Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.

4. Sample Preparation for SDS-PAGE

4.1. Based on the protein quantification, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).

4.2. Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.

4.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

4.4. Briefly centrifuge the samples to collect the contents at the bottom of the tube.

5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

5.1. Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage to resolve the target protein(s) based on their molecular weight.

5.2. Load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.

5.3. Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer (Electroblotting)

6.1. Wet Transfer (recommended for quantitative analysis): 6.1.1. Pre-soak the PVDF or nitrocellulose membrane, filter papers, and sponges in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol). For PVDF membranes, pre-wet with methanol for 30 seconds before soaking in transfer buffer. 6.1.2. Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers. 6.1.3. Place the sandwich into the transfer cassette and immerse it in the transfer tank filled with cold transfer buffer. 6.1.4. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage (e.g., 30 V) at 4°C.

6.2. Semi-Dry Transfer: 6.2.1. Soak the filter papers and membrane in transfer buffer. 6.2.2. Assemble the transfer stack on the semi-dry transfer apparatus. 6.2.3. Perform the transfer according to the manufacturer's instructions (e.g., 15-20 V for 30-60 minutes).

7. Immunodetection

7.1. After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

7.2. Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites. Note: Use BSA for detecting phosphoproteins.

7.3. Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

7.4. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

7.5. Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

7.6. Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection

8.1. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

8.2. Incubate the membrane with the ECL substrate for 1-5 minutes.

8.3. Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.

9. Data Analysis

9.1. Quantify the band intensities using densitometry software.

9.2. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or α-tubulin) to correct for loading variations.

9.3. Express the results as a fold change relative to the vehicle-treated control.

Visualizations

Leelamine_Signaling_Pathway This compound This compound Lysosome Lysosome/Endosome This compound->Lysosome Accumulates in PI3K PI3K This compound->PI3K MAPK MAPK/ERK This compound->MAPK STAT3 STAT3 This compound->STAT3 Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Autophagic_Flux Autophagic Flux Lysosome->Autophagic_Flux Receptor_Endocytosis Receptor-Mediated Endocytosis Lysosome->Receptor_Endocytosis RTKs RTKs Receptor_Endocytosis->RTKs Inhibition leads to aberrant accumulation RTKs->PI3K RTKs->MAPK RTKs->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: this compound's mechanism of action and its impact on key signaling pathways.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Signal Detection (ECL) secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound-treated cells.

References

Application Notes and Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for Cholesterol Accumulation Assays with Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of cellular cholesterol accumulation induced by Leelamine using High-Performance Thin-Layer Chromatography (HPTLC). This compound, a diterpene amine derived from pine bark, is a lysosomotropic agent that inhibits intracellular cholesterol transport, leading to its accumulation within lysosomes.[1][2][3] This characteristic makes it a compound of interest in cancer research and for studying cholesterol trafficking. HPTLC offers a reliable, cost-effective, and high-throughput method for the quantitative analysis of cholesterol in cellular extracts.[4][5] These protocols are designed for researchers in cell biology, pharmacology, and drug discovery to accurately assess the impact of this compound on cellular cholesterol homeostasis.

Introduction to this compound and Cholesterol Accumulation

This compound acts as a weak base, leading to its protonation and trapping within the acidic environment of lysosomes.[1][2] This accumulation is believed to interfere with the function of proteins involved in the egress of cholesterol from lysosomes, such as Niemann-Pick C1 (NPC1).[6][7] The subsequent disruption of intracellular cholesterol trafficking results in a buildup of unesterified cholesterol within the lysosomal compartment. This sequestration of cholesterol can impact various cellular processes, including signaling pathways crucial for cancer cell survival, such as the PI3K/AKT, MAPK, and STAT3 pathways.[6][8][9] Therefore, quantifying the extent of cholesterol accumulation is a key metric for evaluating the efficacy and mechanism of action of this compound and its analogs.

This compound's Mechanism of Action

This compound's lysosomotropic nature is central to its biological activity. Once it enters a cell, its basic amine group gets protonated in the acidic interior of lysosomes, effectively trapping the molecule. This accumulation is thought to competitively inhibit the binding of cholesterol to NPC1, a key transporter for moving cholesterol out of the lysosome. The resulting lysosomal cholesterol accumulation disrupts cellular cholesterol homeostasis, which in turn affects the integrity and function of cellular membranes and signaling platforms that are dependent on cholesterol.

Leelamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Lysosome Lysosome (Acidic) This compound->Lysosome Enters and is trapped NPC1 NPC1 Lysosome->NPC1 Inhibits Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Mediates Cholesterol_Accumulation Cholesterol Accumulation NPC1->Cholesterol_Accumulation Inhibition leads to Signaling_Disruption Disruption of PI3K/AKT, MAPK, STAT3 Signaling Pathways Cholesterol_Accumulation->Signaling_Disruption Causes Cell_Death Cancer Cell Death Signaling_Disruption->Cell_Death Induces

This compound's inhibitory effect on cholesterol transport and signaling.

Experimental Protocols

This section provides detailed protocols for a cholesterol accumulation assay using HPTLC following treatment of cultured cells with this compound.

Experimental Workflow Overview

The overall experimental process involves cell culture and treatment, lipid extraction from the cells, separation of lipids by HPTLC, and finally, densitometric quantification of cholesterol.

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., Melanoma cells) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis and Protein Quantification B->C D 4. Lipid Extraction (e.g., Folch method) C->D E 5. HPTLC Sample Application (Apply lipid extracts and cholesterol standards) D->E F 6. Chromatographic Development (Separation of lipids in a specific mobile phase) E->F G 7. Derivatization and Visualization (Staining for cholesterol) F->G H 8. Densitometric Scanning and Quantification (Measure cholesterol band intensity) G->H I 9. Data Analysis (Normalize to protein content and compare treatments) H->I

Workflow for HPTLC-based cholesterol accumulation assay.
Materials and Reagents

  • Cell Lines: e.g., Human melanoma cell line (UACC 903) or other cancer cell lines of interest.

  • Cell Culture Medium: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

  • This compound: (Cayman Chemical or equivalent). Prepare a stock solution in DMSO.

  • Cholesterol Standard: (Sigma-Aldrich or equivalent). Prepare a stock solution in chloroform.

  • HPTLC Plates: Silica gel 60 F254, 20 x 10 cm (Merck or equivalent).

  • Solvents for Lipid Extraction: Chloroform, Methanol (HPLC grade).

  • Mobile Phase for HPTLC: Toluene, Acetone, Glacial Acetic Acid (HPLC grade). A common ratio is 6:1.3:0.1 (v/v/v).[4]

  • Derivatization Reagent: Manganous chloride solution (0.6 g MnCl2 in 60 mL water and 40 mL methanol, with 4 mL sulfuric acid) or a p-anisaldehyde solution.

  • Phosphate Buffered Saline (PBS)

  • BCA Protein Assay Kit

Detailed Protocol

1. Cell Culture and this compound Treatment a. Culture cells in appropriate medium to ~80% confluency in 6-well plates. b. Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO). c. Remove the old medium, wash cells with PBS, and add the this compound-containing medium. d. Incubate for the desired time period (e.g., 24, 48 hours).

2. Cell Lysis and Protein Quantification a. After treatment, wash cells twice with cold PBS. b. Lyse the cells in each well with a suitable lysis buffer. c. Collect the cell lysates and centrifuge to pellet cell debris. d. Determine the protein concentration of each lysate using a BCA protein assay for normalization of cholesterol content.

3. Lipid Extraction (Folch Method) a. To a known amount of cell lysate (e.g., corresponding to 100 µg of protein), add chloroform and methanol to achieve a final ratio of 2:1 (v/v) chloroform:methanol. b. Vortex vigorously and incubate at room temperature for 20 minutes. c. Add 0.2 volumes of 0.9% NaCl solution and vortex again. d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a gentle stream of nitrogen. g. Re-dissolve the dried lipid pellet in a known volume of chloroform (e.g., 50 µL).

4. HPTLC Analysis a. Plate Preparation: Pre-wash the HPTLC plate by developing it in methanol and then activate it by heating at 110°C for 30 minutes. b. Sample Application: Using an automated TLC sampler, apply a defined volume (e.g., 2-5 µL) of the re-dissolved lipid extracts and a series of cholesterol standards (e.g., 100 to 1000 ng/spot) as narrow bands onto the HPTLC plate. c. Chromatographic Development: Place the plate in a pre-saturated developing chamber with the mobile phase (toluene:acetone:glacial acetic acid, 6:1.3:0.1 v/v/v).[4] Allow the solvent front to migrate approximately 8 cm. d. Plate Drying: After development, remove the plate and dry it in a fume hood or with a stream of warm air.

5. Derivatization and Visualization a. Dip the dried plate into the manganous chloride derivatization reagent for 10 seconds. b. Heat the plate at 120°C for 10-15 minutes until the cholesterol bands become visible (typically as purple spots).

6. Densitometric Scanning and Quantification a. Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 550 nm for manganous chloride staining). b. Integrate the peak areas of the cholesterol bands for both the samples and the standards.

7. Data Analysis a. Generate a calibration curve by plotting the peak area of the cholesterol standards against their known concentrations. b. Determine the amount of cholesterol in each sample by interpolating its peak area on the calibration curve. c. Normalize the cholesterol amount to the protein concentration of the corresponding cell lysate to get the cholesterol content per unit of protein (e.g., ng of cholesterol/µg of protein).

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Quantification of Cellular Cholesterol Accumulation Following this compound Treatment

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Cellular Cholesterol (ng/µg protein) ± SDFold Change vs. Control
Vehicle Control0 (DMSO)2425.3 ± 2.11.0
This compound12435.8 ± 3.51.4
This compound52478.2 ± 6.93.1
This compound1024125.6 ± 11.45.0
Vehicle Control0 (DMSO)4826.1 ± 2.51.0
This compound14848.9 ± 4.21.9
This compound548155.4 ± 14.86.0
This compound1048248.7 ± 22.39.5

Data are representative and presented as mean ± standard deviation (SD) from a triplicate experiment.

Conclusion

The HPTLC method detailed in this application note provides a robust and efficient means to quantify cholesterol accumulation in cultured cells treated with this compound. This assay is a valuable tool for researchers investigating the mechanism of action of lysosomotropic compounds and their impact on cholesterol metabolism and cellular signaling. The high-throughput nature of HPTLC allows for the screening of multiple compounds and conditions, making it well-suited for drug discovery and development programs.

References

Application Notes and Protocols: Utilizing Leelamine to Inhibit Fatty Acid Synthesis in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer, a leading cause of cancer-related mortality in men, exhibits significant metabolic reprogramming, including a marked increase in de novo fatty acid synthesis. This lipogenic phenotype is crucial for tumor growth, providing essential lipids for membrane biogenesis, energy storage, and signaling molecules. A key regulator of this process is the sterol regulatory element-binding protein 1 (SREBP1), a transcription factor that governs the expression of major lipogenic enzymes. Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising agent that effectively targets this metabolic vulnerability in prostate cancer cells.[1][2][3]

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for studying its inhibitory effects on fatty acid synthesis in prostate cancer cell lines.

Mechanism of Action

This compound inhibits fatty acid synthesis in prostate cancer cells primarily through the suppression of the SREBP1 signaling pathway.[1][2][3] This action leads to a downstream reduction in the expression of key enzymes essential for lipogenesis. The inhibitory effect of this compound on fatty acid synthesis has been observed in various prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) models, indicating its potential efficacy across different stages of the disease and irrespective of androgen receptor (AR) status.[1][2]

The key molecular events in this compound's mechanism of action include:

  • Downregulation of SREBP1: this compound treatment leads to a significant dose-dependent decrease in the protein expression of SREBP1.[1][2]

  • Reduced Expression of Lipogenic Enzymes: Consequently, the transcription and translation of SREBP1 target genes, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FASN), are downregulated.[1][2][3]

  • Depletion of Intracellular Lipids: The enzymatic blockade results in a measurable decrease in intracellular levels of neutral lipids and total free fatty acids.[1][2]

This compound has also been reported to inhibit intracellular cholesterol transport, contributing to its overall anti-cancer properties.[4] Furthermore, it can suppress the expression of the oncoprotein cMyc, which is also implicated in promoting fatty acid synthesis.[5][6][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters related to fatty acid synthesis in prostate cancer cells, as reported in scientific literature.

Table 1: Effect of this compound on Prostate Cancer Cell Viability

Cell LineThis compound Concentration (µM)Treatment DurationApproximate % Inhibition of Cell ViabilityReference
22Rv12.524h~50%[8]
5.024h>90%[8]
LNCaP2.524h~40%[8]
5.024h~80%[8]
PC-35.0Not SpecifiedSignificant Inhibition[5]

Table 2: this compound-Induced Reduction in Neutral Lipid Droplets

Cell LineThis compound Concentration (µM)Treatment DurationMethodObserved EffectReference
22Rv12.524hBODIPY StainingSignificant decrease in lipid droplets/cell[1][2]
5.024hBODIPY StainingFurther significant decrease[1][2]
LNCaP2.524hOil Red O StainingStatistically significant decrease in absorbance[1]
5.024hOil Red O StainingFurther significant decrease[1]
PC-32.524hOil Red O StainingStatistically significant decrease in absorbance[1]
5.024hOil Red O StainingFurther significant decrease[1]

Table 3: Effect of this compound on Total Free Fatty Acid Levels

Cell LineThis compound Concentration (µM)Treatment DurationObserved EffectReference
22Rv15.024hSignificant decrease, superior to Cerulenin[1]
LNCaP5.024hSignificant decrease, superior to Cerulenin[1]

Table 4: Downregulation of Key Lipogenic Proteins by this compound

ProteinCell LineThis compound Concentration (µM)Treatment DurationObserved EffectReference
SREBP122Rv1, LNCaP, PC-32.5 and 5.024hDose-dependent decrease in protein expression[1][2]
ACLY22Rv1, LNCaP2.5 and 5.012h and 24hDownregulation of protein and mRNA levels[1]
ACC122Rv1, LNCaP2.5 and 5.012h and 24hDownregulation of protein and mRNA levels[1]
FASN22Rv1, LNCaP2.5 and 5.012h and 24hDownregulation of protein and mRNA levels[1]
cMyc22Rv1, LNCaP2.5 and 5.0Not SpecifiedDose-dependent decrease in protein and mRNA levels[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on fatty acid synthesis in prostate cancer cells are provided below.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines: Culture human prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 2.5 µM and 5.0 µM) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 2: Assessment of Cell Viability (Trypan Blue Exclusion Assay)
  • Cell Collection: Following this compound treatment, detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in a small volume of complete medium. Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Protocol 3: Visualization and Quantification of Neutral Lipid Droplets

A. BODIPY 493/503 Staining

  • Cell Seeding: Seed prostate cancer cells on glass coverslips in 24-well plates.

  • Treatment: Treat the cells with this compound as described in Protocol 1.

  • Staining:

    • Prepare a 2 µM BODIPY 493/503 staining solution in phosphate-buffered saline (PBS).

    • Wash the cells once with PBS.

    • Incubate the cells with the BODIPY staining solution for 15-30 minutes at 37°C, protected from light.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

    • Visualize the lipid droplets using a fluorescence or confocal microscope.

  • Quantification: The number and intensity of lipid droplets per cell can be quantified using image analysis software such as ImageJ.

B. Oil Red O Staining

  • Cell Seeding and Treatment: Seed and treat cells in multi-well plates as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining:

    • Prepare a fresh Oil Red O working solution by mixing 3 parts of Oil Red O stock solution (0.5% in isopropanol) with 2 parts of distilled water. Allow the mixture to sit for 10 minutes and then filter.

    • Wash the fixed cells with 60% isopropanol.

    • Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.

  • Washing: Wash the cells thoroughly with distilled water to remove excess stain.

  • Imaging: Visualize the stained lipid droplets (red) under a light microscope.

  • Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.

Protocol 4: Quantification of Total Free Fatty Acids
  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them using an appropriate buffer for lipid extraction (e.g., a chloroform-based solution).

  • Extraction: Follow a standard lipid extraction protocol (e.g., Folch method).

  • Quantification: Use a commercial free fatty acid quantification kit. These kits typically involve the conversion of free fatty acids to their CoA derivatives, which are then oxidized to produce a fluorescent or colorimetric signal.

  • Analysis: Measure the signal using a microplate reader and calculate the free fatty acid concentration based on a standard curve generated with a known fatty acid, such as palmitic acid.

Protocol 5: Western Blot Analysis of Lipogenic Enzymes
  • Protein Extraction: Lyse the this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SREBP1, ACLY, ACC1, FASN, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software and normalized to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

Leelamine_Signaling_Pathway This compound This compound SREBP1 SREBP1 (Sterol Regulatory Element- Binding Protein 1) This compound->SREBP1 Inhibits Expression Lipogenic_Enzymes Lipogenic Enzymes (ACLY, ACC1, FASN) SREBP1->Lipogenic_Enzymes Promotes Transcription Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Lipogenic_Enzymes->Fatty_Acid_Synthesis Lipid_Droplets Intracellular Lipid Droplets & Free Fatty Acids Fatty_Acid_Synthesis->Lipid_Droplets Cell_Growth Prostate Cancer Cell Growth & Proliferation Fatty_Acid_Synthesis->Cell_Growth Lipid_Droplets->Cell_Growth

Caption: this compound's inhibitory pathway on fatty acid synthesis in prostate cancer cells.

Experimental_Workflow_Lipid_Analysis cluster_0 Cell Culture & Treatment cluster_1 Lipid Droplet Analysis cluster_2 Free Fatty Acid Analysis start Seed Prostate Cancer Cells treat Treat with this compound or Vehicle Control start->treat stain Stain with BODIPY or Oil Red O treat->stain lyse Cell Lysis & Lipid Extraction treat->lyse image Fluorescence/Light Microscopy stain->image quantify_image Image-based Quantification image->quantify_image ffa_assay Free Fatty Acid Quantification Assay lyse->ffa_assay

Caption: Workflow for analyzing this compound's effect on cellular lipid content.

Experimental_Workflow_Protein_Analysis cluster_0 Cell Culture & Treatment cluster_1 Protein Expression Analysis start Seed Prostate Cancer Cells treat Treat with this compound or Vehicle Control start->treat lysis Protein Extraction treat->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for SREBP1, ACLY, ACC1, FASN quantification->western_blot analysis Densitometry Analysis western_blot->analysis

Caption: Workflow for analyzing this compound's impact on lipogenic protein expression.

References

Nanolipolee-007: a liposomal formulation of leelamine for in vivo delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Nanolipolee-007

Topic: Nanolipolee-007: A Liposomal Formulation of Leelamine for In Vivo Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a natural diterpene amine derived from pine bark, has demonstrated potent anti-cancer properties by simultaneously targeting multiple key signaling pathways crucial for melanoma development.[1][2][3][4] However, its clinical utility has been hampered by poor bioavailability and significant toxicity, including lethality, when administered intravenously.[1][2][3][5] To overcome these limitations, a novel PEGylated nanoliposomal formulation, Nanolipolee-007, was developed.[2][5] This formulation encapsulates this compound, enhancing its solubility, enabling intravenous administration, and improving its safety profile while retaining its therapeutic efficacy against melanoma.[2][5]

Nanolipolee-007 acts by inhibiting intracellular cholesterol transport, which subsequently shuts down the PI3K/Akt, STAT3, and MAPK signaling pathways that are often deregulated in cancer.[1][2][3][6][7] This multi-targeted approach reduces cellular proliferation, decreases tumor vascularization, and induces apoptosis in melanoma cells.[1][2] In preclinical xenograft models, Nanolipolee-007 significantly inhibited tumor growth with negligible toxicity.[1][2][3] These application notes provide a summary of its characteristics and detailed protocols for its use in a research setting.

Data Presentation

Table 1: Physicochemical Properties of Nanolipolee-007
ParameterValueReference
Lipid Composition 80:20 mol % of ePC:DPPE PEG-2000[2]
Average Size 70 - 80 nm[2][4]
Surface Charge Neutral[4]
Drug Loading ~60-64%[1][2][3][4]
Stability Stable in saline for 1 year at 4°C[2]
Table 2: In Vitro Efficacy and Selectivity
ParameterFindingReference
Selective Cytotoxicity 5.69-fold more effective at killing melanoma cells than normal cells[2][4]
Cell Cycle Arrest Induces G0/G1 block, resulting in fewer cells in S-phase[2]
Proliferation Decreased cellular proliferation (measured by BrdU)[2]
Apoptosis Increased cellular apoptosis (measured by caspase-3/7 activity)[2]
Table 3: In Vivo Efficacy and Safety in Melanoma Xenograft Models
ParameterValue/ObservationReference
Administration Route Intravenous (IV) injection[2][4][5]
Dosage 30 mg/kg body weight (daily)[4]
Tumor Growth Inhibition Average of 64% reduction in pre-existing tumors[1][2][3]
Toxicity (Nanolipolee-007) Negligible toxicity observed in mice[1][2][3]
Toxicity (Free this compound) Lethal to all animals within 1 hour at 30 mg/kg (IV)[2]
Hemolytic Activity 3.29% (Nanolipolee-007) vs. 15.81% (Free this compound in DMSO)[4]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Nanolipolee-007

This protocol describes a general method for preparing this compound-loaded liposomes based on standard lipid film hydration and extrusion techniques.

Materials:

  • Egg Phosphatidylcholine (ePC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Note: The original paper cites DPPE PEG-2000[2])

  • This compound

  • Chloroform

  • Methanol

  • Saline solution (0.9% NaCl), sterile

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Hydration:

    • Dissolve ePC and DSPE-PEG2000 (at an 80:20 molar ratio) and this compound in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile saline solution.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Load the MLV suspension into the extruder.

    • Pass the suspension through the membrane 10-15 times to form unilamellar vesicles of a consistent size.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound via size exclusion chromatography or dialysis.

    • Sterilize the final Nanolipolee-007 formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify this compound loading efficiency using a suitable method such as HPLC, potentially with radiolabeled this compound.[4]

G cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration & Sizing cluster_final Step 3: Finalization lipids 1. Dissolve Lipids & this compound (ePC, DPPE-PEG2000) evap 2. Solvent Evaporation (Rotary Evaporator) lipids->evap film 3. Form Thin Lipid Film evap->film hydrate 4. Hydrate with Saline (Forms MLVs) film->hydrate extrude 5. Extrusion (100 nm membrane) hydrate->extrude purify 6. Purify (Remove free drug) extrude->purify char 7. Characterize (Size, Loading) purify->char final_product Nanolipolee-007

Caption: Workflow for the synthesis of Nanolipolee-007.

Visualizing the Mechanism of Action

Nanolipolee-007's primary mechanism involves the disruption of intracellular cholesterol transport. This leads to the inhibition of key oncogenic signaling pathways that are dependent on proper cholesterol trafficking for their activity.

Caption: Mechanism of action of Nanolipolee-007 in cancer cells.

Protocol 2: In Vivo Xenograft Tumor Study

This protocol outlines a typical experiment to evaluate the efficacy of Nanolipolee-007 in a mouse model of melanoma.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Melanoma cell lines (e.g., UACC 903, 1205 Lu)[4]

  • Matrigel (optional, for enhancing tumor take)

  • Nanolipolee-007 formulation

  • Control vehicle (empty nanoliposomes)

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • Anesthesia and euthanasia supplies

Methodology:

  • Tumor Cell Implantation:

    • Harvest melanoma cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer Nanolipolee-007 intravenously (e.g., via tail vein injection) at a specified dose (e.g., 30 mg/kg).[4]

    • Administer the empty liposome vehicle to the control group using the same volume and schedule.

    • Treatments are typically given daily or on an alternating day schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration.

    • At the study endpoint, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting) to confirm the mechanism of action, such as decreased proliferation (Ki-67 staining) or increased apoptosis (TUNEL assay).[2]

G cluster_treatment 4. Treatment Phase start 1. Inject Melanoma Cells (Subcutaneous) tumor_growth 2. Allow Tumors to Establish start->tumor_growth randomize 3. Randomize Mice into Groups tumor_growth->randomize treat_exp Experimental Group: IV Nanolipolee-007 randomize->treat_exp treat_ctrl Control Group: IV Empty Liposomes randomize->treat_ctrl monitor 5. Monitor Tumor Volume & Animal Health treat_exp->monitor treat_ctrl->monitor endpoint 6. Study Endpoint: Euthanize & Excise Tumors monitor->endpoint analysis 7. Analyze Data & Tissues (Tumor size, IHC, etc.) endpoint->analysis

Caption: Workflow for an in vivo xenograft study of Nanolipolee-007.

References

Investigating the Effect of Leelamine on c-Myc Expression in Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of leelamine, a natural phytochemical derived from pine bark, in the context of prostate cancer. Specifically, we focus on its effect on the expression of the c-Myc oncogene, a key driver of prostate cancer initiation and progression. The provided methodologies are designed to enable researchers to systematically evaluate this compound's mechanism of action and its efficacy in preclinical models of prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The c-Myc proto-oncogene is frequently overexpressed in prostate tumors and is associated with aggressive disease and poor prognosis.[1][2][3] c-Myc plays a critical role in regulating cell proliferation, growth, and apoptosis, making it an attractive target for therapeutic intervention. This compound, a dehydroabietylamine, has emerged as a promising anti-cancer agent.[4] Studies have demonstrated that this compound inhibits the growth of both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cells.[1][2][5] A key mechanism underlying its anti-tumor activity is the downregulation of c-Myc expression at both the mRNA and protein levels.[1][2][5] This is, in part, attributed to this compound's ability to suppress the activity of the androgen receptor (AR), a known regulator of c-Myc.[1][5] Furthermore, this compound has been shown to inhibit other oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which can also influence c-Myc expression.[6][7]

These application notes provide a comprehensive guide for researchers to explore the this compound-c-Myc axis in prostate cancer. The protocols detailed below cover essential in vitro assays to quantify the effects of this compound on c-Myc expression and its downstream functional consequences on prostate cancer cell lines.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating prostate cancer cells with this compound.

Table 1: Effect of this compound on c-Myc Expression

Cell LineTreatmentConcentration (µM)c-Myc Protein Level (Fold Change vs. Control)c-Myc mRNA Level (Fold Change vs. Control)
LNCaPThis compound2.5
5.0↓↓↓↓
22Rv1This compound2.5
5.0↓↓↓↓

Data is a qualitative summary based on published findings.[1][8] Actual fold changes should be determined experimentally.

Table 2: Functional Effects of this compound on Prostate Cancer Cells

Cell LineTreatmentConcentration (µM)Cell Viability (% Inhibition)Colony Formation (% Inhibition)
LNCaPThis compound2.5Significant InhibitionSignificant Inhibition
5.0Strong InhibitionStrong Inhibition
22Rv1This compound2.5Significant InhibitionSignificant Inhibition
5.0Strong InhibitionStrong Inhibition

Data is a qualitative summary based on published findings.[1][2] Actual inhibition percentages should be determined experimentally.

Mandatory Visualizations

Leelamine_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits cMyc c-Myc AR->cMyc Activates PI3K_AKT->cMyc Activates MAPK->cMyc Activates Cell_Growth Cell Growth & Proliferation cMyc->Cell_Growth Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: c-Myc Expression Analysis cluster_2 Phase 3: Functional Assays Culture Culture LNCaP & 22Rv1 cells Treat Treat with this compound (2.5 µM, 5.0 µM) Culture->Treat WB Western Blot (c-Myc Protein) Treat->WB qPCR qPCR (c-Myc mRNA) Treat->qPCR IF Immunofluorescence (c-Myc Localization) Treat->IF Viability Cell Viability Assay (MTT/WST-1) Treat->Viability Colony Colony Formation Assay Treat->Colony Luciferase c-Myc Reporter Assay Treat->Luciferase

References

Application Notes and Protocols: Assaying the Impact of Leelamine on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising inhibitor of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer.[1][2][3] Notably, this compound has demonstrated efficacy in both androgen-responsive and castration-resistant prostate cancer (CRPC) models.[1][2][3] These application notes provide detailed protocols for assaying the multifaceted impact of this compound on AR signaling, enabling researchers to investigate its mechanism of action and therapeutic potential.

The aberrant activation of the androgen receptor is a key driver of prostate cancer.[2][3][4] This can occur through various mechanisms, including AR amplification, mutations, post-translational modifications, and the expression of splice variants like AR-V7, which is associated with resistance to therapy.[1][2][3] this compound has been shown to counteract these mechanisms by downregulating the mRNA and protein levels of both full-length AR and its splice variants.[1][2][3] Furthermore, in silico modeling and subsequent experimental validation have revealed that this compound non-covalently interacts with the amino acid Y739 in the AR's ligand-binding domain, contributing to the inhibition of its transcriptional activity.[1][5]

Beyond direct AR inhibition, this compound also affects downstream signaling and cellular processes. It has been observed to suppress the expression of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[3] Interestingly, while AR signaling can regulate fatty acid synthesis, this compound's inhibitory effect on lipogenesis appears to be independent of AR status, suggesting a broader mechanism of action.[6][7] this compound has also been shown to inhibit the expression of cMyc, a key oncogene in prostate cancer.[4]

These notes will guide researchers through the essential experiments to characterize the effects of this compound on AR signaling, from assessing its impact on cell viability and AR expression to quantifying its influence on AR transcriptional activity and nuclear translocation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of androgen receptor signaling and prostate cancer cell viability, as reported in the literature.

Table 1: Effect of this compound on Prostate Cancer Cell Viability

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Viability Inhibition (%)Citation
22Rv1524>90%[6]
LNCaP548~75%[6]
PrSC (normal)524No significant effect[6]

Table 2: Effect of this compound on Androgen Receptor (AR) and AR-Target Gene Expression

Cell LineThis compound Concentration (µM)Treatment Duration (hours)TargetMethodFold Change/EffectCitation
22Rv12.512AR mRNAqPCR~0.6-fold[6]
LNCaP512AR mRNAqPCR~0.5-fold[6]
22Rv12.5, 512, 24AR ProteinWestern BlotConcentration-dependent decrease[6]
LNCaP2.5, 512, 24AR ProteinWestern BlotConcentration-dependent decrease[6]
C4-2B524AR ProteinWestern Blot~0.4-fold[6]
22Rv1524AR-V7 ProteinWestern Blot~0.3-fold[6]
22Rv12.512PSA mRNAqPCR~0.5-fold[6]
LNCaP512PSA mRNAqPCR~0.4-fold[6]
22Rv1524PSA ProteinWestern Blot~0.2-fold[6]
LNCaP524PSA ProteinWestern Blot~0.1-fold[6]
C4-2B524PSA ProteinWestern Blot~0.2-fold[6]
22Rv12.512TMPRSS2 mRNAqPCR~0.6-fold[6]
LNCaP512TMPRSS2 mRNAqPCR~0.7-fold[6]

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding & HSP Dissociation AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex This compound This compound This compound->AR Inhibits Expression & Transcriptional Activity This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway and Points of Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Experimental Assays cluster_analysis Data Analysis and Interpretation Prostate_Cancer_Cells Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1, C4-2B) Leelamine_Treatment This compound Treatment (Varying Concentrations and Durations) Prostate_Cancer_Cells->Leelamine_Treatment Cell_Viability Cell Viability/Proliferation Assay (Trypan Blue, MTS) Leelamine_Treatment->Cell_Viability Western_Blot Western Blot Analysis (AR, AR-V7, PSA Protein Levels) Leelamine_Treatment->Western_Blot qPCR Quantitative PCR (qPCR) (AR, PSA, TMPRSS2 mRNA Levels) Leelamine_Treatment->qPCR Luciferase_Assay Luciferase Reporter Assay (AR Transcriptional Activity) Leelamine_Treatment->Luciferase_Assay Nuclear_Translocation Nuclear Translocation Assay (AR Localization) Leelamine_Treatment->Nuclear_Translocation Data_Quantification Data Quantification and Statistical Analysis Cell_Viability->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification Luciferase_Assay->Data_Quantification Nuclear_Translocation->Data_Quantification Mechanism_Elucidation Elucidation of this compound's Mechanism of Action on AR Signaling Data_Quantification->Mechanism_Elucidation

Figure 2: General Experimental Workflow for Assessing the Impact of this compound on AR Signaling.

Experimental Protocols

Cell Viability and Proliferation Assays

A. Trypan Blue Exclusion Assay

This assay assesses cell viability by differentiating between viable cells, which exclude the dye, and non-viable cells, which take it up.

Protocol:

  • Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 12-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (e.g., ethanol) for 24 to 48 hours.

  • Following treatment, trypsinize the cells to create a single-cell suspension.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

B. MTS Assay

This colorimetric assay measures cell proliferation based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.

Protocol:

  • Seed prostate cancer cells (e.g., LNCaP, 750 cells/well; 22Rv1, 1000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 24, 48, or 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as AR, AR-V7, and PSA.

Protocol:

  • Seed cells and treat with this compound as described for the viability assays.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR, AR-V7, PSA, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

qPCR is used to measure the relative expression levels of target genes like AR, PSA, and TMPRSS2.

Protocol:

  • Treat cells with this compound as previously described.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of AR to activate the transcription of a reporter gene (luciferase) under the control of an androgen-responsive promoter.

Protocol:

  • Co-transfect prostate cancer cells (e.g., PC-3, which lacks endogenous AR) with an AR expression vector and a luciferase reporter plasmid containing an androgen-responsive element (e.g., probasin promoter). A Renilla luciferase plasmid can be co-transfected for normalization.

  • After transfection, treat the cells with an androgen (e.g., R1881) in the presence or absence of this compound for 12-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as a percentage of the androgen-stimulated control.

Nuclear Translocation Assay

This assay visualizes and quantifies the movement of AR from the cytoplasm to the nucleus upon ligand stimulation and the inhibitory effect of this compound.

Protocol:

  • Grow prostate cancer cells (e.g., LNCaP, 22Rv1) on glass coverslips in a multi-well plate.

  • Pre-treat the cells with this compound for a few hours (e.g., 3 hours).

  • Stimulate the cells with an androgen (e.g., 1 nM R1881) for an additional period (e.g., 9 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with a primary antibody against AR.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.

Protocol:

  • Treat a bulk population of prostate cancer cells with this compound for a defined period.

  • After treatment, harvest the cells and plate a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction to determine the effect of this compound on clonogenic survival.

By employing these detailed protocols, researchers can systematically investigate and quantify the impact of this compound on androgen receptor signaling, contributing to a deeper understanding of its potential as a therapeutic agent for prostate cancer.

References

Application Notes and Protocols: Investigating Epithelial-to-Mesenchymal Transition in Breast Cancer with Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural diterpene amine extracted from the bark of pine trees, has emerged as a promising compound in cancer research.[1][2][3] Recent studies have highlighted its potential to modulate the epithelial-to-mesenchymal transition (EMT), a critical process implicated in breast cancer progression, metastasis, and drug resistance. These application notes provide a comprehensive overview of the use of this compound to study EMT in breast cancer, including its mechanism of action, detailed experimental protocols, and quantitative data summaries.

Mechanism of Action

This compound exerts its anti-EMT effects in breast cancer cells through a multi-targeted mechanism primarily centered on the inhibition of the CXCR7/4-CXCL12 signaling axis.[4][5][6][7] This signaling pathway is a key driver of EMT, and its disruption by this compound leads to a cascade of downstream effects that collectively suppress the mesenchymal phenotype and promote an epithelial state.

The binding of the chemokine CXCL12 to its receptors, CXCR4 and CXCR7, on breast cancer cells initiates signaling pathways that promote EMT.[4][5][6] this compound has been shown to suppress the expression of both CXCR4 and CXCR7 at both the mRNA and protein levels, even in the presence of the stimulating ligand CXCL12.[4][5][6]

Downstream of CXCR4/7, this compound abrogates the phosphorylation of the JAK/STAT pathway, a critical signaling cascade in EMT progression.[4][5][6] Furthermore, this compound reduces the levels of manganese superoxide dismutase (MnSOD), an enzyme linked to the promotion of EMT.[4][5][6] The compound also induces an imbalance in the glutathione (GSH)/glutathione disulfide (GSSG) ratio, leading to an increase in reactive oxygen species (ROS), which contributes to its antitumor activity.[4][5][6]

The culmination of these molecular events is the inhibition of the EMT process, characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers. This ultimately leads to a reduction in the invasion and migration of breast cancer cells.[4][7]

Signaling Pathway of this compound in Suppressing EMT

Leelamine_EMT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype CXCR4 CXCR4 JAK JAK CXCR4->JAK MnSOD MnSOD CXCR4->MnSOD CXCR7 CXCR7 CXCR7->JAK CXCR7->MnSOD STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Phosphorylation EMT_TFs EMT Transcription Factors (Snail, Twist) pSTAT->EMT_TFs ROS ROS Mesenchymal Mesenchymal Markers (Vimentin, N-cadherin) EMT_TFs->Mesenchymal Epithelial Epithelial Markers (E-cadherin, Occludin) EMT_TFs->Epithelial Invasion_Migration Invasion & Migration Mesenchymal->Invasion_Migration Epithelial->Invasion_Migration CXCL12 CXCL12 CXCL12->CXCR4 CXCL12->CXCR7 This compound This compound This compound->CXCR4 This compound->CXCR7 This compound->JAK This compound->MnSOD This compound->ROS

Caption: this compound inhibits the CXCL12-CXCR4/7 axis, suppressing EMT in breast cancer.

Quantitative Data Summary

The effects of this compound on EMT markers and related signaling molecules have been quantified in various breast cancer cell lines. The following tables summarize these findings.

Table 1: Effect of this compound on the Expression of EMT-Related Proteins in Breast Cancer Cells

ProteinBreast Cancer Cell LinesThis compound TreatmentObserved EffectReference
CXCR4MDA-MB-231, MCF-7, SK-BR-3, BT-4740.1-1 µM for 24hDecreased expression[4][5]
CXCR7MDA-MB-231, MCF-7, SK-BR-3, BT-4740.1-1 µM for 24hDecreased expression[4][5]
MnSODMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4][5]
FibronectinMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4]
VimentinMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4]
N-cadherinMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4]
TwistMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4]
SnailMDA-MB-231, MCF-70.1-1 µM for 24hDecreased expression[4]
OccludinMDA-MB-231, MCF-70.1-1 µM for 24hIncreased expression[4]
E-cadherinMDA-MB-231, MCF-70.1-1 µM for 24hIncreased expression[4]
p-JAK1MDA-MB-231, MCF-71 µM for 24hDecreased phosphorylation[4]
p-JAK2MDA-MB-231, MCF-71 µM for 24hDecreased phosphorylation[4]
p-STAT3MDA-MB-231, MCF-71 µM for 24hDecreased phosphorylation[4]

Table 2: Effect of this compound on Functional Assays Related to EMT in Breast Cancer Cells

AssayBreast Cancer Cell LinesThis compound TreatmentObserved EffectReference
Cell Viability (MTT Assay)MDA-MB-231, MCF-7, SK-BR-3, BT-4740.1-1 µM for 24hNo significant decrease[4]
Cell Migration (Wound Healing Assay)MDA-MB-231, MCF-70.1-1 µMSignificant suppression[4][7]
Cell Invasion (Boyden Chamber Assay)MDA-MB-231, MCF-70.1-1 µMSignificant suppression[4][7]
MMP-2/9 Activity (Gelatin Zymography)MDA-MB-231, MCF-70.1-1 µMReduced activity[4][7]

Experimental Workflow

Leelamine_Experiment_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_analysis Molecular Analysis cluster_functional_assays Functional Assays start Seed Breast Cancer Cells (MDA-MB-231, MCF-7, etc.) treatment Treat with this compound (0.1 - 1 µM) and/or CXCL12 (10 ng/mL) for 24h start->treatment western Western Blot (EMT markers, signaling proteins) treatment->western rtpcr RT-PCR (CXCR4, CXCR7 mRNA) treatment->rtpcr wound Wound Healing Assay (Cell Migration) treatment->wound boyden Boyden Chamber Assay (Cell Invasion) treatment->boyden zymography Gelatin Zymography (MMP-2/9 Activity) treatment->zymography end Data Analysis & Interpretation western->end rtpcr->end wound->end boyden->end zymography->end

Caption: Experimental workflow for studying this compound's effect on EMT in breast cancer.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines MDA-MB-231, MCF-7, SK-BR-3, and BT-474, and the normal breast epithelial cell line MCF-10A are suitable for these studies.[4]

  • Culture Conditions: Culture the cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound (Cayman Chemical) in ethanol and store at -20°C.[8] Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 0.5, and 1 µM) immediately before use.[4]

  • CXCL12 Stimulation (Optional): To investigate the inhibitory effect of this compound on chemokine-induced EMT, cells can be stimulated with 10 ng/mL of CXCL12.[7]

  • Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound and/or CXCL12 and incubate for the specified duration (typically 24 hours).[4]

Western Blot Analysis for EMT Markers
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers and signaling proteins overnight at 4°C.[5]

    • Epithelial Markers: E-cadherin, Occludin

    • Mesenchymal Markers: N-cadherin, Vimentin, Fibronectin, Snail, Twist

    • Signaling Proteins: CXCR4, CXCR7, MnSOD, p-JAK1, p-JAK2, p-STAT3, and their total protein counterparts.

    • Loading Control: GAPDH or β-actin.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[9]

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound at the desired concentrations.[9]

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.

Boyden Chamber (Transwell) Assay for Cell Invasion
  • Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the upper surface of the membrane with Matrigel or a similar basement membrane extract and allow it to solidify.[10]

  • Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the transwell insert.[10]

  • Chemoattractant: Add medium containing a chemoattractant, such as 10% FBS, to the lower chamber.[11]

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 16-24 hours) at 37°C.[10]

  • Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[10] Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.[10]

Gelatin Zymography for MMP-2/9 Activity
  • Sample Preparation: Collect the conditioned medium from the treated cells and concentrate it using centrifugal filter units.

  • Electrophoresis: Load equal amounts of protein from the concentrated conditioned medium onto a polyacrylamide gel containing gelatin as a substrate.[4][12]

  • Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[12] Incubate the gel in a developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by MMPs.[12]

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatinase activity will appear as clear bands against a blue background.[13] The pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.[14]

Conclusion

This compound presents a valuable tool for investigating the molecular mechanisms of EMT in breast cancer. Its ability to target the CXCR7/4-CXCL12 signaling axis and downstream pathways provides a specific mechanism to probe the intricacies of EMT. The protocols outlined in these application notes offer a robust framework for researchers to explore the anti-EMT and anti-metastatic potential of this compound and similar compounds in the context of breast cancer drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Leelamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility issues associated with Leelamine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems you might face when preparing this compound solutions for your research.

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).

  • Underlying Issue: this compound is a lipophilic (fat-soluble) and weakly basic diterpene amine, which gives it inherently poor solubility in neutral aqueous solutions.[1][2][3] It is practically insoluble in cold water.[2]

  • Solution 1: Use an Organic Solvent for Stock Solutions. For in vitro experiments, the standard method is to first dissolve this compound in an organic solvent to create a concentrated stock solution.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are highly effective.[4]

    • Procedure: Prepare a high-concentration stock (e.g., 10-30 mg/mL) in 100% DMSO or ethanol.[4] Then, dilute this stock solution into your aqueous experimental medium to the final desired concentration.

    • Critical Note: Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.

  • Solution 2: Prepare a Hydrochloride Salt. The primary amino group on this compound allows for the formation of hydrochloride salts.[5] These salts generally exhibit improved aqueous solubility compared to the free base form. You can attempt to dissolve the this compound free base in a solution of hydrochloric acid (e.g., 2M HCl in ether) to form the salt, which can then be dissolved in aqueous media.[5]

Problem: My this compound solution becomes cloudy or forms a precipitate after I dilute the DMSO stock into my aqueous medium.

  • Underlying Issue: This is a common issue for hydrophobic compounds. When the concentrated organic stock solution is diluted into an aqueous buffer, the this compound is no longer soluble in the high-water-content environment and crashes out of solution.

  • Solution 1: Formulation with Surfactants. For in vivo studies or challenging in vitro systems, formulation strategies are necessary. A tricaprylin microemulsion has been successfully used for oral administration in animal models.[5]

  • Solution 2: Liposomal Formulation. For systemic delivery, especially in preclinical animal models, a nanoliposomal formulation of this compound (termed Nanolipolee-007) has been developed.[1] This approach encapsulates the hydrophobic drug within a lipid bilayer, improving its solubility and suitability for intravenous administration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in various solvents?

A1: The solubility of this compound has been determined in several common laboratory solvents. The data is summarized below.

SolventConcentrationCitation
Ethanol100 mg/mL[4]
DMSO30 mg/mL[4]
DMF30 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[4]
Hot Water (100°C)Approx. 0.5%[2]
Cold WaterInsoluble[2]

Q2: How do I perform a definitive solubility test for this compound in my specific buffer system?

A2: The gold standard for determining equilibrium solubility is the shake-flask method.[6][7][8] A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves agitating an excess amount of the compound in the solvent for a sufficient time (e.g., 24-48 hours) to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of this compound in the saturated solution.[8]

Q3: What is this compound's mechanism of action and how does its solubility relate to it?

A3: this compound is a lysosomotropic agent.[1][3][9] As a weakly basic and lipophilic compound, it readily crosses cell membranes and then accumulates in acidic organelles, primarily lysosomes.[1][10][11] This accumulation is a key initiating event in its mechanism of action.[1] Inside the lysosome, this compound disrupts intracellular cholesterol transport, potentially by interacting with the NPC1 protein responsible for cholesterol export.[1][5][12] The resulting buildup of cholesterol in the lysosomes leads to the inhibition of critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately causing cancer cell death.[5][9][13] Its ability to dissolve in lipids and cross membranes is therefore fundamental to its biological activity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous/cell culture grade).

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution (this compound MW: 285.5 g/mol ).[4]

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

  • Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.[6][14]

  • Materials: this compound powder, chosen aqueous buffer (e.g., PBS pH 7.4), vials, orbital shaker with temperature control, centrifuge or filtration system (e.g., 0.22 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]

    • Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[8]

    • After equilibration, separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically inert filter (pre-rinsing the filter with the solution can minimize drug adsorption).[7]

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method like HPLC.

    • The resulting concentration is the equilibrium solubility of this compound in that specific medium and at that temperature. Perform at least three replicate determinations.[14]

Visualizations

Caption: this compound's mechanism of action.

Solubility_Workflow Start Start: Define Solvent & Temp. Add_Excess Add Excess this compound to Solvent Start->Add_Excess Agitate Agitate Until Equilibrium (e.g., 24-48h at Temp.) Add_Excess->Agitate Separate Separate Solid & Liquid (Centrifuge or Filter) Agitate->Separate Analyze Quantify this compound in Supernatant (e.g., HPLC) Separate->Analyze Result Result: Equilibrium Solubility Analyze->Result End End Result->End

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Optimizing Leelamine Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal Leelamine concentration for cytotoxicity assays. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a naturally derived tricyclic diterpene that exhibits anti-cancer properties. Its primary mechanism involves acting as a lysosomotropic agent. As a weakly basic compound, it accumulates in acidic organelles like lysosomes.[1][2][3] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of cellular events that culminate in cancer cell death.[1][2][4][5] Key downstream effects include the inhibition of autophagic flux and the disruption of major signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/Erk, and STAT3 pathways.[1][2][4][6]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published studies, a common starting concentration range for this compound in cytotoxicity assays is between 1 µM and 10 µM.[1][6] For initial screening, a broader range, such as 0.1 µM to 50 µM, can be employed to capture the full dose-response curve. The optimal concentration is highly dependent on the specific cell line being tested, as cancer cells have shown 3- to 5-fold more sensitivity to this compound than normal cells.[1]

Q3: Which cell lines have been shown to be sensitive to this compound?

A3: this compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including:

  • Melanoma: UACC 903, 1205 Lu[1][3][6]

  • Breast Cancer: MDA-MB-231, MCF-7, SUM159[3]

  • Prostate Cancer: LNCaP, 22Rv1, Myc-CaP[7][8]

  • Colon Cancer: HCT116[1]

Notably, normal cell lines, such as the mammary epithelial cell line MCF-10A, have shown resistance to the apoptotic effects of this compound.[3]

Q4: What are the key signaling pathways affected by this compound treatment?

A4: this compound treatment leads to the inhibition of several critical oncogenic signaling pathways due to the disruption of cholesterol homeostasis and receptor-mediated endocytosis.[1][2][4] The primary pathways affected are:

  • PI3K/Akt Pathway: Inhibition of Akt phosphorylation.[1][4][6]

  • MAPK/Erk Pathway: Inhibition of Erk phosphorylation.[1][4][6]

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation.[1][4][6]

These pathways are crucial for cell survival, proliferation, and metastasis in many cancers.

Experimental Protocols & Data

General Protocol for a this compound Cytotoxicity Assay (e.g., MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of this compound in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the MTS reagent to each well according to the manufacturer's protocol.

  • Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Summary of this compound Concentrations and Effects
Cell LineAssay TypeConcentration RangeObserved EffectReference
UACC 903 (Melanoma)MTS3 - 6 µMInhibition of PI3K/Akt, MAPK, and STAT3 pathways[6]
1205 Lu (Melanoma)MTS3 - 6 µMInhibition of PI3K/Akt, MAPK, and STAT3 pathways[6]
UACC 903 (Melanoma)Endocytosis Assay3 - 5 µM68% - 88% decrease in endocytosis-positive cells[1]
HCT116 (Colon)Viability AssayIncreasing conc.Dose-dependent decrease in viability[1]
MEF (Fibroblast)Viability AssayIncreasing conc.Less sensitive compared to cancer cell lines[1]
22Rv1 (Prostate)Clonogenic AssayDesired dosesInhibition of colony formation[7]
LNCaP, Myc-Cap (Prostate)Immunocytochemistry2.5 - 5 µMDownregulation of cMyc protein[7]

Visualizations

Leelamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Lysosome Lysosome (Acidic pH) This compound->Lysosome Accumulation Cholesterol_Transport Inhibition of Cholesterol Transport Lysosome->Cholesterol_Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Disruption of Endocytosis PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK_Erk MAPK/Erk Pathway RTK->MAPK_Erk STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_Erk->Cell_Survival STAT3->Cell_Survival

Caption: this compound's mechanism of action and its impact on key oncogenic signaling pathways.

Cytotoxicity_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adherence) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Viability Reagent (e.g., MTS) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (% Viability vs. Control) G->H

Caption: A generalized experimental workflow for determining this compound's cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or reagent addition. 3. Edge effects in the 96-well plate.1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate, or fill them with a sterile medium to maintain humidity.
Low signal or minimal cell death even at high concentrations 1. The cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound degradation.1. Test a different cell line known to be sensitive. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours). 3. Prepare fresh this compound dilutions for each experiment from a properly stored stock solution.
Unexpectedly high cell death in control wells 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell culture. 3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle-only control. 2. Regularly check for microbial contamination. 3. Use cells from a healthy, sub-confluent culture.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Differences in reagent lots. 3. Subtle changes in incubation conditions.1. Use cells within a consistent and low passage number range. 2. Qualify new lots of reagents. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator.

References

Identifying and mitigating off-target effects of Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leelamine in their experiments. The information is designed to help identify and mitigate potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lysosomotropic agent. As a weakly basic compound, it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, MAPK, and STAT3 pathways.[1][2][3] Previously suggested targets like cannabinoid receptors (CBRs) and pyruvate dehydrogenase kinases (PDKs) are now considered to have weak affinity or are not central to its primary anticancer activity.[2]

Q2: I am observing a cellular phenotype inconsistent with the known targets of this compound. Could this be an off-target effect?

A2: Yes, it is possible. While the primary mechanism involves disruption of cholesterol homeostasis, the full spectrum of this compound's off-target interactions is not completely characterized. Any phenotype that cannot be directly attributed to the disruption of cholesterol transport or the inhibition of the PI3K/AKT, MAPK, or STAT3 pathways should be investigated as a potential off-target effect.

Q3: My cells are showing higher than expected toxicity at concentrations where on-target effects are observed. What could be the cause?

A3: This could be due to several factors related to this compound's mechanism:

  • Lysosomal-mediated cell death: The accumulation of this compound in lysosomes can lead to lysosomal membrane permeabilization and the release of cathepsins, triggering a caspase-independent cell death pathway.

  • Disruption of essential cellular processes: The inhibition of intracellular cholesterol transport can have widespread consequences beyond the well-documented signaling pathways, affecting other cellular functions that rely on proper cholesterol homeostasis and leading to toxicity.

  • Undocumented off-target interactions: this compound may be interacting with other proteins that regulate critical cellular processes, leading to toxicity.

Q4: How can I distinguish between on-target and off-target effects of this compound?

A4: A multi-pronged approach is recommended:

  • Chemical controls: Use a structurally similar but inactive analog of this compound. If the analog does not produce the same phenotype, it suggests the effect is specific to this compound's chemical properties.

  • Rescue experiments: If you hypothesize an off-target interaction, overexpressing the potential off-target protein might rescue the phenotype.

  • Broad-spectrum profiling: Employ techniques like kinome screening or proteomic analysis to identify a wider range of potential interacting partners.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to validate direct binding of this compound to a suspected off-target protein within a cellular context.[4][5][6][7][8]

Q5: What are some strategies to mitigate the off-target effects of this compound?

A5: Mitigating off-target effects can be challenging, but here are some strategies:

  • Dose optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Use of synergistic compounds: Combining this compound with other therapeutic agents at lower concentrations may enhance the desired on-target effect while reducing off-target toxicities.

  • Structural modification: If a specific off-target is identified, medicinal chemistry efforts could be employed to design this compound analogs with reduced affinity for that off-target while retaining on-target activity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments Cell line variability, passage number, or health.Ensure consistent cell culture conditions. Use cells within a defined passage number range. Regularly check for mycoplasma contamination.
Purity and stability of this compound.Verify the purity of your this compound stock. Store the compound under recommended conditions to prevent degradation.
Unexpected changes in signaling pathways not typically associated with this compound Off-target kinase inhibition.Perform a broad kinase profiling assay to identify potential off-target kinases.
Indirect effects of cholesterol transport disruption.Investigate other signaling pathways that are sensitive to alterations in cellular cholesterol levels.
Cell death is observed, but it does not appear to be apoptotic. Lysosomal membrane permeabilization.Assess markers of lysosomal-mediated cell death, such as cathepsin release into the cytosol.
Difficulty reproducing published data Differences in experimental conditions.Carefully review and replicate the exact conditions reported in the literature, including cell line, this compound concentration, and treatment duration.
Different sources or batches of this compound.If possible, obtain this compound from the same supplier as the original study.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and its Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundUACC 903 (Melanoma)~5[3]
This compound1205 Lu (Melanoma)~7[3]
Derivative 5aUACC 903 (Melanoma)1.2[3]
Derivative 5a1205 Lu (Melanoma)2.0[3]
Derivative 5bUACC 903 (Melanoma)1.0[3]
Derivative 5b1205 Lu (Melanoma)1.8[3]
Derivative 5cUACC 903 (Melanoma)89.4[3]
Derivative 5c1205 Lu (Melanoma)>100[3]

Table 2: In Vivo Efficacy of this compound

TreatmentAnimal ModelDosageTumor Growth InhibitionReference
This compoundMelanoma Xenograft7.5 mg/kg daily (i.p.)60% decrease in tumor burden[2][9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11]

Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the activation state of key signaling proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13][14][15][16]

Whole-Genome Sequencing for Off-Target Analysis

This protocol provides a general framework for identifying potential off-target mutations induced by small molecules, although it is more commonly used for gene-editing technologies.

Procedure:

  • Cell Treatment: Treat cells with this compound at a relevant concentration and for a prolonged period to allow for the accumulation of potential mutations. Include a vehicle-treated control group.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cell populations.

  • Library Preparation: Prepare sequencing libraries from the extracted genomic DNA.

  • Sequencing: Perform whole-genome sequencing at a sufficient depth (e.g., 30-60x coverage) to confidently identify variants.

  • Data Analysis: Align the sequencing reads to a reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are unique to the this compound-treated group.[17][18][19][20][21]

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound Lysosome Lysosome (Cholesterol Transport Disruption) This compound->Lysosome Accumulates in Lysosome->RTK Inhibits Endocytosis Lysosome->PI3K Lysosome->RAS Lysosome->JAK

Caption: this compound's impact on key signaling pathways.

Off_Target_Workflow start Observe Unexpected Phenotype or Toxicity step1 Hypothesize Off-Target Interaction start->step1 step2a Broad-Spectrum Screening step1->step2a step2b Candidate-Based Approach step1->step2b step3a Kinome Scan / Proteomics (e.g., Mass Spec) step2a->step3a step3b Cellular Thermal Shift Assay (CETSA) step2b->step3b step4 Identify Potential Off-Target(s) step3a->step4 step3b->step4 step5 Validate Off-Target (e.g., Rescue Experiment) step4->step5 end Confirm Off-Target Effect step5->end

Caption: Workflow for identifying off-target effects.

Troubleshooting_Tree start Unexpected Experimental Outcome with this compound q1 Is the phenotype consistent with cholesterol transport disruption? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Is there unexpected toxicity? a1_no->q2 a2_yes Investigate Lysosomal-Mediated Cell Death or Broad Toxicity q2->a2_yes Yes a2_no Proceed with Off-Target Identification Workflow q2->a2_no No

Caption: Troubleshooting decision tree for this compound experiments.

References

Leelamine Experiments: Technical Support Center for Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Leelamine. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles, primarily lysosomes.[1][2] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of autophagic flux and the suppression of key oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3.[1][2][3][4][5]

Q2: What are the typical morphological changes observed in cancer cells treated with this compound?

A2: A hallmark of this compound treatment is the rapid and widespread vacuolization of cancer cells.[3][6] Electron microscopy has revealed that these vacuoles are accompanied by the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, indicative of disrupted lysosomal function.[2][6]

Q3: Does this compound always induce apoptosis?

A3: this compound can induce apoptosis in various cancer cell lines, often in a dose-dependent manner.[7][8] However, early-stage cell death mediated by this compound can also be a caspase-independent event, particularly in melanoma cells.[2][3] Therefore, the mode of cell death can be cell-type specific and dependent on experimental conditions.

Troubleshooting Guide

Unexpected Results in Cell Viability and Morphology

Q4: I treated my cancer cells with this compound, but I don't observe any significant decrease in cell viability. What could be the reason?

A4: Several factors could contribute to a lack of effect on cell viability:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Refer to the IC50 values in Table 1 to ensure you are using an appropriate concentration for your cell line. Some cell lines may be inherently resistant.

  • Drug Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Treatment Duration: Ensure a sufficient treatment duration. Effects on cell viability may not be apparent at early time points. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Lysosomal pH: this compound's activity is dependent on its accumulation in acidic lysosomes. If the lysosomal pH of your cell line is not sufficiently acidic, the drug's efficacy may be reduced. Co-treatment with a V-ATPase inhibitor like Bafilomycin A1 can help determine if lysosomotropism is a limiting factor, as it should protect cells from this compound-mediated death.[3]

Q5: I am not observing the characteristic vacuolization in my cells after this compound treatment. Why might this be?

A5: The absence of vacuolization can be indicative of a few possibilities:

  • Autophagy Machinery: Vacuolization is linked to the accumulation of autophagosomes.[3] If your cells have a defect in the autophagy pathway (e.g., knockout of an essential autophagy gene like ATG5), you may not observe vacuole formation.[9]

  • Drug Concentration: The extent of vacuolization can be dose-dependent. You may need to optimize the this compound concentration.

  • Observation Timepoint: Vacuolization is a relatively early event. Ensure you are observing the cells at an appropriate time point after treatment (e.g., within a few hours).

Unexpected Results in Apoptosis and Autophagy Assays

Q6: My apoptosis assay (e.g., TUNEL, caspase activity) does not show a positive result after this compound treatment, even though I see a decrease in cell viability.

A6: As mentioned in A3, this compound can induce caspase-independent cell death.[3] If you suspect this, consider the following:

  • Pan-Caspase Inhibitor Control: Co-treat your cells with this compound and a pan-caspase inhibitor like z-VAD-fmk. If the inhibitor does not rescue the cells from death, it suggests a caspase-independent mechanism.[3]

  • Alternative Cell Death Assays: Investigate markers of other cell death pathways, such as necroptosis or ferroptosis.

  • Mitochondrial Membrane Potential: this compound has been shown to decrease mitochondrial membrane potential (ΔΨm), which can be a feature of both apoptosis and other cell death pathways.[3]

Q7: I am seeing an increase in LC3-II levels by Western blot after this compound treatment, which I thought indicated autophagy induction. However, the literature states this compound inhibits autophagic flux. How do I interpret this?

A7: This is a common point of confusion in autophagy research. An increase in LC3-II can mean either an induction of autophagy or a blockage of autophagic flux (i.e., inhibition of autophagosome degradation). Since this compound is known to inhibit the fusion of autophagosomes with lysosomes, the observed increase in LC3-II is due to the accumulation of autophagosomes that cannot be degraded.[3][10]

  • p62/SQSTM1 Levels: To confirm the inhibition of autophagic flux, you should also probe for p62 (also known as SQSTM1). This protein is a substrate of autophagy and is degraded in autolysosomes. An accumulation of p62 alongside LC3-II is a strong indicator of blocked autophagic flux.[10]

Unexpected Results in Signaling Pathway Analysis

Q8: I am not seeing the expected inhibition of pAkt, pErk, or pSTAT3 in my Western blot analysis after this compound treatment.

A8: Several factors can influence the outcome of signaling pathway analysis:

  • Time Course: The inhibition of different signaling pathways can occur at different times. For instance, inhibition of PI3K/Akt and MAPK pathways can be observed as early as 3-6 hours, while STAT3 inhibition may take 12 hours or longer.[11] A detailed time-course experiment is crucial.

  • Basal Pathway Activity: Ensure that the signaling pathway you are investigating is basally active in your cell line. If the pathway is not active under normal culture conditions, you will not be able to detect its inhibition.

  • Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies. Always include appropriate positive and negative controls.

  • Cholesterol Depletion Control: The inhibition of these signaling pathways by this compound is a downstream consequence of cholesterol transport disruption. Co-treatment with β-cyclodextrin, which depletes cellular cholesterol, should rescue the inhibition of these signaling pathways.[3] This can serve as a critical experimental control.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~2.0[5]
1205 LuMelanoma~2.0[5]
LNCaPProstate Cancer< 5.0[12]
22Rv1Prostate Cancer< 5.0[12]
MDA-MB-231Breast CancerDose-dependent viability decrease[7]
MCF-7Breast CancerDose-dependent viability decrease[7]
SUM159Breast CancerDose-dependent viability decrease[7]
KBM5Chronic Myelogenous Leukemia~2.0[13]

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Key Experimental Protocols

Cell Viability Assay (MTS)
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.

Western Blot for pAkt, LC3B, and p62
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cholesterol Localization Assay (Filipin Staining)
  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound (e.g., 3-5 µM) or a vehicle control for 2-24 hours. A positive control such as U18666A can be included.[3]

  • Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.[14]

  • Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[15]

  • Staining: Stain the cells with Filipin III solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.[14][15]

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and immediately visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[14] Be aware that Filipin fluorescence is prone to photobleaching.

Visualizations

Leelamine_Mechanism_of_Action cluster_cell Cancer Cell cluster_cholesterol Cholesterol Transport cluster_autophagy Autophagy cluster_signaling Signaling Pathways This compound This compound Lysosome Lysosome (Acidic) This compound->Lysosome Accumulates due to lysosomotropic property Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Disrupts NPC1 NPC1 Cholesterol_Transport->NPC1 Inhibits Autophagic_Flux Autophagic Flux Cholesterol_Transport->Autophagic_Flux Inhibits RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Inhibits receptor endocytosis Autophagosome Autophagosome Accumulation Autophagic_Flux->Autophagosome Leads to Cell_Death Cell Death (Apoptosis/Caspase-Independent) Autophagosome->Cell_Death PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Inhibition MAPK MAPK Pathway RTK->MAPK Inhibition STAT3 STAT3 Pathway RTK->STAT3 Inhibition PI3K_Akt->Cell_Death MAPK->Cell_Death STAT3->Cell_Death

Caption: this compound's mechanism of action experimental workflow.

Troubleshooting_this compound cluster_problem Unexpected Result cluster_cause Potential Cause cluster_solution Troubleshooting Step No_Viability_Change No Change in Cell Viability Concentration Incorrect Drug Concentration/Purity No_Viability_Change->Concentration Duration Insufficient Treatment Duration No_Viability_Change->Duration Cell_Line Cell Line Resistance/ Sensitivity No_Viability_Change->Cell_Line No_Vacuolization No Vacuolization No_Vacuolization->Concentration Autophagy_Defect Defective Autophagy Machinery (e.g., ATG5 KO) No_Vacuolization->Autophagy_Defect No_Apoptosis No Apoptosis Detected No_Apoptosis->Duration Caspase_Independent Caspase-Independent Cell Death No_Apoptosis->Caspase_Independent Verify_Drug Verify Drug Stock (Concentration, Purity, Storage) Concentration->Verify_Drug Time_Course Perform Time-Course Experiment Duration->Time_Course IC50_Check Check Literature for IC50 in Cell Line Cell_Line->IC50_Check ATG5_Check Check Genotype of Cell Line Autophagy_Defect->ATG5_Check Pan_Caspase_Inhibitor Use Pan-Caspase Inhibitor (e.g., z-VAD-fmk) Caspase_Independent->Pan_Caspase_Inhibitor Alt_Assay Use Alternative Cell Death Assays Caspase_Independent->Alt_Assay

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: Leelamine Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leelamine in their experiments. The information is designed to help optimize treatment duration for maximum efficacy and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2][3] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects.[1][4][5] By inhibiting cholesterol export from lysosomes, this compound effectively reduces the availability of free cholesterol necessary for various cellular processes in cancer cells.[2][6] This disruption of cholesterol homeostasis is a key driver of its anti-cancer activity.[1]

Q2: Which signaling pathways are affected by this compound treatment?

This compound treatment has been shown to inhibit several key oncogenic signaling pathways. The lack of available cholesterol due to disrupted transport affects receptor-mediated endocytosis and endosome trafficking.[1][5][6] This, in turn, leads to the inhibition of:

  • PI3K/Akt pathway [4][7][8]

  • MAPK pathway [4][7][8]

  • STAT3 pathway [4][7][8]

Inhibition of these pathways contributes to decreased cell proliferation, induction of apoptosis, and a G0-G1 phase cell cycle block.[6][9]

Q3: How quickly does this compound enter the cells?

Studies have shown that this compound is rapidly internalized by cells. In UACC 903 melanoma cells, approximately 60% of tritiated this compound was taken up within 30 minutes of treatment, which is consistent with its lysosomotropic properties.[4]

Q4: Is this compound-induced cell death dependent on caspases?

Early-stage cell death induced by this compound is a caspase-independent event.[1][4] The primary trigger for cell death is the accumulation of intracellular cholesterol.[1][4] Pre-treatment with a pan-caspase inhibitor, z-VAD-fmk, did not prevent this compound-induced cell death, confirming its caspase-independent nature.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected cytotoxicity.

  • Possible Cause 1: Suboptimal treatment duration.

    • Recommendation: The optimal treatment duration can vary between cell lines. Based on published data, significant effects on cell viability are typically observed after 24 hours of treatment.[4][9] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal endpoint for your specific cell line.

  • Possible Cause 2: Issues with this compound solution.

    • Recommendation: this compound is typically dissolved in DMSO.[6] Ensure the stock solution is properly prepared and stored. It is advisable to prepare fresh dilutions for each experiment.

  • Possible Cause 3: Cell density.

    • Recommendation: High cell density can sometimes affect drug efficacy. Ensure consistent cell seeding densities across experiments.

Issue 2: Difficulty in observing inhibition of signaling pathways.

  • Possible Cause 1: Incorrect timing of analysis.

    • Recommendation: The kinetics of pathway inhibition can differ. Inhibition of the PI3K/Akt and MAPK pathways has been observed as early as 3 to 6 hours post-treatment, while STAT3 pathway inhibition may be more pronounced at 12 hours or later.[7][8] Perform a time-course analysis (e.g., 3, 6, 12, 24 hours) to capture the peak inhibition of each pathway.

  • Possible Cause 2: Antibody quality.

    • Recommendation: Ensure that the primary and secondary antibodies used for Western blotting are validated and of high quality.

Issue 3: Unexpected morphological changes in cells.

  • Observation: Cells exhibit widespread vacuolization.[4]

    • Explanation: This is an expected morphological change and a direct consequence of this compound's lysosomotropic nature, leading to the accumulation of the compound in lysosomes and subsequent disruption.[4] This is often followed by membrane blebbing and cell rounding.[4]

  • Observation: Formation of membrane whorls and lipofuscin-like structures.[4]

    • Explanation: These structures, observed via transmission electron microscopy, are indicative of disrupted lysosomal compartments and are consistent with this compound's mechanism of action.[1][4]

Quantitative Data Summary

Table 1: Time-Dependent Inhibition of Signaling Pathways by this compound (3-6 µmol/L)

Target Pathway3 hours6 hours12 hours24 hours
PI3K/Akt Inhibition Observed[7][8]Inhibition Observed[7][8]Sustained InhibitionSustained Inhibition
MAPK Inhibition Observed[7][8]Inhibition Observed[7][8]Sustained InhibitionSustained Inhibition
STAT3 No significant inhibitionNo significant inhibitionInhibition Observed[7][8]Sustained Inhibition[7][8]

Table 2: Effect of this compound on Cell Viability and Proliferation (24-hour treatment)

Cell LineAssayEffect
UACC 903MTSDecreased Viability[9]
1205 LuMTSDecreased Viability[9]
UACC 903BrdU IncorporationDecreased Proliferation[9]
1205 LuBrdU IncorporationDecreased Proliferation[9]

Experimental Protocols

1. Cell Viability (MTS) Assay

  • Methodology:

    • Seed cells in a 96-well plate at the desired density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO control for the desired duration (e.g., 24 hours).

    • Add MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.[4]

2. Western Blot Analysis of Signaling Pathways

  • Methodology:

    • Plate cells in 100-mm culture dishes and grow to 75-90% confluency.[4]

    • Treat cells with this compound or DMSO control for the specified time points (e.g., 3, 6, 12, 24 hours).[4]

    • Harvest cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., Akt, Erk, STAT3).

    • Incubate with appropriate secondary antibodies.

    • Visualize and quantify protein bands.

3. Receptor-Mediated Endocytosis Assay

  • Methodology:

    • Seed cells in chamber slides.

    • Treat cells with this compound or DMSO control for 2 hours.[4]

    • Add Alexa Fluor 488-conjugated transferrin (5 µg/mL final concentration) and incubate for 30 minutes.[4]

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for fluorescence microscopy or trypsinize for flow cytometry analysis.[4]

Visualizations

Leelamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Survival This compound This compound Lysosome Lysosome/ Endosome This compound->Lysosome Accumulates in Cholesterol Cholesterol Transport Lysosome->Cholesterol Inhibits Endocytosis Receptor-Mediated Endocytosis Cholesterol->Endocytosis Disrupts Endocytosis->RTK Inhibits

Caption: this compound's mechanism of action.

Leelamine_Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_expected Expected Outcomes Cell_Culture 1. Seed Cells (e.g., UACC 903, 1205 Lu) Treatment 2. Treat with this compound (Time-course: 3-24h) Cell_Culture->Treatment Viability Cell Viability (MTS Assay @ 24h) Treatment->Viability Signaling Signaling Pathway Analysis (Western Blot @ 3, 6, 12, 24h) Treatment->Signaling Endocytosis_Assay Endocytosis Assay (Fluorescent Transferrin @ 2h) Treatment->Endocytosis_Assay Outcome_Viability Decreased Cell Viability Viability->Outcome_Viability Outcome_Signaling Inhibition of pAkt, pErk, pSTAT3 Signaling->Outcome_Signaling Outcome_Endocytosis Reduced Transferrin Uptake Endocytosis_Assay->Outcome_Endocytosis

Caption: Recommended experimental workflow.

References

Addressing Leelamine-induced cellular stress in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Leelamine-Induced Cellular Stress

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving this compound. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data summaries to facilitate the effective use of this compound in studying cellular stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural diterpene amine compound extracted from the bark of pine trees.[1][2] Its primary mechanism of action stems from its lysosomotropic properties. As a weakly basic amine, this compound accumulates in acidic organelles, particularly lysosomes.[3][4][5] This accumulation disrupts intracellular cholesterol transport, leading to cholesterol buildup within lysosomes and a deficit of free cholesterol in the cytoplasm.[4][5][6] This disruption of cholesterol homeostasis is the upstream event that triggers widespread cellular stress and inhibits multiple oncogenic signaling pathways.[5][6][7]

Q2: What type of cellular stress does this compound induce?

A2: this compound induces a multi-faceted cellular stress response, primarily initiated by lysosomal dysfunction. Key stress events include:

  • Lysosomal Stress: Accumulation of this compound alkalinizes the lysosome and disrupts its function, leading to the buildup of undigested materials, such as lipofuscin-like substances and membrane whorls.[3][4]

  • Inhibition of Autophagic Flux: By impairing lysosomal function, this compound blocks the final step of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. This leads to an accumulation of autophagosomes.[3][4][5]

  • Disruption of Endocytosis: The altered cholesterol balance interferes with receptor-mediated endocytosis, affecting the internalization and signaling of receptor tyrosine kinases (RTKs).[3][4]

  • Downstream Signaling Inhibition: The disruption of cholesterol trafficking and endocytosis leads to the inhibition of critical cell survival signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[3][6][7]

Q3: How should this compound be prepared and stored for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: Is this compound-induced cell death caspase-dependent or independent?

A4: Early-stage cell death induced by this compound is primarily a caspase-independent process.[3][4] This is linked to the disruption of lysosomal function and cholesterol accumulation. However, in some cancer cell types, prolonged treatment or higher concentrations can lead to the induction of apoptosis, which may involve caspase activation.[1][8]

Troubleshooting Guides

Problem 1: Inconsistent cell viability results after this compound treatment.

  • Possible Cause 1: this compound Precipitation.

    • Solution: Ensure the final DMSO concentration in your media is not causing this compound to precipitate. Visually inspect the culture medium for any signs of precipitation after adding the compound. If needed, gently warm the stock solution before dilution and ensure thorough mixing.

  • Possible Cause 2: Cell Density Variation.

    • Solution: Seed cells at a consistent density across all wells and plates. Cell confluence can significantly impact the cellular response to treatment. Perform a cell count before seeding to ensure uniformity.

  • Possible Cause 3: Fluctuation in Lysosomal pH.

    • Solution: The activity of this compound is dependent on the acidic environment of the lysosome. Co-treatment with agents that neutralize lysosomal pH, such as Bafilomycin A1 (BafA1), can protect cells from this compound-mediated death.[3] Ensure that other experimental variables are not unintentionally altering lysosomal pH.

start Inconsistent Cell Viability Results q1 Is this compound precipitating in the media? start->q1 s1 Ensure proper dissolution. Check final DMSO concentration. q1->s1 Yes q2 Is cell seeding density consistent? q1->q2 No s1->q2 s2 Standardize seeding protocol. Perform cell counts. q2->s2 No q3 Are there variations in lysosomal pH? q2->q3 Yes s2->q3 s3 Control for factors affecting lysosomal acidity. q3->s3 Yes end_node Consistent Results q3->end_node No s3->end_node

Caption: Troubleshooting workflow for inconsistent cell viability.

Problem 2: Difficulty detecting inhibition of downstream signaling pathways (e.g., p-AKT, p-ERK).

  • Possible Cause 1: Incorrect Time Point.

    • Solution: The inhibition of signaling pathways like PI3K/AKT and MAPK can occur within 3 to 6 hours of treatment, while STAT3 inhibition may take longer (around 12 hours).[7] Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal time point for observing pathway inhibition in your specific cell model.

  • Possible Cause 2: Suboptimal this compound Concentration.

    • Solution: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to identify the concentration that effectively inhibits signaling without causing immediate, widespread cell death. Refer to the IC50 table below for guidance.

  • Possible Cause 3: Cholesterol Rescue Effect.

    • Solution: The inhibition of signaling is a direct consequence of cholesterol transport disruption.[3][5] If your culture medium is rich in cholesterol or if cells have high intrinsic cholesterol synthesis, the effect might be masked. Co-treatment with the cholesterol-depleting agent β-cyclodextrin can restore this compound-mediated signaling inhibition and confirm the mechanism.[3]

Problem 3: Observing high background or non-specific staining in lysosomal imaging.

  • Possible Cause 1: Dye Concentration or Incubation Time.

    • Solution: Optimize the concentration and incubation time for your lysosomal dye (e.g., LysoTracker). Excessive dye or prolonged incubation can lead to accumulation in non-lysosomal acidic compartments. Titrate the dye and perform a time-course to find the optimal signal-to-noise ratio.

  • Possible Cause 2: Cell Health.

    • Solution: Unhealthy or dying cells can exhibit altered lysosomal morphology and pH, leading to aberrant staining. Ensure you are imaging a healthy population of cells. Use a viability marker like DAPI or Propidium Iodide to exclude dead cells from your analysis.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
UACC 903 Melanoma 1.2 - 2.1 [6]
1205 Lu Melanoma 1.8 - 2.9 [6]
MDA-MB-231 Breast Cancer Not specified, but induces apoptosis [1]
MCF-7 Breast Cancer Not specified, but induces apoptosis [1]
LNCaP Prostate Cancer Not specified, but decreases mitotic activity [1][8]

| 22Rv1 | Prostate Cancer | Not specified, but decreases mitotic activity |[1][8] |

Table 2: Modulation of Key Cellular Processes and Proteins by this compound

Process/Protein Effect Typical Concentration Time Frame Reference
Autophagic Flux Inhibition (p62, LC3B-II accumulation) 3-6 µM 12-24 hours [3][5]
Endocytosis Inhibition 3-5 µM 2-4 hours [3]
p-AKT (S473) Decrease 3-6 µM 3-6 hours [7][9]
p-ERK Decrease 3-6 µM 3-6 hours [7]
p-STAT3 (Y705) Decrease 3-6 µM 12-24 hours [7][9]

| cMyc Expression | Downregulation | Not specified | Not specified |[10] |

Key Signaling Pathways & Experimental Workflows

This compound This compound lysosome Lysosome (Acidic pH) This compound->lysosome Enters Cell accumulation This compound Accumulation lysosome->accumulation Traps this compound cholesterol Inhibition of Cholesterol Transport accumulation->cholesterol autophagy Autophagic Flux Blockade accumulation->autophagy endocytosis Receptor-Mediated Endocytosis Inhibition cholesterol->endocytosis death Caspase-Independent Cell Death cholesterol->death autophagy->death rtk RTK Signaling Disruption endocytosis->rtk pi3k PI3K/AKT Pathway Inhibition rtk->pi3k mapk MAPK Pathway Inhibition rtk->mapk stat3 STAT3 Pathway Inhibition rtk->stat3

Caption: this compound's mechanism leading to cellular stress.

cluster_assays Assess Cellular Stress Phenotypes start Seed Cells treat Treat with this compound (Dose & Time Course) start->treat viability Cell Viability (MTT / Crystal Violet) treat->viability lysosome Lysosomal Integrity (Acridine Orange / Galectin-3) treat->lysosome autophagy Autophagic Flux (Western for p62, LC3B) treat->autophagy signaling Signaling Pathways (Western for p-AKT, p-ERK) treat->signaling analyze Data Analysis & Interpretation viability->analyze lysosome->analyze autophagy->analyze signaling->analyze

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

Protocol 1: Assessment of Lysosomal Integrity using Acridine Orange (AO) Staining

Acridine Orange is a fluorescent dye that accumulates in acidic compartments. In healthy lysosomes, it fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A decrease in red fluorescence or leakage of the dye into the cytoplasm (increased green fluorescence) can indicate lysosomal membrane permeabilization.

  • Cell Seeding: Seed cells on glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a positive control for lysosomal damage (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control (DMSO).

  • Staining:

    • Prepare a 1 µg/mL working solution of Acridine Orange in complete cell culture medium.

    • Remove the treatment medium from the cells and wash once with 1x PBS.

    • Add the AO working solution to each well and incubate for 15 minutes at 37°C, protected from light.

  • Washing:

    • Remove the AO solution and wash the cells twice with 1x PBS to remove excess dye.

  • Imaging:

    • Immediately mount the coverslips on glass slides with a drop of PBS.

    • Visualize the cells using a fluorescence microscope with filters for green (Ex/Em ~502/525 nm) and red (Ex/Em ~460/650 nm) fluorescence.

    • Capture images from multiple random fields for each condition.

  • Analysis: Quantify the intensity of red and green fluorescence per cell using image analysis software (e.g., ImageJ). A decrease in the red/green fluorescence intensity ratio indicates a loss of lysosomal integrity.

Protocol 2: Western Blot Analysis of Autophagic Flux (p62 and LC3B)

This protocol measures the accumulation of p62/SQSTM1 and the conversion of LC3B-I to LC3B-II, which are hallmark indicators of autophagic flux inhibition.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat with this compound at various concentrations and time points. Include a positive control for autophagy inhibition (e.g., Bafilomycin A1) and a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold 1x PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.

    • Run the gel until adequate separation of LC3B-I and LC3B-II is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p62 and LC3B overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. An increase in the ratio of LC3B-II to LC3B-I and an accumulation of p62 protein indicate a blockage in autophagic flux.

References

Leelamine Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leelamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in stock solutions and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For optimal stability and compatibility with most cell culture media, we recommend using dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored at low temperatures and protected from light. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Should I use this compound free base or this compound hydrochloride salt?

A3: For enhanced stability in stock solutions, the hydrochloride (HCl) salt of this compound is generally recommended. The protonated amine group in the HCl salt is less susceptible to oxidation, a common degradation pathway for amines.[1][3]

Q4: What are the likely causes of this compound degradation in my stock solution?

A4: The primary causes of this compound degradation in solution are oxidation, exposure to light (photodegradation), and repeated freeze-thaw cycles. This compound, being a primary amine, is susceptible to oxidation.[1]

Q5: How can I tell if my this compound stock solution has degraded?

A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at low temperatures. The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution.
Loss of biological activity in experiments. This compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using a stability-indicating analytical method like HPLC.
Inconsistent experimental results. This could be due to the use of a degraded stock solution or variability introduced by repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment.
Discoloration of the stock solution. This is often a sign of oxidation or other chemical degradation.Discard the discolored solution and prepare a fresh stock solution. To prevent oxidation, consider using degassed solvents and storing aliquots under an inert gas like argon or nitrogen.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 100 mM[4]
Ethanol≥ 100 mM[4]
DMFData not available

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendationsReference
-20°CShort-term (up to 1 month)Aliquot in single-use vials. Protect from light.[4]
-80°CLong-term (up to 6 months)Aliquot in single-use vials. Protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (free base or HCl salt)

    • Anhydrous DMSO, ethanol, or DMF (high purity, sterile-filtered)

    • Sterile, amber-colored polypropylene or glass vials

    • Calibrated balance and pipettes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container.

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required.

  • Instrumentation and Columns:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (example):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Use a gradient elution to separate this compound from its potential degradation products.

  • Chromatographic Conditions (example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 210-280 nm (monitor at a wavelength where this compound has maximum absorbance)

  • Sample Preparation:

    • Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Analysis:

    • Inject the diluted sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time. The percentage of degradation can be calculated by comparing the peak area of this compound in a fresh sample versus a stored sample.

Visualizations

Leelamine_Degradation_Pathway This compound This compound (Primary Amine) Oxidation Oxidation (e.g., by air, light) This compound->Oxidation Hydroxylated_this compound Hydroxylated this compound (Major Degradation Product) Oxidation->Hydroxylated_this compound Other_Degradants Other Minor Degradation Products Oxidation->Other_Degradants

Caption: Inferred primary degradation pathway of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prepare this compound\nStock Solution Prepare this compound Stock Solution Aliquot and Store\n(Time zero sample) Aliquot and Store (Time zero sample) Prepare this compound\nStock Solution->Aliquot and Store\n(Time zero sample) Store under\nDefined Conditions\n(e.g., -20°C, RT, light, dark) Store under Defined Conditions (e.g., -20°C, RT, light, dark) Aliquot and Store\n(Time zero sample)->Store under\nDefined Conditions\n(e.g., -20°C, RT, light, dark) Collect Samples\nat Different Time Points Collect Samples at Different Time Points Store under\nDefined Conditions\n(e.g., -20°C, RT, light, dark)->Collect Samples\nat Different Time Points Analyze by\nStability-Indicating Method\n(e.g., HPLC, LC-MS) Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Collect Samples\nat Different Time Points->Analyze by\nStability-Indicating Method\n(e.g., HPLC, LC-MS) Compare to\nTime Zero Sample Compare to Time Zero Sample Analyze by\nStability-Indicating Method\n(e.g., HPLC, LC-MS)->Compare to\nTime Zero Sample Quantify Degradation Quantify Degradation Compare to\nTime Zero Sample->Quantify Degradation

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent Experimental Results with this compound Check_Stock Check Stock Solution: - Age? - Storage conditions? - Freeze-thaw cycles? Start->Check_Stock Visual_Inspection Visual Inspection: - Color change? - Precipitate? Check_Stock->Visual_Inspection Precipitate_Yes Precipitate Observed Visual_Inspection->Precipitate_Yes Yes Color_Change_Yes Color Change Observed Visual_Inspection->Color_Change_Yes Yes No_Visual_Signs No Visual Signs of Degradation Visual_Inspection->No_Visual_Signs No Warm_Vortex Warm to RT and vortex. If precipitate remains, prepare a fresh, more dilute stock. Precipitate_Yes->Warm_Vortex Discard_Fresh Discard solution. Prepare fresh stock solution. Color_Change_Yes->Discard_Fresh Analytical_Test Perform Analytical Test (e.g., HPLC) on stock. No_Visual_Signs->Analytical_Test Degradation_Detected Degradation Detected? Analytical_Test->Degradation_Detected Degradation_Detected->Discard_Fresh Yes No_Degradation No Degradation Detected. Investigate other experimental variables. Degradation_Detected->No_Degradation No

Caption: Troubleshooting decision tree for this compound stock solution issues.

References

Technical Support Center: Managing Leelamine Toxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Leelamine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipophilic diterpene amine derived from the bark of pine trees. Its primary mechanism of action is attributed to its lysosomotropic properties. As a weakly basic amine, it accumulates in acidic organelles like lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of key oncogenic signaling pathways.[1][2]

Q2: Why does this compound show differential toxicity between normal and cancer cell lines?

A2: this compound has been shown to be 3- to 5-fold more effective at inducing cell death in cancer cell lines, such as melanoma, compared to normal cells.[3] This selectivity is thought to be due to cancer cells' increased reliance on the signaling pathways that are inhibited by this compound's disruption of cholesterol homeostasis. Additionally, this compound inhibits cellular endocytosis more potently in cancer cells, requiring a 3-fold higher concentration to achieve a similar effect in normal cells.[3]

Q3: What are the major signaling pathways affected by this compound treatment?

A3: this compound treatment leads to the inhibition of several critical signaling pathways that are often constitutively active in cancer cells and are important for their survival and proliferation. These include the PI3K/Akt, MAPK, and STAT3 signaling cascades.[3][4][5] The inhibition of these pathways is a downstream consequence of the disruption of receptor-mediated endocytosis caused by cholesterol accumulation.[2][3]

Q4: Does this compound induce apoptosis?

A4: The initial phase of this compound-mediated cell death is a caspase-independent process.[2][3] However, longer exposure can lead to increased apoptosis.[5] this compound treatment has been shown to decrease the mitochondrial membrane potential in a time- and dose-dependent manner, suggesting the involvement of mitochondria in the cell death process.[3] In some cancer cell lines, like breast cancer, this compound-induced cell death is mediated by the activation of Bax and Bak.[1]

Q5: What is the expected IC50 value for this compound in my cell line?

A5: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. It is crucial to perform a dose-response experiment to determine the IC50 in your specific model. For reference, reported IC50 values for some cell lines are summarized in the table below.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCell TypeIC50 (µmol/L)Reference
UACC 903Melanoma~2[5]
1205 LuMelanoma~2[5]
FF2441Normal Fibroblasts~9.3[5]
MCF-10ANormal Mammary EpithelialResistant[1]
MDA-MB-231Breast CancerDose-dependent apoptosis[1]
MCF-7Breast CancerDose-dependent apoptosis[1]
SUM159Breast CancerDose-dependent apoptosis[1]
LNCaPProstate CancerDose-dependent apoptosis[1]
C4-2BProstate CancerDose-dependent apoptosis[1]
22Rv1Prostate CancerDose-dependent apoptosis[1]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent cell settling. Use a consistent, optimized cell number for your specific cell line and plate format.

  • Possible Cause: this compound precipitation.

    • Solution: Visually inspect the wells after adding this compound. Prepare fresh dilutions from a stock solution for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells.

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered growth rates and drug sensitivity.

Issue 2: No significant difference in toxicity between normal and cancer cell lines.

  • Possible Cause: Suboptimal this compound concentration range.

    • Solution: Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal concentration range that shows a differential effect.

  • Possible Cause: Cell lines may have inherent resistance mechanisms.

    • Solution: Investigate the expression levels of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways in your cell lines. Cells with lower baseline activation of these pathways may be less sensitive to this compound.

  • Possible Cause: Incorrect incubation time.

    • Solution: Optimize the incubation time. While initial effects can be seen within hours, differential toxicity may become more apparent after 24, 48, or 72 hours of treatment.

Issue 3: Inconsistent results in Western blot analysis of signaling pathways.

  • Possible Cause: Variation in protein loading.

    • Solution: Use a reliable loading control (e.g., α-Enolase, GAPDH, or β-actin) to normalize your data. Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading.

  • Possible Cause: Timing of cell lysis after treatment.

    • Solution: The inhibition of different signaling pathways can occur at different time points. For example, inhibition of PI3K and MAPK pathways can be observed as early as 3 to 6 hours, while STAT3 pathway inhibition may take 12 hours or longer.[4][5] Perform a time-course experiment to determine the optimal time point for observing the desired effect.

  • Possible Cause: Antibody quality.

    • Solution: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your antibodies to determine the optimal concentration for your experimental setup.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the cytotoxic effects of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (normal and cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control.

Evaluation of Endocytosis (Transferrin Uptake Assay)

This protocol measures the effect of this compound on receptor-mediated endocytosis.[3]

Materials:

  • Chamber slides or 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Alexa Fluor 488-conjugated transferrin

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into chamber slides or a 6-well plate and grow to 75-90% confluency.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for 2 hours.

  • Transferrin Incubation: Add Alexa Fluor 488-conjugated transferrin to a final concentration of 5 µg/mL and incubate for 30 minutes.

  • Washing: Wash the cells with PBS to remove unbound transferrin.

  • Analysis:

    • For Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount the slides for imaging.

    • For Flow Cytometry: Trypsinize the cells, collect them by centrifugation, and resuspend in PBS for analysis.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control like α-Enolase)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Leelamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm This compound This compound Leelamine_accum This compound Accumulation This compound->Leelamine_accum Enters Cell Cholesterol_transport Cholesterol Transport Leelamine_accum->Cholesterol_transport Inhibits RTK Receptor Tyrosine Kinase (RTK) Cholesterol_transport->RTK Inhibits signaling via disrupted endocytosis Endocytosis Receptor-mediated Endocytosis Cholesterol_transport->Endocytosis Required for PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival Endocytosis->RTK Internalization

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (Normal & Cancer Lines) start->cell_culture leelamine_prep Prepare this compound Dilutions cell_culture->leelamine_prep treatment Treat Cells with This compound leelamine_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTS) treatment->cytotoxicity endocytosis Endocytosis Assay (Transferrin Uptake) treatment->endocytosis western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis endocytosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic start Inconsistent Results? check_cells Check Cell Health & Passage Number start->check_cells Yes consistent_results Consistent Results start->consistent_results No check_reagents Verify Reagent Concentration & Stability check_cells->check_reagents check_protocol Review Experimental Protocol & Timing check_reagents->check_protocol optimize Optimize Assay Parameters check_protocol->optimize optimize->consistent_results

Caption: A logical approach to troubleshooting inconsistent results.

References

Best practices for long-term storage of Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Leelamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: The optimal long-term storage temperature for this compound depends on its form (solid vs. solution) and whether it is the free base or a salt, such as this compound hydrochloride. For solid forms, storage at room temperature is generally acceptable for up to two years.[1] However, for maximum stability, especially for the hydrochloride salt, storage at -20°C is recommended and can extend stability to four years or more.[2] Solutions of this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage.[3]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1][2] To prepare a stock solution, dissolve the solid this compound in the desired solvent. For long-term storage, it is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation or contamination. If you suspect degradation, it is recommended to verify the compound's integrity using analytical methods such as HPLC or mass spectrometry before proceeding with experiments.

Q4: Is this compound sensitive to light or air?

A4: While specific data on light and air sensitivity of this compound is not extensively reported, it is a general best practice for all research compounds to be stored in tightly sealed containers and protected from light, especially for long-term storage.[4] Exposure to air can lead to oxidation, and light can cause photodegradation of certain chemical structures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.Verify the integrity of your this compound stock. If degradation is suspected, use a fresh, properly stored sample. Ensure solutions are not subjected to multiple freeze-thaw cycles.
Inaccurate concentration of this compound solution.Re-verify the calculations and preparation of your stock solution. If possible, confirm the concentration using a spectrophotometer or other quantitative methods.
Precipitation observed in this compound solution upon thawing. The solution may be supersaturated, or the solubility has decreased at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Difficulty dissolving solid this compound. Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent such as ethanol, DMSO, or DMF.[1][2] Use of a vortex mixer or sonication can aid in dissolution.

Data Presentation: Long-Term Storage Recommendations

Form Storage Temperature Expected Stability Container Notes
This compound (solid, free base) Room Temperature≥ 2 years[1]Tightly sealed, light-resistant vialFor extended stability, consider storage at -20°C.
This compound hydrochloride (solid) -20°C≥ 4 years[2]Tightly sealed, light-resistant vial
This compound Solution (in organic solvent) -20°CUp to 1 monthTightly sealed aliquotsAvoid repeated freeze-thaw cycles.
This compound Solution (in organic solvent) -80°C> 1 monthTightly sealed aliquotsRecommended for long-term storage of solutions.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cell Viability

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., UACC-903 melanoma cells)[5]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the cells and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of this compound-Induced Signaling Pathway Inhibition

This protocol outlines the steps to investigate the effect of this compound on key signaling proteins like p-Akt, p-ERK, and p-STAT3.[6][7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 3-24 hours).[7]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Leelamine_Signaling_Pathway This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK STAT3 STAT3 Pathway This compound->STAT3 Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTK Inhibits signaling Apoptosis Apoptosis Cholesterol_Transport->Apoptosis RTK->PI3K_Akt RTK->MAPK RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

Caption: this compound's mechanism of action, inhibiting key survival pathways.

Experimental_Workflow_Western_Blot start Start: Seed Cells treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of this compound's effects.

References

Interpreting vacuolization in cells treated with Leelamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Leelamine-related research. This guide is designed for researchers, scientists, and drug development professionals to help interpret the cellular phenomenon of vacuolization following this compound treatment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause vacuolization in cells?

This compound is a weakly basic diterpene amine derived from pine bark that exhibits anticancer properties.[1] It is a lysosomotropic agent, meaning that due to its chemical nature (pKa of 9.9), it passively crosses cell membranes and becomes protonated and trapped within acidic cellular compartments, primarily late endosomes and lysosomes.[1][2][3][4][5] This accumulation is the primary driver of the observed cellular vacuolization.[2][5][6] Pre-treatment with agents that neutralize lysosomal acidity, such as V-ATPase inhibitors (e.g., Bafilomycin A1), can suppress this compound-induced vacuolization.[2][5]

Q2: What is the specific molecular mechanism that leads to the formation of these vacuoles?

The core mechanism is the inhibition of intracellular cholesterol transport.[2][3][4] this compound's accumulation within lysosomes disrupts their function, specifically blocking the egress of free cholesterol from the lysosome to the cytoplasm.[1][3] This leads to a massive build-up of unesterified cholesterol within the late endosomal/lysosomal compartments, a phenotype that mimics the lysosomal storage disorder Niemann-Pick Disease Type C (NPC).[3][7] These cholesterol-engorged organelles are the vacuoles visible under a microscope.[2][7]

Q3: What is the nature of the vacuoles observed after this compound treatment?

The vacuoles are derived from the endo-lysosomal system. Electron microscopy reveals that these structures contain accumulated lipofuscin-like material (undegraded waste), web-like membrane whorls, and autophagosomes.[2][4] this compound blocks autophagic flux, which is the process of degrading cellular components via autophagy.[2][3] This blockage prevents the fusion of autophagosomes with lysosomes, causing them to accumulate and contribute to the vacuolated phenotype.[2]

Q4: How does this compound-induced vacuolization relate to cell death?

The vacuolization is a direct precursor to a specific form of cell death. The massive accumulation of cholesterol is the primary trigger for a caspase-independent cell death pathway.[2][4] This is not a classical apoptotic pathway. The disruption of cholesterol homeostasis has significant downstream consequences, including the inhibition of crucial pro-survival signaling pathways like PI3K/AKT, MAPK, and STAT3, which further contributes to cell death.[2][5][8][9] Importantly, depleting cellular cholesterol (e.g., using β-cyclodextrin) can attenuate this compound-induced cell death.[2][4][7]

Section 2: Troubleshooting Guide

Issue 1: Excessive cell death is observed with minimal vacuolization.
  • Possible Cause: The concentration of this compound may be too high for the specific cell line being used. Different cell lines exhibit varying sensitivities.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 µM to 50 µM) to determine the optimal concentration that induces significant vacuolization without immediate, widespread cell lysis.

    • Reduce Incubation Time: High concentrations can cause rapid cell death. Try a shorter incubation period (e.g., 6-12 hours) to observe vacuolization before the cells die.

    • Check Cell Confluency: Ensure cells are in a healthy, logarithmic growth phase and are not overly confluent, as stressed cells may be more susceptible to drug-induced toxicity.[10]

Issue 2: No or minimal vacuolization is observed at expected concentrations.
  • Possible Cause 1: The cell line may be resistant or the drug may be inactive.

  • Troubleshooting Steps:

    • Verify Drug Activity: Test the compound on a sensitive, previously validated cell line (e.g., UACC 903 melanoma cells) to confirm its activity.[2]

    • Check Culture Media pH: this compound's activity is dependent on an acidic lysosomal pH. Ensure your culture medium is not abnormally alkaline, which could potentially buffer the lysosomal compartment.

  • Possible Cause 2: The observation method is not sensitive enough.

  • Troubleshooting Steps:

    • Use Staining Reagents: Enhance visualization by staining with Neutral Red, a dye that accumulates in lysosomes and will highlight the vacuoles.

    • Confirm Cholesterol Accumulation: Use Filipin staining, which specifically binds to unesterified cholesterol, to confirm that the drug is causing the expected molecular effect even if morphological changes are subtle.

Issue 3: How can I differentiate this compound-induced vacuoles from vacuoles caused by other stressors or pure autophagy?
  • This compound-induced vacuoles have a specific origin. They are characterized by the co-accumulation of cholesterol and markers of blocked autophagy.

  • Experimental Differentiation:

    • Cholesterol Staining: Stain with Filipin. A strong positive signal within the vacuoles is a hallmark of this compound's mechanism.[7] Vacuoles from other stressors (e.g., osmotic stress) will not be enriched with cholesterol.

    • Autophagy Flux Assay: Use an autophagy flux marker (e.g., tandem mRFP-GFP-LC3). In this compound-treated cells, you will see an accumulation of yellow puncta (autophagosomes), indicating a block in fusion with lysosomes. In contrast, starvation-induced autophagy (functional flux) will result in predominantly red puncta (autolysosomes).

    • Use Inhibitors: As a control, co-treat with Bafilomycin A1. If the vacuolization is prevented, it confirms its dependence on lysosomal acidity, a key feature of this compound's action.[2][5]

Section 3: Data Presentation

Table 1: Representative Dose-Response to this compound in Melanoma Cells (UACC 903)
This compound Conc. (µM)Incubation Time (h)ObservationEffect on Signaling Pathways
3 - 63 - 6Widespread cellular vacuolization visible by light microscopy.[2] Accumulation of cholesterol detected by Filipin staining.[7]Inhibition of PI3K/AKT and MAPK pathways begins.[8][9]
3 - 612 - 24Vacuolization persists, followed by signs of cell death (rounding, blebbing).[2]Sustained inhibition of PI3K/AKT and MAPK pathways; inhibition of STAT3 pathway becomes evident.[8][9]
> 1024Significant increase in cell death.[2]Strong inhibition of all three pathways (PI3K/AKT, MAPK, STAT3).[5][11]

Section 4: Key Experimental Protocols

Protocol: Assessment of Lysosomal Cholesterol Accumulation via Filipin Staining

This protocol is adapted for cultured adherent cells in a 96-well plate format.[12][13][14]

  • Cell Seeding: Seed cells onto a 96-well clear-bottom, black-walled plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (and controls) for the specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Fixation: Carefully remove the culture medium. Fix the cells by adding 100 µL of 4% Paraformaldehyde (PFA) in PBS to each well and incubate for 20-60 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells 3 times with PBS.

  • Quenching (Optional but Recommended): To reduce background from unreacted PFA, add 100 µL of 1.5 mg/mL glycine in PBS to each well and incubate for 10 minutes at room temperature. Wash 3 times with PBS.

  • Staining: Prepare the Filipin III working solution at 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS). Protect the solution from light. Add 50-100 µL of the working solution to each well and incubate for 2 hours at room temperature in the dark.

  • Final Wash: Aspirate the Filipin solution and wash the cells 3 times with PBS.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm). Filipin photobleaches very rapidly, so images should be captured promptly.

Protocol: Quantification of Vacuolization and Viability via Neutral Red Uptake Assay

This assay quantifies viable cells based on their ability to incorporate and retain the Neutral Red dye within their lysosomes.[15][16][17][18] A decrease in Neutral Red uptake reflects either cell death or compromised lysosomal function.

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with this compound as described above.

  • Prepare Neutral Red Medium: The day before the assay, dilute a Neutral Red stock solution (e.g., 4 mg/mL) 1:100 in complete culture medium to a final concentration of 40 µg/mL. Incubate this medium overnight in the cell culture incubator to allow the dye to equilibrate. Before use, centrifuge the medium to pellet any dye crystals.[16]

  • Dye Incubation: Remove the drug-containing medium from the cells. Add 100 µL of the pre-warmed Neutral Red medium to each well. Incubate for 2-3 hours at 37°C. During this time, viable cells will take up the dye into their lysosomes.

  • Wash: Aspirate the dye medium and wash the cells once with 150 µL of PBS to remove unincorporated dye.

  • Dye Extraction (Destain): Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[15]

  • Solubilization: Place the plate on a plate shaker for 10 minutes to fully extract the dye from the cells and form a homogenous solution.

  • Quantification: Measure the absorbance (Optical Density) at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Section 5: Diagrams of Pathways and Workflows

Leelamine_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Leelamine_ion This compound-H+ NPC1 NPC1 Protein Leelamine_ion->NPC1 Inhibits Cholesterol_acc Cholesterol Accumulation Vacuole Vacuolization & Lysosomal Stress Cholesterol_acc->Vacuole Leads to NPC1->Cholesterol_acc Causes Autophagy_block Autophagic Flux Blocked Autophagy_block->Vacuole Contributes to Leelamine_ext This compound (Weak Base) Leelamine_ext->Leelamine_ion Trapped by Protonation Signaling_Inhibition Inhibition of PI3K/AKT, MAPK, STAT3 Vacuole->Signaling_Inhibition Downstream Effect Cell_Death Caspase-Independent Cell Death Vacuole->Cell_Death Triggers Signaling_Inhibition->Cell_Death

Caption: Mechanism of this compound-induced vacuolization and cell death.

Experimental_Workflow cluster_analysis Parallel Analysis start Start: Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response & Time-Course) start->treat microscopy Phase-Contrast Microscopy (Observe Vacuolization) treat->microscopy filipin Filipin Staining (Confirm Cholesterol Accumulation) treat->filipin neutral_red Neutral Red Assay (Quantify Viability) treat->neutral_red data Data Acquisition (Imaging & Plate Reader) microscopy->data filipin->data neutral_red->data interpret Interpret Results: Correlate Vacuolization, Cholesterol, & Viability data->interpret

Caption: Experimental workflow for assessing this compound's effects.

Troubleshooting_Tree start Unexpected Result Observed q1 What is the primary issue? start->q1 issue_death Excessive Cell Death q1->issue_death High Toxicity issue_no_effect No Vacuolization q1->issue_no_effect No Effect sol_death1 Lower this compound concentration issue_death->sol_death1 sol_death2 Reduce incubation time issue_death->sol_death2 sol_no_effect1 Verify drug activity on a positive control cell line issue_no_effect->sol_no_effect1 sol_no_effect2 Use Filipin staining to check for cholesterol accumulation issue_no_effect->sol_no_effect2

Caption: Troubleshooting flowchart for common experimental issues.

References

Ensuring consistent results in Leelamine-based studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leelamine-based studies. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Observed Effect of this compound on Cultured Cells

  • Question: I am not observing the expected cytotoxic or signaling effects of this compound on my cancer cell lines. What could be the reason?

  • Answer: Several factors can contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:

    • This compound Stock Solution:

      • Solubility: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (100 mg/ml).[1] Ensure your stock solution is fully dissolved. Precipitates can lead to inaccurate dosing.

      • Storage: Store stock solutions at -20°C for long-term use and at 4°C for frequent use, protected from light. Repeated freeze-thaw cycles should be avoided.

      • Freshness: Prepare fresh dilutions in culture media for each experiment. This compound's stability in aqueous media over long periods can be a concern.

    • Cell Culture Conditions:

      • pH of Media: this compound is a weakly basic amine and its uptake is dependent on the pH gradient between the cytoplasm and acidic organelles.[2][3] Variations in the pH of your culture media can affect its activity. Ensure your media is properly buffered and fresh.

      • Cell Density: Plate cells at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.

      • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you are observing inconsistencies, consider testing the effect of different serum concentrations.

    • Lysosomotropic Properties:

      • Cellular Vacuolization: this compound's accumulation in lysosomes can cause the formation of cytoplasmic vacuoles.[2][4] This is a characteristic effect of lysosomotropic agents. If you do not observe this, it might indicate a problem with compound uptake or concentration.

      • Lysosomal pH: The activity of this compound is dependent on the acidic environment of lysosomes.[3] Co-treatment with agents that alter lysosomal pH, such as chloroquine, may affect this compound's efficacy and can be used as a positive control for lysosomotropic effects.[2]

Issue 2: High Variability in Cell Viability Assay Results

  • Question: My MTS/MTT assay results show high variability between replicates and experiments. How can I improve consistency?

  • Answer: High variability in cell viability assays can be frustrating. Here are some tips to improve the consistency of your results:

    • Assay Protocol:

      • Consistent Incubation Times: Ensure that the incubation time with both this compound and the viability reagent (MTS/MTT) is consistent across all plates and experiments.[5][6]

      • Proper Mixing: After adding the viability reagent and the solubilization solution (for MTT), ensure the plates are gently mixed to get a homogenous solution before reading the absorbance.

      • Background Control: Always include wells with media and the viability reagent but no cells to subtract the background absorbance.[6]

    • This compound Dilution:

      • Serial Dilutions: Prepare serial dilutions of this compound carefully. Minor errors in dilution can lead to significant differences in the final concentration.

      • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control. High concentrations of DMSO can be toxic to cells.

    • Plate Reader Settings:

      • Wavelength: Use the correct wavelength for absorbance reading (e.g., ~490 nm for MTS and ~570 nm for MTT).[5]

      • Shaking: Use a plate shaker for a short duration before reading to ensure a uniform color distribution.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a lysosomotropic agent. As a weakly basic amine, it accumulates in acidic organelles like lysosomes.[2][3][7] This accumulation disrupts intracellular cholesterol transport, leading to cholesterol accumulation within lysosomes.[8] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways such as PI3K/AKT, MAPK, and STAT3, ultimately leading to cancer cell death.[1][9][10]

  • Q2: How should I prepare this compound for in vitro experiments?

    • A2: this compound is soluble in ethanol, DMSO, and DMF.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-30 mg/ml) and then dilute it to the final working concentration in the cell culture medium.[7] It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Q3: What are the typical concentrations of this compound used in cell culture?

    • A3: The effective concentration of this compound can vary depending on the cell line. For melanoma cell lines like UACC 903 and 1205 Lu, IC50 values are in the low micromolar range (e.g., 1-3 µM).[11][12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Q4: Is this compound-induced cell death apoptotic?

    • A4: this compound can induce apoptosis in some cancer cell lines.[7] However, early in the process, this compound-mediated cell death is often a caspase-independent event triggered by the disruption of cholesterol homeostasis.[2][8]

  • Q5: Are there any visible morphological changes in cells treated with this compound?

    • A5: Yes, a common morphological change observed in cells treated with this compound is the formation of cytoplasmic vacuoles.[2] This is a consequence of its lysosomotropic nature and the accumulation of the compound in lysosomes.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~1.2 - 2.1[11][12]
1205 LuMelanoma~1.8 - 2.9[11][12]
LNCaPProstate Cancer2.5 - 5 (effective concentration)[10]
22Rv1Prostate Cancer2.5 - 5 (effective concentration)[10]
MDA-MB-231Breast CancerDose-dependent apoptosis observed[7]
MCF-7Breast CancerDose-dependent apoptosis observed[7]
SUM159Breast CancerDose-dependent apoptosis observed[7]

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of adherent or suspension cells in a 96-well format.

  • Materials:

    • 96-well clear flat-bottom plates

    • This compound stock solution (in DMSO)

    • Cell culture medium

    • MTS reagent

    • Multi-well spectrophotometer (ELISA reader)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in culture medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.[5][6]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer.[5]

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

2. Western Blot Analysis of PI3K/AKT Pathway

This protocol describes how to assess the phosphorylation status of AKT, a key component of the PI3K/AKT signaling pathway, following this compound treatment.

  • Materials:

    • 6-well plates

    • This compound stock solution (in DMSO)

    • Cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 3-24 hours).[9]

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • To probe for total AKT or the loading control, the membrane can be stripped and re-probed following the antibody manufacturer's protocol.

3. In Vivo Tumor Xenograft Study in Mice

This protocol provides a general outline for assessing the in vivo efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cells for injection (e.g., UACC 903 melanoma cells)

    • This compound for injection (formulated in a suitable vehicle, e.g., DMSO or a microemulsion)[13]

    • Calipers for tumor measurement

    • Anesthetic and euthanasia agents

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A typical dose might be 2.5-7.5 mg/kg body weight daily.[13][14]

    • Monitor the health of the mice and measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for the predetermined duration (e.g., 3-4 weeks).[14]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

    • Monitor for any signs of toxicity by recording body weight throughout the study and, if necessary, by collecting blood for analysis of organ function markers.[7]

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) RTK->MAPK_pathway STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation STAT3->Proliferation Leelamine_accum This compound Accumulation Cholesterol_transport Cholesterol Transport Leelamine_accum->Cholesterol_transport Inhibits Cholesterol_transport->RTK Required for RTK function Leelamine_ext This compound (extracellular) Leelamine_ext->Leelamine_accum Enters cell and accumulates in lysosome

Caption: this compound's mechanism of action on key signaling pathways.

Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Prepare this compound Stock Solution treatment Treat Cells with This compound start_invitro->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay western_blot Western Blot (e.g., p-AKT) treatment->western_blot start_invivo Tumor Cell Implantation tumor_growth Allow Tumor Establishment start_invivo->tumor_growth treatment_animal Treat Mice with This compound tumor_growth->treatment_animal measurements Monitor Tumor Growth & Animal Health treatment_animal->measurements analysis Endpoint Analysis (Tumor Weight, IHC) measurements->analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_stock Stock Solution Checks cluster_culture Cell Culture Checks cluster_protocol Protocol Review issue Inconsistent/No Effect of this compound check_stock Check this compound Stock Solution (Solubility, Storage) issue->check_stock check_culture Check Cell Culture Conditions (pH, Density) issue->check_culture check_protocol Review Experimental Protocol issue->check_protocol solubility Ensure Complete Dissolution check_stock->solubility storage Proper Storage (-20°C, protected from light) check_stock->storage fresh_dilutions Use Fresh Dilutions check_stock->fresh_dilutions ph Verify Media pH check_culture->ph density Consistent Cell Density check_culture->density serum Consider Serum Effects check_culture->serum incubation Consistent Incubation Times check_protocol->incubation controls Proper Controls (Vehicle, Untreated) check_protocol->controls reagent_quality Check Reagent Quality check_protocol->reagent_quality

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Troubleshooting Leelamine's Effect on Autophagic Flux Markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leelamine in studies involving autophagic flux. The information is tailored for scientists and drug development professionals investigating the effects of this compound on key autophagy markers, LC3B and p62.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on LC3B and p62 protein levels?

A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2] This accumulation disrupts lysosomal function, leading to an inhibition of autophagic flux.[2][3][4][5] Consequently, you should expect to see an accumulation of both the lipidated form of LC3B (LC3-II) and the autophagy substrate p62 (also known as SQSTM1).[2][4][5] This is because the final degradation step of autophagy is blocked.

Q2: If I see an increase in LC3-II, doesn't that mean autophagy is induced?

A2: Not necessarily. An increase in LC3-II can indicate either an induction of autophagosome formation or a blockage in their degradation.[6] This is a critical point in autophagy research. To distinguish between these two possibilities, it is essential to perform an autophagic flux assay.[7]

Q3: How does an autophagic flux assay work?

A3: An autophagic flux assay helps to measure the rate of autophagosome degradation.[7] The most common method involves treating cells with your compound of interest (e.g., this compound) in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[8] These inhibitors block the final degradation step of autophagy. If your compound is a true autophagy inducer, you will see a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inhibitor alone. If your compound, like this compound, is an inhibitor of autophagic flux, you will likely see little to no further increase in LC3-II accumulation when a lysosomal inhibitor is added, as the pathway is already blocked.

Q4: Why do p62 levels also increase with this compound treatment?

A4: p62 is a cargo receptor that binds to ubiquitinated proteins and targets them for degradation by autophagy. During this process, p62 itself is also degraded. Therefore, when autophagic flux is inhibited by this compound, the degradation of p62 is blocked, leading to its accumulation.[2][4] An increase in p62 levels is a strong indicator of impaired autophagic clearance.

Troubleshooting Guides

Problem 1: Unexpected Decrease or No Change in LC3B-II and p62 Levels After this compound Treatment
Possible Cause Troubleshooting Step
Incorrect this compound Concentration: The dose of this compound may be too low to effectively inhibit autophagic flux in your specific cell line.Perform a dose-response experiment to determine the optimal concentration of this compound. Refer to published data for your cell type if available.
Incorrect Treatment Duration: The incubation time with this compound may be too short.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing LC3B-II and p62 accumulation.
Cell Line Insensitivity: Some cell lines may be less sensitive to this compound's effects.Confirm the sensitivity of your cell line to other known autophagy inhibitors like Bafilomycin A1 or Chloroquine.
Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, antibody incubation, or detection can lead to inaccurate results.Refer to the detailed Western Blot protocol below and the troubleshooting guide for Western blotting. Ensure you are using a high-percentage acrylamide gel (e.g., 15% or a gradient gel) for better resolution of LC3-I and LC3-II.[9]
Problem 2: High Background or Non-Specific Bands in LC3B/p62 Western Blot
Possible Cause Troubleshooting Step
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.Optimize the antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions around it.
Insufficient Blocking: Inadequate blocking of the membrane can result in high background.Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies.Increase the number and duration of washes with TBST.
Poor Quality Antibody: The antibody may not be specific for the target protein.Use a well-validated antibody with positive reviews in the literature for your specific application. Include a positive control (e.g., lysate from cells treated with an autophagy inducer/inhibitor) and a negative control (e.g., lysate from knockout/knockdown cells if available).

Quantitative Data Summary

The following table summarizes the expected dose-dependent effect of this compound on the accumulation of LC3B-II and p62, as observed in UACC 903 melanoma cells. Data is conceptually derived from published findings.[4]

This compound Concentration (µM)Relative LC3B-II Levels (Fold Change vs. Control)Relative p62 Levels (Fold Change vs. Control)
0 (DMSO Control)1.01.0
52.51.8
104.03.2
205.54.5

Experimental Protocols

Detailed Protocol for LC3B and p62 Western Blotting
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's instructions for a semi-dry system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin or GAPDH.

Detailed Protocol for Autophagic Flux Assay using Bafilomycin A1
  • Cell Seeding: Seed your cells in multiple wells of a culture plate to have enough for all treatment conditions.

  • Treatment:

    • Group 1 (Control): Treat cells with vehicle (e.g., DMSO).

    • Group 2 (this compound only): Treat cells with the desired concentration of this compound.

    • Group 3 (Bafilomycin A1 only): Treat cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.

    • Group 4 (this compound + Bafilomycin A1): Treat cells with this compound for the desired duration, and add Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the this compound treatment.

  • Protein Extraction and Western Blotting: Following the treatment period, harvest the cells and perform Western blotting for LC3B and p62 as described in the protocol above.

  • Data Interpretation:

    • Compare the LC3-II levels between the control and this compound-treated groups.

    • Compare the LC3-II levels in the Bafilomycin A1-only group to the control group to confirm that the inhibitor is working.

    • Critically, compare the LC3-II levels in the "this compound + Bafilomycin A1" group to the "this compound only" and "Bafilomycin A1 only" groups. A significant further increase in LC3-II in the co-treated group compared to the this compound-only group would suggest that this compound does not completely block the final degradation step. However, with this compound being a potent lysosomotropic agent, a minimal additive effect is expected.

Visualizations

Autophagy_Pathway_and_Leelamine_Inhibition cluster_Cytoplasm Cytoplasm cluster_Lysosome Lysosome cluster_this compound This compound's Effect ULK1 Complex ULK1 Complex PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex activates Phagophore Phagophore PI3K Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome matures into LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II lipidation LC3-II->Phagophore recruited to Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Autophagosome->Autolysosome Inhibited by This compound p62/Cargo p62/Cargo p62/Cargo->Autophagosome engulfed by Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation leads to This compound This compound This compound->Lysosome accumulates in & alkalinizes

Caption: this compound inhibits autophagic flux by blocking autophagosome-lysosome fusion.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Analysis A Control (Vehicle) E Protein Extraction A->E B This compound B->E C Bafilomycin A1 C->E D This compound + Bafilomycin A1 D->E F Western Blot for LC3B and p62 E->F G Densitometry and Data Interpretation F->G

Caption: Workflow for assessing autophagic flux in response to this compound treatment.

References

Potential resistance mechanisms to Leelamine in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine. The information is based on the current understanding of this compound's mechanism of action and potential resistance pathways.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A1: Reduced sensitivity to this compound, a lysosomotropic agent that inhibits intracellular cholesterol transport, can arise from several potential mechanisms. These are often linked to alterations in lysosomes, cholesterol metabolism, and cell survival pathways. Key potential resistance mechanisms include:

  • Alterations in Lysosomal Function:

    • Increased Lysosomal Sequestration: Cancer cells may increase the number or volume of lysosomes, leading to enhanced sequestration of this compound away from its intracellular targets.[1][2][3][4] This prevents the drug from reaching effective concentrations in the cytoplasm.

    • Changes in Lysosomal pH: this compound's accumulation is driven by the acidic environment of lysosomes.[5][6] An increase in lysosomal pH, potentially through altered V-ATPase activity, could reduce the trapping of this weakly basic compound.[1][3]

  • Enhanced Drug Efflux:

    • Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2, on the plasma membrane or lysosomal membrane can actively pump this compound out of the cell or into lysosomes for subsequent exocytosis.[2][7][8][9]

  • Alterations in Cholesterol Metabolism:

    • Cholesterol Homeostasis Dysregulation: Since this compound's primary mechanism involves disrupting cholesterol transport, cancer cells may develop resistance by altering their cholesterol metabolism to compensate.[5][10] This could involve upregulating cholesterol synthesis or uptake pathways to counteract the effects of the drug. Depleting cholesterol has been shown to attenuate this compound-mediated cell death.[5][11]

  • Modifications in Downstream Signaling and Survival Pathways:

    • Bypass of Signaling Inhibition: this compound inhibits key survival pathways such as PI3K/AKT, MAPK, and STAT3.[5][12][13] Resistant cells might develop mutations or activate alternative pathways to bypass this inhibition and maintain proliferation and survival.

    • Defects in Autophagy and Apoptosis: Cells with defects in autophagy-related genes (e.g., ATG5 knockout) have shown partial resistance to this compound.[5] Similarly, alterations in apoptotic pathways could contribute to reduced drug efficacy.

Q2: I am observing extensive vacuolization in my cells after this compound treatment, but not significant cell death. What could be the reason?

A2: The extensive vacuolization is a characteristic cellular response to this compound and is indicative of its lysosomotropic nature, leading to the accumulation of the drug and disruption of lysosomes.[5] If this is not followed by significant cell death, it could suggest that the downstream cell death-inducing pathways are not being effectively activated. This might be due to:

  • Cell-line specific differences in their dependence on the pathways targeted by this compound.

  • The development of partial resistance , where the initial lysosomal disruption occurs, but the cells are able to adapt and survive.

  • Sub-optimal drug concentration or treatment duration.

Consider performing a dose-response and time-course experiment to optimize the treatment conditions for your specific cell line.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Verify Drug Integrity: Ensure the this compound stock solution has not degraded. Prepare a fresh stock and repeat the experiment. 2. Perform Dose-Response Analysis: Compare the IC50 value of the suspected resistant cells with the parental cell line. A significant shift in the IC50 indicates resistance. 3. Investigate ABC Transporter Expression: Analyze the expression of ABCB1 and ABCG2 using qPCR or Western blotting. 4. Assess Lysosomal Mass and pH: Use fluorescent probes like LysoTracker to quantify lysosomal mass and pH. An increase in lysosomal volume or pH may suggest a resistance mechanism. 5. Analyze Cholesterol Distribution: Use Filipin staining to visualize intracellular cholesterol distribution. Altered distribution may point to changes in cholesterol metabolism.
Cell Line Contamination or Drift 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of early passage cells and repeat the experiment to rule out genetic drift.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent Drug Concentration 1. Ensure Proper Mixing: Vortex the this compound stock solution before each use. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the drug.
Cell Seeding Density 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can affect drug response.
Edge Effects in Multi-well Plates 1. Avoid Using Outer Wells: Do not use the outermost wells of multi-well plates for experimental samples, as they are prone to evaporation and temperature fluctuations. Fill them with media or PBS instead.

Quantitative Data Summary

ParameterParental Cell Line (Hypothetical)This compound-Resistant Cell Line (Hypothetical)Experimental Method
This compound IC50 5 µM25 µMCell Viability Assay (e.g., MTT, CellTiter-Glo)
ABCB1 mRNA Expression (Fold Change) 1.015.2Quantitative Real-Time PCR (qPCR)
P-glycoprotein Protein Level LowHighWestern Blotting / Flow Cytometry
Lysosomal Volume (Arbitrary Units) 100250LysoTracker Staining and Quantification
Intracellular Cholesterol Accumulation HighModerateFilipin Staining and Quantification

Key Experimental Protocols

1. Assessment of ABC Transporter Expression by qPCR

  • Objective: To quantify the mRNA expression levels of ABC transporters (e.g., ABCB1, ABCG2) in parental and potentially resistant cancer cells.

  • Methodology:

    • RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target ABC transporter genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

2. Measurement of Lysosomal Mass and pH

  • Objective: To assess changes in lysosomal volume and acidity, which can be indicative of resistance to lysosomotropic agents.

  • Methodology:

    • Cell Seeding: Plate cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy or flow cytometry.

    • Staining: Incubate the cells with a lysosome-specific fluorescent probe. For lysosomal mass, use a pH-insensitive probe like LysoTracker Red. For lysosomal pH, use a ratiometric probe.

    • Imaging/Analysis:

      • Microscopy: Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

      • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

    • Data Interpretation: An increase in fluorescence intensity with a pH-insensitive probe suggests an increase in lysosomal mass.

3. Visualization of Intracellular Cholesterol

  • Objective: To visualize the distribution and accumulation of unesterified cholesterol within cells.

  • Methodology:

    • Cell Culture: Grow cells on coverslips.

    • Fixation: Fix the cells with 4% paraformaldehyde.

    • Staining: Incubate the fixed cells with Filipin III, a fluorescent dye that binds specifically to unesterified cholesterol.

    • Imaging: Visualize the cells using a fluorescence microscope with a UV filter.

    • Analysis: Observe the pattern of Filipin staining. In this compound-treated sensitive cells, cholesterol is expected to accumulate in perinuclear vesicles (lysosomes). Alterations in this pattern in resistant cells may indicate a change in cholesterol trafficking.

Visualizations

Leelamine_Resistance_Mechanisms cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) cluster_pathways Signaling Pathways cluster_resistance Potential Resistance Mechanisms Leelamine_ext This compound (extracellular) Leelamine_lyso This compound (sequestered) Leelamine_ext->Leelamine_lyso Lysosomotropic Accumulation ABC_transporter ABC Transporter (e.g., P-gp) Leelamine_ext->ABC_transporter Efflux Cholesterol_accum Cholesterol Accumulation Leelamine_lyso->Cholesterol_accum Inhibits Transport PI3K_AKT PI3K/AKT Cholesterol_accum->PI3K_AKT Inhibits MAPK MAPK Cholesterol_accum->MAPK Inhibits STAT3 STAT3 Cholesterol_accum->STAT3 Inhibits Cell_Death Cell Death PI3K_AKT->Cell_Death Promotes Survival MAPK->Cell_Death Promotes Survival STAT3->Cell_Death Promotes Survival Increased_Sequestration Increased Lysosomal Biogenesis/Volume Increased_Sequestration->Leelamine_lyso Reduces effective concentration Altered_pH Increased Lysosomal pH Altered_pH->Leelamine_lyso Reduces accumulation Efflux Enhanced Drug Efflux Efflux->ABC_transporter Cholesterol_Bypass Cholesterol Metabolism Alterations Cholesterol_Bypass->Cholesterol_accum Compensates for accumulation Pathway_Alteration Signaling Pathway Bypass Pathway_Alteration->PI3K_AKT Pathway_Alteration->MAPK Pathway_Alteration->STAT3

Caption: Potential resistance mechanisms to this compound in cancer cells.

Experimental_Workflow cluster_validation Validation cluster_investigation Mechanism Investigation cluster_functional Functional Analysis start Observation: Reduced this compound Sensitivity ic50 Determine IC50 Shift (MTT Assay) start->ic50 confirm_resistance Confirm Resistance Phenotype ic50->confirm_resistance qpcr qPCR for ABC Transporters (ABCB1, ABCG2) confirm_resistance->qpcr western Western Blot for P-gp confirm_resistance->western lysotracker Lysosomal Mass/pH (LysoTracker) confirm_resistance->lysotracker filipin Cholesterol Staining (Filipin) confirm_resistance->filipin inhibitor_study Co-treatment with ABC Transporter Inhibitor qpcr->inhibitor_study western->inhibitor_study cholesterol_depletion Cholesterol Depletion (e.g., with MβCD) filipin->cholesterol_depletion end Identify Resistance Mechanism inhibitor_study->end Restored Sensitivity? cholesterol_depletion->end Altered Sensitivity?

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Validating the Specificity of Leelamine's Effects on Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of Leelamine's effects on signaling pathways during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2] Its primary mechanism of action is the inhibition of intracellular cholesterol transport.[1][3] This disruption of cholesterol homeostasis is the upstream event that leads to the modulation of various downstream signaling pathways.[1][4]

Q2: Which signaling pathways are affected by this compound treatment?

A2: this compound has been shown to inhibit several key signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT, MAPK, and STAT3 signaling cascades.[5][6] The inhibition of these pathways is a consequence of disrupted cholesterol transport and not due to direct interaction with kinases in these pathways.[4][5]

Q3: Does this compound have off-target effects on cannabinoid receptors or pyruvate dehydrogenase kinases (PDKs)?

A3: While early reports suggested weak interactions with cannabinoid receptors and PDKs, subsequent studies have demonstrated that the cancer cell death induced by this compound is independent of these targets.[5][7] The primary effects of this compound are attributed to its lysosomotropic properties.[8]

Q4: How can I be sure that the observed effects in my experiment are due to this compound's action on cholesterol transport and not other mechanisms?

A4: To validate that the observed effects are a direct result of this compound's impact on cholesterol transport, you can perform a cholesterol rescue experiment. Co-treatment of cells with this compound and a cholesterol-depleting agent like β-cyclodextrin should attenuate the cytotoxic effects and restore normal signaling.[1][5]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent effects on downstream signaling pathways.

  • Possible Cause: The primary action of this compound is on cholesterol transport, which can have varied downstream consequences depending on the cell type and its reliance on specific signaling pathways.

  • Troubleshooting Steps:

    • Confirm Lysosomal Accumulation: Verify that this compound is accumulating in the lysosomes of your cell line using a LysoTracker Red DND-99 competition assay. A decrease in LysoTracker staining in the presence of this compound indicates lysosomotropism.[5]

    • Assess Cholesterol Accumulation: Directly measure intracellular cholesterol levels using a fluorescent cholesterol probe (e.g., Filipin) or a quantitative cholesterol assay. An increase in intracellular cholesterol with this compound treatment confirms its primary effect.[5]

    • Perform a Time-Course Experiment: The inhibition of different signaling pathways can occur at different time points. For instance, inhibition of the PI3K and MAPK pathways may be observed earlier than the inhibition of the STAT3 pathway.[6]

Issue 2: this compound does not induce the expected level of cytotoxicity in my cancer cell line.

  • Possible Cause: The sensitivity of cancer cells to this compound can vary.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary between cell lines.[8]

    • Verify Lysosomotropic Properties: Ensure that your cell line has acidic lysosomes that can accumulate this compound.

    • Consider Combination Therapies: The efficacy of this compound may be enhanced when used in combination with other therapeutic agents.

Quantitative Data Summary

ParameterCell LineConcentrationEffectReference
IC50 UACC 903 Melanoma1.35 ± 0.1 µMCell Viability[8]
1205 Lu Melanoma1.93 ± 0.2 µMCell Viability[8]
Endocytosis Inhibition UACC 903 Melanoma3 µmol/L68% decrease in endocytosis-positive cells[5]
UACC 903 Melanoma5 µmol/L88% decrease in endocytosis-positive cells[5]

Experimental Protocols

Protocol 1: Validation of this compound's Lysosomotropic Properties using LysoTracker Red DND-99 Competition Assay

  • Cell Seeding: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.

  • This compound Treatment: Treat cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • LysoTracker Staining: In the final 30-60 minutes of this compound treatment, add LysoTracker Red DND-99 to the culture medium at the manufacturer's recommended concentration.

  • Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Capture images to visualize the localization and intensity of the LysoTracker signal. A decrease in fluorescence in this compound-treated cells compared to the control indicates competition for lysosomal accumulation.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. A shift to the left in the fluorescence histogram for this compound-treated cells indicates reduced LysoTracker uptake.

Protocol 2: Cholesterol Rescue Experiment

  • Cell Seeding: Plate cells and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • β-cyclodextrin alone

    • This compound and β-cyclodextrin co-treatment

  • Treatment: Treat the cells with the respective compounds for the desired duration.

  • Endpoint Analysis:

    • Cell Viability Assay: Perform an MTS or similar assay to assess cell viability. A rescue from this compound-induced cell death by β-cyclodextrin co-treatment would be observed.[5]

    • Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 pathways. Restoration of phosphorylation levels in the co-treated group compared to the this compound-alone group would indicate a rescue of signaling.[9]

Visualizations

Leelamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation Lysosome Lysosome Cholesterol_Export Cholesterol Export (NPC1) Lysosome->Cholesterol_Export This compound This compound This compound->Lysosome This compound->Cholesterol_Export Inhibits

Caption: this compound's mechanism of action on signaling pathways.

Experimental_Workflow start Start: Treat cells with this compound lysotracker LysoTracker Red Competition Assay start->lysotracker cholesterol_assay Intracellular Cholesterol Assay start->cholesterol_assay western_blot Western Blot for p-AKT, p-MAPK, p-STAT3 start->western_blot rescue_experiment Cholesterol Rescue with β-cyclodextrin start->rescue_experiment conclusion Conclusion: Specificity of this compound's effects validated lysotracker->conclusion cholesterol_assay->conclusion western_blot->conclusion viability_assay Cell Viability Assay rescue_experiment->viability_assay viability_assay->conclusion

Caption: Experimental workflow for validating this compound's specificity.

Logical_Relationship This compound This compound Administration lysosomal_accumulation Lysosomal Accumulation This compound->lysosomal_accumulation cholesterol_inhibition Inhibition of Cholesterol Export lysosomal_accumulation->cholesterol_inhibition signaling_inhibition Inhibition of PI3K/AKT, MAPK, STAT3 Pathways cholesterol_inhibition->signaling_inhibition cell_death Cancer Cell Death signaling_inhibition->cell_death

References

Validation & Comparative

A Comparative Analysis of Leelamine and U18666A in the Disruption of Intracellular Cholesterol Transport

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate cholesterol trafficking is critical. Leelamine and U18666A are two such molecules that have garnered significant attention for their potent ability to disrupt intracellular cholesterol transport, leading to its accumulation in late endosomes and lysosomes. This guide provides a detailed, objective comparison of their performance, supported by experimental data and methodologies, to aid in the selection and application of these valuable research tools.

Both this compound, a natural product derived from pine bark, and the synthetic compound U18666A, induce a cellular phenotype reminiscent of Niemann-Pick type C (NPC) disease by functionally impairing the Niemann-Pick C1 (NPC1) protein, a key transporter in cholesterol egress from lysosomes.[1][2][3][4] This disruption has profound downstream consequences, affecting cellular processes such as autophagy and signal transduction, making these compounds powerful probes for studying cholesterol homeostasis and its role in various diseases, including cancer and viral infections.[5][6][7][8]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data on the biological effects of this compound and U18666A, providing a direct comparison of their potency in various assays.

CompoundCell LineAssayIC50 ValueReference
This compound UACC 903 (Melanoma)Cell Viability (72h)~1-2 µM[6]
1205 Lu (Melanoma)Cell Viability (72h)~1-2 µM[6]
Normal FibroblastsCell Viability (72h)~5-8 µM[6]
U18666A CHO cellsLDL-stimulated Cholesterol Esterification0.6 µM[1]
CHO-7 cellsInhibition of LDL-derived cholesterol esterification0.03 µM[9][10]
TR-4139 cells (NPC1 overexpression)Inhibition of LDL-derived cholesterol esterification2.7 µM[9][10]

Table 1: Comparative IC50 Values of this compound and U18666A. This table highlights the half-maximal inhibitory concentrations (IC50) of both compounds in different cell lines and assays. This compound's potency against melanoma cell lines is evident, as is U18666A's potent inhibition of cholesterol esterification. The increased IC50 for U18666A in cells overexpressing NPC1 strongly supports its on-target activity.[9][10]

CompoundCell LineTreatmentObservationReference
This compound UACC 903, 1205 Lu (Melanoma)3 µM, 3hSignificant intracellular cholesterol accumulation, comparable to U18666A[2]
UACC 903, 1205 Lu (Melanoma)3-5 µM, 3-12hInhibition of PI3K/Akt, MAPK, and STAT3 signaling pathways[2][6]
U18666A Human Neuroblastoma cells≤0.2 µg/mlComplete inhibition of LDL-stimulated cholesterol esterification and lysosomal cholesterol accumulation[7]
PK-15, Vero cells0.625–10 µg/mL, 48hDose-dependent accumulation of intracellular cholesterol[11]

Table 2: Qualitative and Downstream Effects of this compound and U18666A. This table summarizes the observed cellular effects of the two compounds beyond simple viability or enzyme inhibition, demonstrating their impact on cholesterol localization and key signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of this compound and U18666A.

Filipin Staining for Unesterified Cholesterol

This protocol is widely used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes, a hallmark effect of both this compound and U18666A.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin complex (e.g., from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)

  • Filipin working solution (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Wash cells three times with PBS.

  • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize immediately using a fluorescence microscope, as filipin is susceptible to photobleaching.[5][12][13]

Cholesterol Esterification Assay

This assay quantitatively measures the transport of LDL-derived cholesterol to the endoplasmic reticulum, where it is esterified by ACAT. Inhibition of this process is a key indicator of disrupted cholesterol egress from lysosomes.

Materials:

  • Cultured cells (e.g., CHO cells)

  • Lipoprotein-deficient serum (LPDS)

  • [¹⁴C]oleate

  • Low-density lipoprotein (LDL)

  • This compound or U18666A

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Incubate cells in media containing LPDS to upregulate LDL receptor expression.

  • Add LDL and [¹⁴C]oleate to the media in the presence or absence of varying concentrations of this compound or U18666A.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Wash the cells and extract the lipids.

  • Separate the cholesteryl esters from other lipids using TLC.

  • Quantify the amount of [¹⁴C]oleate incorporated into cholesteryl esters using a scintillation counter.[1][9][10]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

Leelamine_Mechanism cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm & Signaling This compound This compound NPC1 NPC1 This compound->NPC1 Inhibits Cholesterol_accum Cholesterol Accumulation Cholesterol_in LDL-Cholesterol Cholesterol_in->NPC1 Transport RTK Receptor Tyrosine Kinases (RTKs) Cholesterol_accum->RTK Disrupts Signaling PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Mechanism of this compound in disrupting cholesterol transport and downstream signaling.

U18666A_Mechanism cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum U18666A U18666A NPC1 NPC1 U18666A->NPC1 Directly Inhibits Cholesterol_accum Cholesterol Accumulation Cholesterol_in LDL-Cholesterol Cholesterol_in->NPC1 Transport ACAT ACAT Cholesterol_accum->ACAT Reduced Substrate Cholesterol_ester Cholesteryl Esters ACAT->Cholesterol_ester

Caption: U18666A's direct inhibition of NPC1 leading to cholesterol accumulation.

Experimental_Workflow start Cell Culture (e.g., Melanoma, CHO) treatment Treatment with This compound or U18666A start->treatment filipin Filipin Staining for Cholesterol Visualization treatment->filipin esterification Cholesterol Esterification Assay treatment->esterification western_blot Western Blot for Signaling Proteins treatment->western_blot microscopy Fluorescence Microscopy filipin->microscopy quantification Quantitative Analysis (IC50, etc.) esterification->quantification western_blot->quantification interpretation Data Interpretation & Comparison microscopy->interpretation quantification->interpretation

Caption: A generalized experimental workflow for comparing cholesterol transport inhibitors.

References

Leelamine vs. Standard Chemotherapy: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of leelamine, a naturally derived diterpene amine, with standard chemotherapy drugs. The information presented is based on preclinical data and aims to offer an objective overview for research and development purposes.

Introduction

This compound, a compound extracted from the bark of pine trees, has emerged as a promising agent in oncology research.[1][2][3] Unlike traditional chemotherapy agents that primarily target DNA replication and cell division, this compound exhibits a unique mechanism of action centered on the disruption of cholesterol homeostasis within cancer cells. This guide will compare the efficacy, mechanism, and safety profile of this compound with standard-of-care chemotherapy drugs, with a focus on melanoma, a cancer type where this compound has been extensively studied.

Mechanism of Action: A Tale of Two Strategies

This compound: Disrupting Cellular Logistics

This compound's anticancer effects stem from its identity as a weakly basic amine with lysosomotropic properties.[4][5] This characteristic allows it to accumulate in acidic organelles, primarily lysosomes. This accumulation triggers a cascade of events:

  • Inhibition of Cholesterol Transport: this compound's sequestration within lysosomes disrupts the normal trafficking of cholesterol, causing it to accumulate in these compartments.[1][5][6] This effectively starves the cancer cell of the cholesterol it needs for various functions.

  • Disruption of Signaling Pathways: The lack of available cholesterol cripples receptor-mediated endocytosis and endosome trafficking.[1][5] This, in turn, inhibits key oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis, including:

    • PI3K/Akt/mTOR pathway[1][7]

    • MAPK pathway[1][4][7]

    • STAT3 pathway[1][4][7]

  • Induction of Apoptosis and Autophagy: By shutting down these survival pathways, this compound induces programmed cell death (apoptosis) and can also modulate autophagy, a cellular recycling process.[1][8]

Standard Chemotherapy: A Direct Assault on Cell Division

Standard chemotherapy drugs for melanoma, such as dacarbazine and temozolomide, are primarily alkylating agents.[9] Their mechanism involves:

  • DNA Damage: These drugs attach alkyl groups to the DNA of cancer cells.[9]

  • Inhibition of Replication: This DNA damage interferes with the cell's ability to replicate its DNA and divide.

  • Apoptosis Induction: The extensive DNA damage triggers apoptosis, leading to cell death.[9]

While effective in some cases, these agents are not specific to cancer cells and can damage any rapidly dividing cells in the body, leading to significant side effects.[10] Moreover, melanoma often develops resistance to these therapies.[11]

Comparative Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant efficacy in preclinical models of melanoma, breast cancer, and prostate cancer.[1][12][13] Studies have shown that this compound can be more effective than standard treatments in certain contexts and can overcome drug resistance.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative (5a)UACC 903Melanoma1.2[7][14]
This compound Derivative (5a)1205 LuMelanoma2.0[7][14]
This compound Derivative (5b)UACC 903Melanoma1.0[7][14]
This compound Derivative (5b)1205 LuMelanoma1.8[7][14]
This compound Derivative (4a)UACC 903Melanoma2.1[14]
This compound Derivative (4a)1205 LuMelanoma2.9[14]
This compound Derivative (4b)UACC 903Melanoma2.3[14]
This compound Derivative (4b)1205 LuMelanoma2.3[14]
Dacarbazine(Various)MelanomaResponse rates of 10-20% in clinical settings, not typically represented by a single IC50 value.[9]

Note: Direct IC50 comparisons with dacarbazine are challenging as its efficacy is often measured by overall response rates in patients rather than in vitro cytotoxicity in the same manner as experimental compounds.

In Vivo Xenograft Studies

In animal models, this compound has shown a significant reduction in tumor growth. In xenograft models using UACC 903 and 1205 Lu melanoma cells, intraperitoneal administration of this compound resulted in an approximately 60% decrease in tumor burden compared to control groups.[4][11][15] These studies also highlighted this compound's ability to inhibit the PI3K, MAPK, and STAT3 signaling pathways within the tumors.[4][11]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

  • Cell Lines: UACC 903 and 1205 Lu human melanoma cell lines.

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). After a specified incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The MTS is bioreduced by viable cells into a formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in culture. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

In Vivo Xenograft Model

  • Animal Model: Athymic nude mice (e.g., Foxn1nu).

  • Methodology: Human melanoma cells (e.g., 1 x 10^6 UACC 903 or 1205 Lu cells) are injected subcutaneously into the flanks of the mice.[15] Once tumors reach a palpable size (e.g., 50-75 mm³), the mice are randomized into treatment and control groups.[15] The treatment group receives daily intraperitoneal injections of this compound (e.g., 2.5 to 7.5 mg/kg body weight), while the control group receives a vehicle control (e.g., DMSO).[15] Tumor volume is measured regularly (e.g., every other day) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess protein expression).

Western Blotting

  • Purpose: To detect and quantify specific proteins in a sample, thereby assessing the activity of signaling pathways.

  • Methodology: Cells or tumor tissues are lysed to release their protein content. The total protein concentration is determined using a method like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, Erk, or STAT3). After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Visualizing the Mechanisms

Leelamine_Mechanism cluster_cell Cancer Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates Cholesterol Cholesterol Accumulation Lysosome->Cholesterol Disrupts Transport Endocytosis Receptor-Mediated Endocytosis Cholesterol->Endocytosis Inhibits Signaling Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Endocytosis->Signaling Inhibits Survival Cell Survival & Proliferation Signaling->Survival Inhibits Apoptosis Apoptosis Survival->Apoptosis Induces

Caption: this compound's mechanism of action in cancer cells.

Xenograft_Workflow start Start cell_injection Subcutaneous injection of melanoma cells into mice start->cell_injection tumor_growth Allow tumors to grow to palpable size cell_injection->tumor_growth randomization Randomize mice into Control and Treatment groups tumor_growth->randomization treatment Administer this compound (Treatment) or Vehicle (Control) randomization->treatment measurement Measure tumor volume periodically treatment->measurement measurement->treatment Repeat treatment endpoint Endpoint: Sacrifice mice, excise and analyze tumors measurement->endpoint finish End endpoint->finish

Caption: Workflow for an in vivo xenograft study.

Toxicity and Safety Profile

A significant advantage of this compound observed in preclinical studies is its favorable safety profile. In mouse models, this compound treatment did not cause significant differences in body weight compared to control groups, and blood parameter analysis showed no signs of organ-related toxicity.[1][4] Histological analysis of major organs (liver, spleen, kidney, intestine, lung, heart) also revealed no morphological changes.[1] Furthermore, in vitro studies have shown that this compound is selectively cytotoxic to cancer cells, with normal cells being significantly more resistant to its effects.[1][4]

This contrasts sharply with standard chemotherapy drugs like dacarbazine, which are known to cause a range of side effects, including nausea, vomiting, bone marrow suppression, fatigue, and hair loss, due to their lack of specificity for cancer cells.[9][10]

Conclusion

This compound presents a novel and compelling approach to cancer therapy. Its unique mechanism of action, centered on the disruption of cholesterol transport and the subsequent inhibition of multiple oncogenic signaling pathways, offers a potential advantage over traditional chemotherapy agents, particularly in the context of drug-resistant cancers like melanoma.[1][11] Preclinical data strongly support its efficacy and suggest a favorable safety profile with negligible toxicity.[1][4]

While these findings are promising, further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in human patients. Its multi-targeted action and low toxicity profile make it an attractive candidate for further development, both as a standalone therapy and in combination with other anticancer agents.

References

Leelamine's Mechanism of Action: A Comparative Guide Based on Independent Research

Author: BenchChem Technical Support Team. Date: November 2025

Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent. Its mechanism of action, primarily elucidated in melanoma, points to a unique strategy of disrupting cellular cholesterol transport. This guide provides a comparative analysis of the experimental data from the foundational studies and explores additional mechanisms investigated by independent research groups in other cancer types, offering a broader perspective on its therapeutic potential.

Core Mechanism in Melanoma: Lysosomotropic Agent and Cholesterol Transport Inhibitor

Initial and in-depth studies have characterized this compound as a weakly basic, lysosomotropic compound. This property leads to its accumulation in the acidic environment of lysosomes. This sequestration within lysosomes is the initiating event for its cytotoxic effects against cancer cells.[1][2][3]

The primary mechanism of action established in melanoma models is the inhibition of intracellular cholesterol transport.[2][3] By accumulating in lysosomes, this compound is proposed to interfere with the function of the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol efflux from lysosomes.[4][5] This disruption leads to a massive accumulation of unesterified cholesterol within late endosomes and lysosomes, effectively sequestering it from other cellular compartments where it is vital for various functions.[3][6]

The consequences of this cholesterol sequestration are multifaceted:

  • Inhibition of Autophagic Flux: The buildup of cholesterol and the lysosomotropic nature of this compound disrupt the normal process of autophagy, a cellular recycling system crucial for cancer cell survival.[2][3]

  • Disruption of Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are essential for the formation and trafficking of vesicles involved in endocytosis. By depleting available cholesterol, this compound impairs this process.[2][3]

  • Downregulation of Oncogenic Signaling: The inhibition of receptor-mediated endocytosis leads to the downregulation of several key pro-survival signaling pathways, including PI3K/AKT, STAT3, and MAPK, which are frequently hyperactivated in melanoma.[2][3]

Experimental evidence supporting this mechanism includes the observation of extensive cellular vacuolization, accumulation of autophagosomes, and the reversal of this compound-induced cell death by co-treatment with the cholesterol-depleting agent β-cyclodextrin.[3]

Independent Investigations in Other Cancers: Expanding the Mechanistic Landscape

While the lysosomotropic and cholesterol-disrupting properties of this compound are acknowledged, independent studies in other cancer types, such as prostate and breast cancer, have revealed additional or alternative mechanisms of action. These studies provide a cross-cancer perspective on this compound's effects, although they do not directly replicate the cholesterol transport experiments conducted in melanoma.

Prostate Cancer: Suppression of cMyc and Androgen Receptor Signaling

In human prostate cancer cells, this compound has been shown to downregulate the expression and activity of the cMyc oncogene.[7][8] cMyc is a critical driver of prostate cancer cell proliferation and metabolism. Overexpression of cMyc was found to partially rescue the anti-proliferative effects of this compound, suggesting that cMyc suppression is a significant component of its anti-cancer activity in this context.[7]

Furthermore, this compound was demonstrated to inhibit the expression and transcriptional activity of the androgen receptor (AR), a key driver in a majority of prostate cancers.[9] This effect was observed in both androgen-sensitive and castration-resistant prostate cancer cells.[9] Another study highlighted this compound's ability to inhibit lipogenesis in prostate cancer cells by downregulating key enzymes involved in fatty acid synthesis.[10]

Breast Cancer: Targeting the CXCR7/4 Signaling Axis

In breast cancer models, an independent research group found that this compound suppresses the expression of the chemokine receptors CXCR4 and CXCR7.[1][11][12] These receptors and their ligand CXCL12 play a crucial role in cancer cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a process that enhances metastatic potential.[13] this compound was shown to inhibit the JAK/STAT signaling pathway downstream of these receptors and to induce an imbalance in cellular redox status, leading to increased reactive oxygen species (ROS).[1][11][12]

Comparative Data Summary

The following tables summarize the key findings on this compound's mechanism of action from the foundational melanoma studies and the independent investigations in prostate and breast cancer.

Table 1: Effects of this compound on Cellular Processes
Cellular Process Cancer Type Key Findings
Lysosomotropism/ Cholesterol Transport MelanomaAccumulates in lysosomes, inhibits NPC1, causes cholesterol accumulation.[3][4]
Autophagy MelanomaInhibits autophagic flux.[3]
Endocytosis MelanomaInhibits receptor-mediated endocytosis.[3]
Gene Expression Prostate CancerDownregulates cMyc and Androgen Receptor (AR) mRNA and protein.[7][9]
Breast CancerSuppresses mRNA and protein expression of CXCR4 and CXCR7.[1][11][12]
Cell Migration/Invasion Breast CancerAttenuates migration and invasion, inhibits the EMT process.[1][11][12]
Lipid Metabolism Prostate CancerInhibits de novo fatty acid synthesis.[10]
Table 2: Effects of this compound on Signaling Pathways
Signaling Pathway Cancer Type Effect
PI3K/AKT MelanomaInhibition.[3]
MAPK MelanomaInhibition.[3]
STAT3 MelanomaInhibition.[3]
JAK/STAT Breast CancerInhibition of phosphorylation.[1][11][12]

Experimental Protocols

A selection of key experimental methodologies cited in the studies is detailed below:

  • Filipin Staining for Cholesterol Accumulation: Cells were treated with this compound, fixed, and then stained with Filipin III, a fluorescent compound that binds to unesterified cholesterol. The accumulation of cholesterol in perinuclear vesicles was visualized by fluorescence microscopy.[3]

  • Western Blotting: Standard Western blotting techniques were used to assess the protein levels of key signaling molecules (e.g., p-AKT, p-ERK, p-STAT3), autophagy markers (LC3B, p62), cMyc, Androgen Receptor, CXCR4, and CXCR7. Cells were lysed after treatment with this compound, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[2][3][7][12]

  • Autophagic Flux Assay: Cells expressing GFP-LC3 were treated with this compound. An increase in the number and intensity of GFP-LC3 puncta, representing the accumulation of autophagosomes, was monitored by fluorescence microscopy to indicate a blockage in autophagic flux.[3]

  • Transferrin Uptake Assay for Endocytosis: To measure receptor-mediated endocytosis, cells were treated with this compound and then incubated with Alexa Fluor-conjugated transferrin. The cellular uptake of fluorescent transferrin was quantified by flow cytometry or visualized by fluorescence microscopy.[3]

  • Cell Viability and Colony Formation Assays: The effect of this compound on cell proliferation was determined using assays such as the MTT assay. For long-term survival, colony formation assays were performed, where cells were seeded at low density and allowed to grow into colonies in the presence of this compound.[1][7]

  • Wound Healing and Transwell Invasion Assays: To assess cell migration and invasion, a scratch was made in a confluent monolayer of cells (wound healing), or cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The ability of cells to migrate into the empty space or invade through the Matrigel in the presence of this compound was monitored over time.[1]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and workflows related to this compound's mechanism of action.

Leelamine_Melanoma_Pathway cluster_lysosome Lysosome cluster_cell Cellular Effects Leelamine_accum This compound Accumulation NPC1 NPC1 Leelamine_accum->NPC1 Inhibits Cholesterol_accum Cholesterol Accumulation Autophagy Autophagic Flux Cholesterol_accum->Autophagy Inhibits Endocytosis Receptor-Mediated Endocytosis Cholesterol_accum->Endocytosis Inhibits RTK Receptor Tyrosine Kinases (RTKs) Endocytosis->RTK Regulates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Survival Cancer Cell Survival PI3K_AKT->Survival MAPK->Survival STAT3->Survival This compound This compound This compound->Leelamine_accum

Caption: this compound's mechanism in melanoma.

Leelamine_Prostate_Cancer_Pathway This compound This compound cMyc cMyc Expression (mRNA & Protein) This compound->cMyc Inhibits AR Androgen Receptor (AR) Signaling This compound->AR Inhibits Lipogenesis Lipogenesis This compound->Lipogenesis Inhibits Cell_Death Prostate Cancer Cell Death Proliferation Cell Proliferation & Viability cMyc->Proliferation AR->Proliferation Metabolism Cellular Metabolism Lipogenesis->Metabolism

Caption: this compound's proposed mechanisms in prostate cancer.

Leelamine_Breast_Cancer_Pathway This compound This compound CXCR4_7 CXCR4/CXCR7 Expression This compound->CXCR4_7 Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Migration Migration & Invasion This compound->Migration Inhibits JAK_STAT JAK/STAT Signaling CXCR4_7->JAK_STAT EMT Epithelial-to-Mesenchymal Transition (EMT) JAK_STAT->EMT EMT->Migration

Caption: this compound's proposed mechanisms in breast cancer.

Conclusion

The mechanism of action of this compound has been most thoroughly elucidated in melanoma, where it functions as a lysosomotropic agent to inhibit intracellular cholesterol transport, leading to a cascade of anti-cancer effects. While this core mechanism is potent, independent studies in prostate and breast cancer suggest that this compound's therapeutic efficacy may be multifaceted, involving the modulation of other key oncogenic pathways such as cMyc, androgen receptor signaling, and the CXCR4/7 axis.

It is important to note that the foundational cholesterol transport inhibition mechanism, while well-supported in melanoma, has not yet been independently cross-validated in other cancer types in the published literature. Future research from diverse research groups will be crucial to determine if this is a universal mechanism of this compound action or if its effects are context-dependent, varying with the specific molecular drivers of different cancers. This expanded understanding will be vital for the strategic clinical development of this compound as a broad-spectrum anti-cancer therapeutic.

References

Validating the Role of Cholesterol Depletion in Leelamine-Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leelamine's performance with alternative compounds, focusing on its mechanism of inducing cell death through cholesterol depletion. Experimental data is presented to validate its role, alongside detailed protocols for key assays.

Introduction to this compound and its Mechanism of Action

This compound, a naturally occurring diterpene amine extracted from pine bark, has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking.[3][4][5] As a lysosomotropic agent, this compound, being a weak base, accumulates in the acidic environment of lysosomes.[3][4] This accumulation is crucial for its anti-cancer activity and is attributed to its amino group.[4]

Once sequestered within lysosomes, this compound is thought to inhibit the function of Niemann-Pick C1 (NPC1), a key protein responsible for exporting cholesterol from lysosomes to the cytoplasm.[4] This inhibition leads to a buildup of unesterified cholesterol within the late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[3] The resulting depletion of cytosolic cholesterol disrupts critical cellular processes that are often hyperactive in cancer cells, including:

  • Inhibition of Receptor-Mediated Endocytosis: The lack of available cholesterol impairs the formation and function of endocytic vesicles, hindering the uptake of essential molecules and the internalization of cell surface receptors.

  • Disruption of Autophagic Flux: The accumulation of cholesterol within lysosomes interferes with the fusion of autophagosomes with lysosomes, leading to a blockage in the cellular recycling process of autophagy.[3]

  • Downregulation of Oncogenic Signaling Pathways: The impairment of receptor-mediated endocytosis leads to the downregulation of several key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[5]

Ultimately, this cascade of events culminates in caspase-independent cancer cell death.[3][5] Evidence supporting this mechanism comes from studies showing that the cytotoxic effects of this compound can be rescued by co-treatment with β-cyclodextrin, a compound that depletes cholesterol from cells.[3][6]

Comparative Analysis of this compound and Alternatives

To objectively evaluate this compound's potential, this section compares its performance against other compounds known to induce cell death through cholesterol depletion or related lysosomotropic mechanisms.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in cell lines, experimental conditions, and assay methodologies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma1.35 ± 0.1[1]
1205 LuMelanoma1.93 ± 0.2[1]
MDA-MB-231Breast Cancer~2.5[1]
MCF-7Breast Cancer~5[1]
SUM159Breast Cancer~5[1]
LNCaPProstate CancerNot specified[1]
C4-2BProstate CancerNot specified[1]
22Rv1Prostate CancerNot specified[1]

Table 2: Performance Comparison of this compound and Alternative Compounds

CompoundMechanism of ActionKey FeaturesIC50 Range (µM)Reference
This compound Lysosomotropic agent, inhibits NPC1-mediated cholesterol transport.Induces caspase-independent cell death; downregulates PI3K/Akt, MAPK, and STAT3 pathways.1-10 (various cancer cell lines)[1]
U18666A Inhibits the egress of cholesterol from late endosomes and lysosomes, mimicking NPC disease.Well-characterized tool for studying cholesterol transport; also affects cholesterol biosynthesis.Not typically used as a cytotoxic agent in these studies.[3]
Sunitinib Tyrosine kinase inhibitor with lysosomotropic properties.Sequesters in lysosomes, leading to drug resistance; inhibits key signaling pathways like p-Akt and p-ERK.1.4 - 2.3 (renal and colon cancer cells)[7][8]
Siramesine σ-2 receptor ligand and lysosomotropic detergent.Induces lysosomal membrane permeabilization and caspase-independent, cathepsin-dependent cell death.Induces growth inhibition at nanomolar concentrations.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.

Cholesterol Quantification Assay (Filipin Staining)

Objective: To visualize and quantify the accumulation of unesterified cholesterol in cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 5 mg/mL in DMSO)

  • Staining solution: Filipin III diluted in PBS containing 10% Fetal Bovine Serum (FBS)

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture plate and treat with this compound or other compounds for the desired time.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS and then quench the autofluorescence from PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Prepare the filipin staining solution (e.g., 50 µg/mL in PBS with 10% FBS) and protect it from light. Incubate the cells with the filipin solution for 2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Visualization: Mount the coverslips onto glass slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Capture images for analysis.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell, which corresponds to the amount of unesterified cholesterol.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and other compounds on cancer cells.

Materials:

  • Cancer cells

  • Complete culture medium

  • 96-well culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Leelamine_Mechanism cluster_this compound This compound Action cluster_Cholesterol_Transport Cholesterol Transport Inhibition cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Downstream Signaling Inhibition This compound This compound Lysosome Lysosome (Acidic) This compound->Lysosome Accumulation NPC1 NPC1 This compound->NPC1 Inhibition Cholesterol_Egress Cholesterol Egress Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Endocytosis_Inhibition Inhibition of Receptor-Mediated Endocytosis PI3K_Akt PI3K/Akt/mTOR Pathway Endocytosis_Inhibition->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Endocytosis_Inhibition->MAPK_ERK STAT3 STAT3 Pathway Endocytosis_Inhibition->STAT3 Autophagy_Blockage Autophagic Flux Blockage Cell_Death Caspase-Independent Cell Death PI3K_Akt->Cell_Death MAPK_ERK->Cell_Death STAT3->Cell_Death Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound & Alternatives cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay cholesterol_assay Cholesterol Quantification (Filipin Staining) treatment->cholesterol_assay data_analysis Data Analysis (IC50, Fluorescence) viability_assay->data_analysis cholesterol_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end Conclusion comparison->end PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Leelamine_Effect This compound (via Endocytosis Inhibition) Leelamine_Effect->RTK inhibits MAPK_ERK_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Leelamine_Effect This compound (via Endocytosis Inhibition) Leelamine_Effect->RTK inhibits STAT3_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Gene Expression (Survival, Proliferation) Leelamine_Effect This compound (via Endocytosis Inhibition) Leelamine_Effect->Cytokine_Receptor inhibits

References

Leelamine's Differential Impact on Prostate Cancer Cell Lines: A Comparative Analysis of LNCaP and 22Rv1

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of a Novel Phytochemical's Anti-Cancer Effects

Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising agent in prostate cancer research. Its multifaceted mechanism of action targets key signaling pathways implicated in tumor progression and therapy resistance. This guide provides a comparative analysis of this compound's effects on two distinct human prostate cancer cell lines: LNCaP, an androgen-sensitive, and 22Rv1, a castration-resistant line. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the differential therapeutic potential of this compound.

Comparative Efficacy of this compound on Cell Viability and Apoptosis

This compound demonstrates a dose-dependent inhibition of cell viability in both LNCaP and 22Rv1 prostate cancer cell lines.[1][2] Notably, the castration-resistant 22Rv1 cell line exhibits greater sensitivity to this compound-induced apoptosis compared to the androgen-sensitive LNCaP cells.[2]

Cell LineAssayThis compound Concentration (µM)ResultReference
LNCaP Cell Viability (MTS Assay)0.5, 1, 2.5, 5Concentration-dependent inhibition of viability.[1]
22Rv1 Cell Viability (Trypan Blue Exclusion)5>90% decrease in viability after 24 hours.[1]
LNCaP Apoptosis (Histone-DNA Fragments)Not specifiedIncreased release of histone-associated DNA fragments.[2]
22Rv1 Apoptosis (Histone-DNA Fragments)Not specifiedMore sensitive to apoptosis induction than LNCaP.[2]
LNCaP Apoptosis (Annexin V/PI Staining)Indicated dosesInduction of apoptosis.[1]
22Rv1 Apoptosis (Annexin V/PI Staining)Indicated dosesInduction of apoptosis.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound's anti-cancer activity stems from its ability to modulate several critical signaling pathways that drive prostate cancer growth and survival.

Androgen Receptor (AR) Signaling

A primary mechanism of this compound is the transcriptional suppression of the Androgen Receptor (AR) in both LNCaP and 22Rv1 cells.[1][2] This is significant as the 22Rv1 cell line is known for expressing AR splice variants, such as AR-V7, which contribute to resistance to conventional anti-androgen therapies.[1][3] this compound effectively downregulates both full-length AR and its splice variants at both the mRNA and protein levels.[1] This leads to a reduction in the expression of AR target genes like Prostate-Specific Antigen (PSA) and TMPRSS2.[1]

cMyc Expression

This compound has been shown to downregulate the protein and mRNA levels of the oncoprotein cMyc in both LNCaP and 22Rv1 cells.[4][5][6] Overexpression of cMyc is a common feature in prostate cancer and is associated with increased cell proliferation and metabolic dysregulation.[4][6]

Lipogenesis and Cholesterol Homeostasis

This compound acts as a novel inhibitor of lipogenesis in prostate cancer cells.[7][8] It achieves this by downregulating key enzymes involved in fatty acid synthesis, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FASN), as well as the sterol regulatory element-binding protein 1 (SREBP1).[7] Furthermore, this compound disrupts intracellular cholesterol trafficking, leading to its accumulation in lysosomes and subsequent inhibition of critical signaling pathways like AKT and MAPK.[3][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.

G cluster_Leelamine_Action This compound's Mechanism of Action cluster_AR AR Signaling cluster_cMyc cMyc Signaling cluster_Lipogenesis Lipogenesis cluster_Cholesterol Cholesterol Transport cluster_Cellular_Effects Cellular Effects This compound This compound AR AR & AR-V7 (mRNA & Protein) This compound->AR downregulates cMyc cMyc (mRNA & Protein) This compound->cMyc downregulates SREBP1 SREBP1 This compound->SREBP1 downregulates Cholesterol Intracellular Cholesterol Transport This compound->Cholesterol inhibits AR_Targets AR Target Genes (PSA, TMPRSS2) AR->AR_Targets regulates Viability Decreased Cell Viability AR_Targets->Viability Apoptosis Increased Apoptosis AR_Targets->Apoptosis cMyc->Viability cMyc->Apoptosis FAS_Enzymes Fatty Acid Synthesis Enzymes (ACLY, ACC1, FASN) SREBP1->FAS_Enzymes regulates FAS_Enzymes->Viability FAS_Enzymes->Apoptosis AKT_MAPK AKT/MAPK Signaling Cholesterol->AKT_MAPK affects AKT_MAPK->Viability AKT_MAPK->Apoptosis

Caption: this compound's multi-target mechanism in prostate cancer cells.

G cluster_workflow General Experimental Workflow cluster_assays Cellular & Molecular Assays start Prostate Cancer Cell Lines (LNCaP & 22Rv1) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTS / Trypan Blue) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI / Histone-DNA) treatment->apoptosis western Western Blotting (AR, cMyc, Lipogenesis Proteins) treatment->western luciferase Luciferase Reporter Assay (AR & cMyc Activity) treatment->luciferase analysis Data Analysis & Comparison viability->analysis apoptosis->analysis western->analysis luciferase->analysis

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assays
  • MTS Assay: LNCaP or 22Rv1 cells are seeded in 96-well plates (750-1000 cells/well) and allowed to attach overnight.[1][10] The cells are then treated with varying concentrations of this compound or a vehicle control for 24, 48, or 72 hours.[1][10] Subsequently, a colorimetric reagent (e.g., MTS) is added to each well, and the absorbance is measured at 492 nm after a 2-hour incubation at 37°C.[1][10]

  • Trypan Blue Dye Exclusion Assay: Cells are treated with this compound for the desired duration. Following treatment, both floating and attached cells are collected, and a cell suspension is mixed with trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is then counted using a hemocytometer to determine cell viability.[11]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: LNCaP or 22Rv1 cells are plated in triplicate and treated with this compound for 24 hours.[1][12] The cells are then harvested, washed, and stained with Annexin V and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[1]

  • Histone-Associated DNA Fragment Release: Apoptosis can also be quantified by measuring the release of histone-associated DNA fragments into the cytosol using a specific enzyme-linked immunosorbent assay (ELISA) kit, as per the manufacturer's instructions.[1]

Western Blotting

Cells are treated with this compound for specified times, after which cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against target proteins (e.g., AR, cMyc, ACLY, ACC1, FASN) and a loading control (e.g., GAPDH, β-Actin).[7] Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.

Luciferase Reporter Assay

To assess the transcriptional activity of AR and cMyc, LNCaP or 22Rv1 cells are co-transfected with a luciferase reporter plasmid containing the respective response elements and a control plasmid (e.g., pCMV-RL).[4][6] Twenty-four hours post-transfection, the cells are treated with this compound for 12 hours.[4][6] Luciferase activity is then measured using a dual-luciferase reporter assay system, and the values are normalized to the control luciferase activity.[4][6]

Conclusion

This compound demonstrates significant anti-cancer effects in both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cell lines. Its ability to target multiple oncogenic pathways, including the AR signaling axis, cMyc expression, and cellular metabolism, underscores its potential as a broad-spectrum therapeutic agent. The heightened sensitivity of the more aggressive 22Rv1 cell line to this compound-induced apoptosis is particularly noteworthy and suggests its potential utility in treating advanced and therapy-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound.

References

Assessing the Synergistic Effects of Leelamine with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diterpene amine Leelamine, focusing on its potential synergistic effects when combined with other cancer therapies. Drawing on existing preclinical data, this document outlines this compound's mechanism of action, its standalone efficacy, and the strong scientific rationale for its use in combination regimens. While direct quantitative data on this compound's synergistic effects remain to be fully elucidated in published studies, this guide presents a framework for future research by drawing parallels with other lysosomotropic agents and cholesterol-disrupting compounds.

This compound: A Multi-faceted Anti-Cancer Agent

This compound, a natural compound extracted from the bark of pine trees, has demonstrated significant anti-cancer properties in various preclinical models.[1] Its primary mechanism of action is the disruption of intracellular cholesterol trafficking due to its lysosomotropic nature.[2] As a weakly basic amine, this compound accumulates in the acidic environment of lysosomes, leading to their dysfunction.[2] This disruption has a cascading effect on multiple critical cellular processes that are often dysregulated in cancer.

The accumulation of this compound in lysosomes inhibits the export of cholesterol, a crucial component for various cellular functions, including the formation of lipid rafts and the proper functioning of receptor tyrosine kinases (RTKs).[1] Consequently, this compound treatment leads to the inhibition of several key oncogenic signaling pathways, including:

  • PI3K/Akt Pathway: Crucial for cell survival, proliferation, and growth.

  • MAPK Pathway: A central regulator of cell proliferation, differentiation, and apoptosis.

  • STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.

By simultaneously targeting these three major signaling cascades, this compound presents itself as a promising candidate for cancer therapy.[1]

Data Presentation: Standalone Efficacy of this compound

While direct synergistic data is emerging, the standalone efficacy of this compound has been documented. The following table summarizes the in vitro and in vivo effects of this compound as a monotherapy in different cancer models.

Cancer TypeModel SystemKey FindingsReference
Melanoma UACC 903 & 1205 Lu cells4.5-fold more effective at inhibiting melanoma cell survival than normal cells.[3]
Xenograft mice60% average reduction in pre-existing tumor growth.[3]
Breast Cancer MDA-MB-231, MCF-7, SUM159 cellsDose-dependent induction of apoptosis.[1]
Orthotopic SUM159 xenograftsSuppression of tumor growth with no systemic toxicity.[4]
Prostate Cancer 22Rv1 xenograftInhibition of tumor growth.[1]
Human prostate cancer cell linesDecreased mitotic activity and PSA expression.[4]

Potential for Synergistic Combinations: A Mechanistic Rationale

The unique mechanism of action of this compound provides a strong basis for its synergistic application with conventional cancer therapies.

Combination with Chemotherapy

Many chemotherapeutic agents are weak bases that can be sequestered and neutralized within the acidic lysosomes of cancer cells, contributing to drug resistance.[5] By disrupting lysosomal function, this compound can prevent this sequestration, thereby increasing the intracellular concentration and efficacy of these chemotherapeutic drugs.[6] Lysosomotropic agents, similar to this compound, have been shown to reverse multi-drug resistance in cancer cells.[7]

Hypothesized Synergistic Effect with Doxorubicin:

  • Doxorubicin: A widely used chemotherapy drug that is known to be sequestered in lysosomes.

  • This compound: By increasing lysosomal pH and disrupting lysosomal function, this compound could enhance the cytotoxic effects of Doxorubicin by increasing its availability at its target sites within the cancer cell.

Combination with Targeted Therapy

Targeted therapies, such as BRAF inhibitors in melanoma, often lead to the development of resistance through the activation of alternative signaling pathways.[8] this compound's ability to inhibit multiple signaling pathways (PI3K/Akt, MAPK, STAT3) simultaneously suggests it could be effective in overcoming or delaying the onset of resistance to targeted agents.[1] Furthermore, disrupting cholesterol synthesis, a downstream effect of this compound's action, has been shown to have synergistic effects with EGFR-targeted therapies in non-small cell lung cancer.[9][10]

Hypothesized Synergistic Effect with BRAF Inhibitors (e.g., Vemurafenib):

  • BRAF Inhibitors: Target a specific mutation in the MAPK pathway.

  • This compound: By inhibiting parallel survival pathways like PI3K/Akt and STAT3, this compound could prevent the cancer cells from escaping the effects of BRAF inhibition, leading to a more durable response. The combination of BET and BRAF inhibitors has already shown synergistic effects in melanoma.[11]

Combination with Immunotherapy

The link between cholesterol metabolism and the tumor microenvironment is an active area of research. While direct evidence for this compound's synergy with immunotherapy is not yet available, its ability to induce cancer cell death and modulate cellular stress pathways could potentially enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitors.

Experimental Protocols

To investigate the hypothesized synergistic effects of this compound, the following experimental protocols, based on methodologies described in the cited literature, can be employed.

In Vitro Synergy Assessment
  • Cell Viability and Cytotoxicity Assays (MTS/MTT):

    • Culture cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in 96-well plates.

    • Treat cells with a range of concentrations of this compound alone, the combination drug (e.g., Doxorubicin, Vemurafenib) alone, and the combination of both at various ratios.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using MTS or MTT assays.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Apoptosis Assays (Annexin V/PI Staining):

    • Treat cells with this compound, the combination drug, and the combination at synergistic concentrations determined from viability assays.

    • After treatment, stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry. An increase in the apoptotic cell population in the combination group compared to single agents would indicate synergy.

  • Western Blot Analysis:

    • Treat cells as described above and lyse them to extract proteins.

    • Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways, as well as markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

    • Observe if the combination treatment leads to a more profound inhibition of survival pathways and induction of apoptotic markers compared to single agents.

In Vivo Synergy Assessment
  • Xenograft Tumor Models:

    • Implant human cancer cells (e.g., MDA-MB-231, A375) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.

    • Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67) and apoptosis (TUNEL).

    • A significant reduction in tumor growth in the combination group compared to the single-agent groups would indicate in vivo synergy.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanisms of this compound and its potential synergistic interactions.

Leelamine_Mechanism cluster_Cell Cancer Cell cluster_Signaling Oncogenic Signaling Pathways This compound This compound Lysosome Lysosome (Acidic) This compound->Lysosome Accumulates Cholesterol Cholesterol Export Blocked Lysosome->Cholesterol Disrupts PI3K_Akt PI3K/Akt Cholesterol->PI3K_Akt Inhibits MAPK MAPK Cholesterol->MAPK Inhibits STAT3 STAT3 Cholesterol->STAT3 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound's mechanism of action in a cancer cell.

Synergistic_Workflow cluster_Workflow Hypothesized Synergistic Workflow This compound This compound Lysosome_Disruption Lysosome Disruption This compound->Lysosome_Disruption Pathway_Inhibition Multi-Pathway Inhibition This compound->Pathway_Inhibition Chemotherapy Chemotherapy (e.g., Doxorubicin) Chemo_Sequestration Reduced Chemo Sequestration Chemotherapy->Chemo_Sequestration Targeted_Therapy Targeted Therapy (e.g., BRAF Inhibitor) Resistance_Prevention Prevention of Therapy Resistance Targeted_Therapy->Resistance_Prevention Lysosome_Disruption->Chemo_Sequestration Pathway_Inhibition->Resistance_Prevention Enhanced_Apoptosis Enhanced Cancer Cell Apoptosis Chemo_Sequestration->Enhanced_Apoptosis Resistance_Prevention->Enhanced_Apoptosis

Caption: Hypothesized synergistic workflow of this compound.

Conclusion and Future Directions

This compound's unique mechanism of action, centered on the disruption of lysosomal function and intracellular cholesterol transport, positions it as a strong candidate for combination cancer therapies. By inhibiting multiple key oncogenic signaling pathways simultaneously, it has the potential to overcome the resistance mechanisms that often limit the efficacy of single-agent treatments.

While direct experimental evidence for the synergistic effects of this compound with chemotherapy, targeted therapy, and immunotherapy is still needed, the mechanistic rationale is compelling. The experimental frameworks outlined in this guide provide a clear path for future research to quantitatively assess these potential synergies. Such studies are crucial to unlock the full therapeutic potential of this compound and to develop novel, more effective combination strategies for the treatment of various cancers. The development of nanoparticle formulations of this compound, such as Nanolipolee-007, may further enhance its therapeutic index and facilitate its clinical translation.[12]

References

Independent Verification of Leelamine's Inhibition of the AKT/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine's inhibitory effect on the AKT/mTOR signaling pathway with other compounds that act through a similar mechanism. The information presented is supported by experimental data from peer-reviewed scientific literature.

Executive Summary

This compound, a natural diterpene amine derived from pine bark, has demonstrated antitumor properties in various cancer models. Its mechanism of action is primarily attributed to its lysosomotropic nature, leading to the disruption of intracellular cholesterol trafficking. This upstream event subsequently triggers the inhibition of key oncogenic signaling pathways, including the PI3K/AKT/mTOR cascade. While the majority of in-depth research on this compound's specific molecular effects originates from a dedicated research group, the broader scientific principle of cholesterol transport inhibition leading to AKT/mTOR pathway suppression is independently well-established. This guide will detail the mechanism of action of this compound, provide quantitative data on its efficacy, and compare it with other cholesterol transport inhibitors that also impact the AKT/mTOR pathway.

Mechanism of Action: An Indirect Inhibition

This compound's effect on the AKT/mTOR pathway is not a result of direct enzymatic inhibition. Instead, it acts as a lysosomotropic agent, accumulating in the acidic environment of lysosomes. This accumulation disrupts the normal function of proteins involved in cholesterol export from the lysosome, such as Niemann-Pick C1 (NPC1). The resulting blockage of intracellular cholesterol transport has a cascading effect on cellular signaling.

The sequestration of cholesterol within the lysosome leads to a depletion of available cholesterol in other cellular membranes, including the plasma membrane and the endoplasmic reticulum. This disruption of cholesterol homeostasis interferes with the proper function of membrane-associated proteins and signaling complexes, including receptor tyrosine kinases (RTKs). The impaired RTK signaling, in turn, leads to a downstream reduction in the activation of the PI3K/AKT/mTOR pathway. This indirect mechanism of action is a key differentiator for this compound compared to direct ATP-competitive inhibitors of AKT or mTOR.

Leelamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_lysosome Lysosome Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Leelamine_in This compound NPC1 NPC1 Leelamine_in->NPC1 Inhibits Cholesterol_transport Cholesterol Transport NPC1->Cholesterol_transport Cholesterol_transport->RTK Required for proper function PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Figure 1. This compound's indirect inhibition of the AKT/mTOR pathway.

Comparative Performance Data

The following table summarizes the quantitative data for this compound and other cholesterol transport inhibitors that have been shown to inhibit the AKT/mTOR pathway. The data presented are primarily IC50 values for cell proliferation, which is a downstream consequence of AKT/mTOR inhibition by these compounds.

CompoundTarget/MechanismCell Line(s)IC50 (Proliferation)Reference(s)
This compound Lysosomotropic Agent, Cholesterol Transport InhibitorUACC 903 (Melanoma)1.35 ± 0.1 µM[1]
1205 Lu (Melanoma)1.85 ± 0.1 µM[1]
Itraconazole Cholesterol Transport InhibitorSK-MEL-28 (Melanoma)~0.62 µM (48h)[2][3]
A375 (Melanoma)~15.71 µM (48h)[2][3]
U18666A Cholesterol Transport InhibitorHUVECProliferation inhibited in a dose-dependent manner, comparable to cholesterol trafficking inhibition.[4]

Experimental Protocols

The primary method for verifying the inhibition of the AKT/mTOR pathway is through Western blot analysis. This technique allows for the detection and quantification of the phosphorylated (active) forms of key proteins in the pathway.

Experimental Workflow: Western Blot for AKT/mTOR Pathway Inhibition

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., UACC 903 melanoma cells) Treatment 2. Treatment (this compound, other inhibitors, vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis (Protein Extraction) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Figure 2. Workflow for Western blot analysis of AKT/mTOR pathway.

Detailed Western Blot Protocol
  • Cell Culture and Treatment: Plate cancer cells (e.g., melanoma cell lines UACC 903 or 1205 Lu) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46)).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Logical Relationship of this compound's Action

The following diagram illustrates the logical flow from this compound's physicochemical properties to its ultimate effect on cancer cell survival.

Leelamine_Logical_Flow Leelamine_Property This compound is a Lysosomotropic Agent Accumulation Accumulates in Lysosomes Leelamine_Property->Accumulation Cholesterol_Disruption Disrupts Intracellular Cholesterol Transport Accumulation->Cholesterol_Disruption Signaling_Inhibition Inhibits Receptor-Mediated Endocytosis & Autophagic Flux Cholesterol_Disruption->Signaling_Inhibition Pathway_Shutdown Shutdown of Oncogenic Signaling (PI3K/AKT/mTOR, MAPK, STAT3) Signaling_Inhibition->Pathway_Shutdown Cancer_Cell_Death Inhibition of Proliferation & Induction of Apoptosis Pathway_Shutdown->Cancer_Cell_Death

Figure 3. Logical cascade of this compound's anticancer effects.

Conclusion

The available evidence strongly indicates that this compound indirectly inhibits the AKT/mTOR pathway by disrupting intracellular cholesterol transport. This mechanism is supported by studies on other cholesterol transport inhibitors that elicit similar downstream effects on this critical oncogenic signaling cascade. While much of the specific research on this compound has been conducted by a concentrated group of researchers, the fundamental biological principle underpinning its mechanism of action is independently verified in the broader scientific literature. The quantitative data on this compound's antiproliferative effects, in conjunction with the mechanistic understanding, position it as a noteworthy compound for further investigation in cancer therapy. Future independent studies focusing on a direct comparison of this compound with other AKT/mTOR inhibitors, both direct and indirect, would be beneficial for a more comprehensive understanding of its therapeutic potential.

References

Leelamine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the anti-cancer properties of Leelamine, detailing its performance in preclinical models and the experimental protocols for its evaluation.

This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] This guide provides a detailed comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and protocols to aid researchers in their investigations.

At a Glance: In Vitro vs. In Vivo Efficacy

ParameterIn Vitro FindingsIn Vivo Findings
Cell Viability Dose-dependent reduction in viability across various cancer cell lines, including melanoma, prostate, and breast cancer.[3][4]Inhibition of tumor growth in xenograft models of melanoma and prostate cancer.[1][3]
Mechanism of Action Inhibition of intracellular cholesterol transport, leading to disruption of key oncogenic signaling pathways (PI3K/Akt, MAPK, STAT3).[1][5][6] Downregulation of cMyc expression in prostate cancer cells.[3]Inhibition of AKT and STAT3 signaling observed in xenografted tumors.[1] A trend for decreased cMyc expression was noted in prostate cancer xenografts.[3]
Apoptosis Induction of programmed cell death (apoptosis) in cancer cells.[5]Increased apoptosis observed in tumor tissues from this compound-treated animals.[2]
Cell Migration & Invasion Inhibition of cancer cell migration.[3]Not explicitly detailed in the provided search results.
Toxicity Selectively more effective against cancer cells compared to normal cells.Well-tolerated in animal models with no obvious systemic toxicity at effective doses.[1][5]

In Vitro Efficacy: Targeting Cancer at the Cellular Level

This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines in laboratory settings. Its primary mechanism involves the disruption of intracellular cholesterol trafficking, a process critical for the function of cancer cells.[1][6]

Key In Vitro Findings:
  • Inhibition of Cell Proliferation: this compound effectively inhibits the growth of various cancer cell lines. For instance, in UACC 903 melanoma cells, a concentration of 3 µmol/L was sufficient to induce cell death.[1]

  • Disruption of Oncogenic Signaling: By sequestering cholesterol in lysosomes, this compound indirectly inhibits the activation of several key signaling pathways that drive cancer progression, including PI3K/Akt, MAPK, and STAT3.[5][6]

  • Downregulation of cMyc: In human prostate cancer cells (LNCaP and 22Rv1), this compound treatment led to a decrease in both the protein and mRNA levels of the oncoprotein cMyc.[3]

  • Inhibition of Chemokine Receptors: In breast cancer cells, this compound has been shown to inhibit the expression of CXCR4 and CXCR7, receptors that play a role in metastasis.[4]

Experimental Protocol: Cell Viability (MTS) Assay

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Measurement seed_cells Seed cancer cells in a 96-well plate add_this compound Treat cells with varying concentrations of this compound seed_cells->add_this compound incubate_24h Incubate for 24 hours add_this compound->incubate_24h add_mts Add MTS reagent to each well incubate_24h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Measure absorbance at 490 nm incubate_1_4h->read_absorbance

Caption: Workflow for a typical cell viability assay.

In Vivo Efficacy: Performance in Preclinical Models

The anti-tumor effects of this compound observed in vitro have been successfully translated to in vivo animal models, primarily using tumor xenografts.

Key In Vivo Findings:
  • Tumor Growth Inhibition: In a melanoma xenograft model, this compound treatment resulted in a 60% decrease in tumor burden compared to the control group.[1] In a transgenic mouse model of prostate cancer (Hi-Myc), this compound administration showed a trend towards decreasing the incidence of high-grade prostatic intraepithelial neoplasia and adenocarcinoma, although the results were not statistically significant at the tested dose of 10 mg/kg.[3]

  • Modulation of Signaling Pathways: Consistent with in vitro findings, this compound treatment in vivo led to the inhibition of AKT and STAT3 signaling in xenografted tumors.[1]

  • Favorable Safety Profile: Studies in mice have shown that this compound is well-tolerated, with no significant systemic toxicity observed based on body weight and blood parameters.[1][5]

Experimental Protocol: Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

G cluster_0 Tumor Implantation cluster_1 Treatment Period cluster_2 Endpoint Analysis inject_cells Subcutaneously inject cancer cells into nude mice tumor_growth Allow tumors to reach a palpable size inject_cells->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize administer_drug Administer this compound or vehicle control (e.g., intraperitoneally) randomize->administer_drug monitor_tumor Monitor tumor volume and body weight regularly administer_drug->monitor_tumor euthanize Euthanize mice at the end of the study monitor_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor tissue_analysis Perform histological and molecular analysis of tumor tissue excise_tumor->tissue_analysis

Caption: Workflow for an in vivo tumor xenograft study.

Signaling Pathways Affected by this compound

This compound's disruption of intracellular cholesterol homeostasis has a cascading effect on multiple oncogenic signaling pathways. The diagram below illustrates the key pathways inhibited by this compound.

G This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in cMyc cMyc This compound->cMyc Downregulates Cholesterol Intracellular Cholesterol Transport Lysosome->Cholesterol Disrupts RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Migration Cell Migration PI3K_Akt->Migration MAPK->Proliferation MAPK->Migration STAT3->Proliferation cMyc->Proliferation

Caption: this compound's mechanism of action on key signaling pathways.

References

A Comparative Guide to Leelamine and Other c-Myc Transcriptional Activity Suppressors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proto-oncogene c-Myc is a critical transcription factor that governs a multitude of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of leelamine, a naturally derived diterpene amine, and two other notable small molecules—JQ1 and omacetaxine—in their ability to suppress c-Myc transcriptional activity. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.

Performance Comparison of c-Myc Inhibitors

The efficacy of this compound, JQ1, and omacetaxine in suppressing c-Myc has been evaluated across various cancer cell lines. The following tables summarize the quantitative data from key experimental assays, offering a side-by-side comparison of their potency and effects on c-Myc expression and transcriptional activity.

Compound Cell Line Assay Concentration Effect on c-Myc Reference
This compoundLNCaP (Prostate)Western Blot2.5 µMDecreased protein expression[1]
5 µMFurther decrease in protein expression[1]
22Rv1 (Prostate)Western Blot2.5 µMDecreased protein expression[1]
5 µMFurther decrease in protein expression[1]
LNCaP (Prostate)qPCR5 µM~40% decrease in mRNA levels[1]
22Rv1 (Prostate)qPCR5 µM~50% decrease in mRNA levels[1]
LNCaP (Prostate)Luciferase Assay2.5 µM~30% decrease in transcriptional activity[1]
5 µM~50% decrease in transcriptional activity[1]
22Rv1 (Prostate)Luciferase Assay2.5 µM~40% decrease in transcriptional activity[1]
5 µM~60% decrease in transcriptional activity[1]
JQ1HEC151 (Endometrial)MTT AssayIC50: 0.28 µMInhibition of cell proliferation[2]
A2780 (Ovarian)MTT AssayIC50: 0.41 µMInhibition of cell proliferation[2]
HEC50B (Endometrial)MTT AssayIC50: 2.51 µMInhibition of cell proliferation[2]
HEC265 (Endometrial)MTT AssayIC50: 2.72 µMInhibition of cell proliferation[2]
OVK18 (Ovarian)MTT AssayIC50: 10.36 µMInhibition of cell proliferation[2]
Endometrial Cancer CellsWestern Blot1 µM (72h)Significant decrease in protein expression[3]
OmacetaxineOsteosarcoma CellsGrowth InhibitionIC50: Low nM rangeSignificant growth inhibition[4][5]
Osteosarcoma CellsWestern BlotDose-dependentReduction in protein levels[4][5]
Multiple Myeloma CellsIntracellular Flow Cytometry50 nM (4h)Decrease in protein expression[6]

Mechanisms of Action: A Visual Guide

The suppression of c-Myc by this compound, JQ1, and omacetaxine is achieved through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound.

Leelamine_Pathway This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in Cholesterol Cholesterol Trafficking Lysosome->Cholesterol Disrupts RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits Signaling PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMyc c-Myc Transcription mTOR->cMyc Suppresses MAPK->cMyc Suppresses STAT3->cMyc Suppresses

Caption: this compound's indirect suppression of c-Myc.

JQ1_Pathway JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Binds to Bromodomain JQ1->BRD4 Displaces from Chromatin Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Recognizes RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II Recruits cMyc_Promoter c-Myc Promoter Acetylated_Histones->cMyc_Promoter at Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates cMyc_mRNA c-Myc mRNA Transcription_Elongation->cMyc_mRNA Produces

Caption: JQ1's direct transcriptional suppression of c-Myc.

Omacetaxine_Pathway Omacetaxine Omacetaxine Ribosome Ribosome (80S) Omacetaxine->Ribosome Binds to A_Site A-Site Ribosome->A_Site at Aminoacyl_tRNA Aminoacyl-tRNA A_Site->Aminoacyl_tRNA Blocks Binding of Peptide_Bond Peptide Bond Formation Aminoacyl_tRNA->Peptide_Bond Prevents Protein_Synthesis Protein Synthesis Peptide_Bond->Protein_Synthesis Inhibits cMyc_Protein c-Myc Protein Protein_Synthesis->cMyc_Protein Reduces Levels of (short half-life)

Caption: Omacetaxine's inhibition of c-Myc protein synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot Analysis for c-Myc Protein Levels
  • Cell Lysis:

    • Treat cells with the desired concentrations of the inhibitor for the specified duration.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Levels
  • RNA Extraction and cDNA Synthesis:

    • Treat cells with the inhibitor as required.

    • Isolate total RNA using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for c-Myc, and a SYBR Green or TaqMan master mix.

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both c-Myc and the housekeeping gene.

    • Calculate the relative mRNA expression of c-Myc using the ΔΔCt method.

Luciferase Reporter Assay for c-Myc Transcriptional Activity
  • Cell Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with a c-Myc responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the inhibitor.

  • Luciferase Activity Measurement:

    • After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the activity in untreated control cells.

Conclusion

This compound, JQ1, and omacetaxine each present a viable strategy for the suppression of c-Myc transcriptional activity, albeit through different mechanisms. This compound acts indirectly by disrupting upstream signaling pathways, offering a multi-targeted approach. JQ1 provides a more direct and potent inhibition of c-Myc transcription by targeting the epigenetic reader BRD4. Omacetaxine, a protein synthesis inhibitor, effectively reduces the levels of rapidly turned-over proteins like c-Myc. The choice of inhibitor will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide are intended to aid researchers in their evaluation and selection of the most appropriate c-Myc inhibitor for their preclinical and clinical investigations.

References

Leelamine's Evasion of Caspase Executioners: A Comparative Guide to its Unique Cell Death Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of cell death induced by potential therapeutic agents is paramount. Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer compound that orchestrates cell demise through a pathway that sidesteps the classical caspase-dependent apoptosis. This guide provides a comprehensive comparison of this compound's caspase-independent cell death mechanism with other cell death modalities, supported by experimental data and detailed protocols.

This compound's primary mechanism of action is characterized by its lysosomotropic nature, leading to its accumulation in the acidic environment of lysosomes. This initiates a cascade of events that culminates in a unique form of caspase-independent cell death. Evidence strongly indicates that in the early phases of treatment, this compound-induced cell death is not reliant on the activation of caspases, the primary executioners of apoptosis.[1][2][3][4] This is substantiated by experiments where the pan-caspase inhibitor, zVAD-fmk, failed to rescue cancer cells from this compound-induced death.[1][5] Furthermore, classic hallmarks of caspase-mediated apoptosis, such as DNA fragmentation, are absent in the initial stages of this compound treatment.[1][5]

The central hub of this compound's activity is the lysosome. Its accumulation within this organelle disrupts intracellular cholesterol trafficking, leading to a build-up of cholesterol within the lysosomal/endosomal compartments.[1][2][3][4][6][7] This disruption has profound consequences, including the inhibition of autophagic flux, a critical cellular recycling process.[1][6] The compromised cholesterol homeostasis and autophagy blockade, in turn, lead to the shutdown of crucial pro-survival signaling pathways, including the Receptor Tyrosine Kinase (RTK), AKT/STAT, and MAPK pathways.[1][2][6]

Comparative Analysis of Cell Death Mechanisms

To better understand the uniqueness of this compound's action, a comparison with other cell death-inducing agents is essential.

FeatureThis compoundStaurosporine (Apoptosis Inducer)Necrostatin-1 (Necroptosis Inhibitor)
Caspase Dependence Independent (early phase)[1][5]DependentIndependent
Primary Organelle Target Lysosome[1][6]MitochondriaPlasma Membrane/Mitochondria
Key Molecular Events Inhibition of cholesterol transport, autophagic flux blockage[1][6]Cytochrome c release, apoptosome formationRIPK1/RIPK3/MLKL activation
Effect of Pan-Caspase Inhibitor (zVAD-fmk) No rescue effect[1][5]Rescues cells from deathNo effect
DNA Fragmentation Absent in early stages[1][5]Present (laddering pattern)Variable/smear pattern

Experimental Protocols

Caspase Activity Assay

Objective: To determine if this compound treatment leads to the activation of caspases.

Methodology:

  • Seed cancer cells (e.g., UACC 903 melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 10, 20, 40 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control (e.g., DMSO).

  • Following treatment, add a luminogenic caspase substrate (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega) to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates caspase activation.

Cell Viability Assay with Caspase Inhibitor

Objective: To assess whether inhibiting caspases can prevent this compound-induced cell death.

Methodology:

  • Seed cancer cells in a 96-well plate.

  • Pre-treat one set of wells with a pan-caspase inhibitor (e.g., zVAD-fmk, 50 µM) for 1-2 hours.

  • Add this compound to both pre-treated and non-pre-treated wells. Include appropriate controls (vehicle, this compound alone, zVAD-fmk alone). A known apoptosis inducer like TRAIL can be used as a positive control for the inhibitor's efficacy.[1]

  • Incubate for the desired treatment duration (e.g., 24-48 hours).

  • Assess cell viability using a suitable method, such as the MTT assay or a commercial viability kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega). A lack of significant difference in viability between cells treated with this compound alone and those co-treated with zVAD-fmk indicates caspase-independent cell death.[1]

Visualizing the Molecular Cascade

The signaling pathway initiated by this compound leading to caspase-independent cell death can be visualized as follows:

Leelamine_Pathway This compound This compound Lysosome Lysosome (Acidic Environment) This compound->Lysosome Accumulation (Lysosomotropism) Cholesterol Intracellular Cholesterol Transport Lysosome->Cholesterol Disruption Autophagy Autophagic Flux Lysosome->Autophagy Inhibition RTK RTK Signaling (AKT, STAT, MAPK) Cholesterol->RTK Inhibition CellDeath Caspase-Independent Cell Death Autophagy->CellDeath Induction RTK->CellDeath Induction Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_conclusion Conclusion Leelamine_Treat This compound Treatment (e.g., Melanoma Cells) Viability Cell Viability Assay (MTT, CellTiter-Glo) Leelamine_Treat->Viability Caspase Caspase Activity Assay (Caspase-Glo) Leelamine_Treat->Caspase DNA_Frag DNA Fragmentation Assay (Agarose Gel Electrophoresis) Leelamine_Treat->DNA_Frag Western Western Blot (p-AKT, p-ERK, LC3B, p62) Leelamine_Treat->Western Controls Controls: - Vehicle (DMSO) - Staurosporine (Apoptosis) - +/- zVAD-fmk Controls->Viability Controls->Caspase Controls->DNA_Frag Conclusion Confirmation of Caspase-Independent Cell Death Mechanism Viability->Conclusion Caspase->Conclusion DNA_Frag->Conclusion Western->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Leelamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the proper handling and disposal of Leelamine, ensuring the safety of personnel and the environment.

This compound, a diterpene amine with diverse biological activities, requires careful management and disposal due to its potential hazards.[1] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely handle and dispose of this compound waste, aligning with best practices for laboratory safety and chemical handling. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Safety and Hazard Profile of this compound

Understanding the inherent hazards of a chemical is the first step toward safe handling and disposal. The Safety Data Sheet (SDS) for this compound and its hydrochloride salt classifies it as hazardous.[2]

Key Hazards:

  • Acute Oral Toxicity: this compound is harmful if swallowed.[2]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment.[2]

  • Flammability: When dissolved in solvents like ethanol, this compound solutions are considered highly flammable liquids and vapors.[3]

Hazard ClassificationDescriptionPrecautionary Statement
Acute toxicity, Oral (Category 4)Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2]
Acute aquatic toxicity (Category 1)Very toxic to aquatic life.[2]P273: Avoid release to the environment.[2]
Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[2]P391: Collect spillage.[2]
Flammable Liquids (Category 2)Highly flammable liquid and vapor (as a solution in ethanol).[3]P210: Keep away from {heat/sparks/open flames/hot surfaces}. - No smoking.[3]

Step-by-Step Disposal Protocol for this compound

Due to the lack of specific published experimental protocols for the neutralization or disposal of this compound, it must be managed as a hazardous chemical waste. The following procedure is based on general best practices for chemical waste management.

Step 1: Consultation with Environmental Health & Safety (EHS)

Before initiating any disposal procedures, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department.[4] They will provide specific guidance based on local, state, and federal regulations.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound waste, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • Impervious clothing (lab coat)

  • A suitable respirator if handling powders or creating aerosols[2]

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions.

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, compatible, and properly labeled hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are recommended.[4]

    • Given its high aquatic toxicity, do not dispose of this compound down the drain.[2]

    • If dissolved in a flammable solvent like ethanol, it must be treated as both toxic and flammable waste.

Step 4: Labeling of Waste Containers

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "this compound hydrochloride"

  • The specific hazards (e.g., "Toxic," "Aquatic Hazard," "Flammable")

  • The date when waste was first added to the container.

Step 5: Storage of Waste

Store this compound waste in a designated and properly ventilated satellite accumulation area.[5] The storage area should be away from heat, sparks, and open flames, especially for solutions in flammable solvents.[3]

Step 6: Arranging for Disposal

Once the waste container is full or has reached the maximum storage time allowed by your institution, contact your EHS department to arrange for a hazardous waste pickup.[4]

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled 'Hazardous Waste' Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leelamine
Reactant of Route 2
Leelamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.